molecular formula C14H19NO2 B13514611 Ethyl 4-(piperidin-2-yl)benzoate

Ethyl 4-(piperidin-2-yl)benzoate

Katalognummer: B13514611
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: AZMULAKKDFWOJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 4-(piperidin-2-yl)benzoate is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(piperidin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(piperidin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 4-piperidin-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13/h6-9,13,15H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMULAKKDFWOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Ethyl 4-(piperidin-2-yl)benzoate: Structural Dynamics, Synthetic Methodologies, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-(piperidin-2-yl)benzoate is a highly valuable synthetic intermediate and chemical probe utilized extensively in contemporary medicinal chemistry[1]. Featuring a piperidine ring substituted at the C2 position with a para-ethyl benzoate moiety, this compound serves as a versatile scaffold for exploring central nervous system (CNS) active agents[1]. The 2-arylpiperidine core is a privileged structural motif found in numerous biologically active alkaloids and approved therapeutics, making its structural dynamics, physicochemical profiling, and stereoselective synthesis a critical area of focus for drug development professionals[2].

This technical guide deconstructs the structural logic of Ethyl 4-(piperidin-2-yl)benzoate, detailing its physicochemical parameters, the causality behind its pharmacological utility, and self-validating protocols for its stereoselective synthesis.

Physicochemical Properties & Structural Dynamics

The pharmacological profile of any small molecule is fundamentally dictated by its physicochemical properties. Ethyl 4-(piperidin-2-yl)benzoate exhibits a precisely balanced lipophilicity-hydrophilicity profile, which is essential for membrane permeability and target interaction.

Quantitative Data Summary
PropertyValueSource
CAS Number (S-enantiomer) 1388117-52-9[3]
Molecular Formula C₁₄H₁₉NO₂[3]
Molecular Weight 233.31 g/mol [3]
Topological Polar Surface Area (TPSA) 38.33 Ų[4]
Partition Coefficient (LogP) 2.6779[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 3[4]
SMILES (S-enantiomer) CCOC(=O)C1=CC=C(C=C1)[C@@H]1CCCCN1[3]
Causality of Physicochemical Parameters

The calculated Topological Polar Surface Area (TPSA) of 38.33 Ų and a LogP of ~2.68 place this compound firmly within the optimal physicochemical space for blood-brain barrier (BBB) penetration[4]. CNS-active drugs typically require a TPSA < 90 Ų and a LogP between 2.0 and 3.0 to efficiently diffuse across lipophilic endothelial membranes. Furthermore, the secondary amine of the piperidine ring acts as both a hydrogen bond donor and acceptor, heavily influencing its aqueous solubility and its ability to form critical salt bridges with target protein residues at physiological pH[1].

Pharmacological Significance & SAR Logic

The piperidine ring naturally adopts a stable chair conformation, allowing for precise spatial orientation of the aryl substituent[1]. In the context of 2-arylpiperidines, the stereocenter at C2 is paramount. Biological targets, such as monoamine transporters (DAT, NET, SERT), are highly stereoselective; therefore, the enantiomeric purity of the compound directly impacts the structure-activity relationship (SAR)[2].

To deconvolute its specific pharmacological profile and identify the eutomer (the more active enantiomer), researchers must isolate and evaluate the enantiomers independently[2]. The basic nitrogen is typically protonated at physiological pH (7.4), allowing it to form an anchoring salt bridge with highly conserved aspartate residues in the binding pockets of monoamine transporters.

SAR_Logic A Ethyl 4-(piperidin-2-yl)benzoate (Core Scaffold) B Piperidine N-H (Salt Bridge Formation) A->B Protonation at pH 7.4 C C2 Stereocenter (Spatial Orientation) A->C Enantiomeric purity D Ethyl Ester (Lipophilic Interaction) A->D Receptor sub-pocket E CNS Target (e.g., DAT/NET) B->E Aspartate interaction C->E Lock-and-key fit D->E Hydrophobic contacts

Figure 1: Structure-Activity Relationship logic mapping the pharmacological interactions.

Synthetic Methodology: Catalytic Asymmetric Hydrogenation

To study the individual enantiomers, stereoselective synthesis is required. A highly reliable, self-validating protocol for synthesizing enantiopure Ethyl (S)-4-(piperidin-2-yl)benzoate[3] involves the asymmetric hydrogenation of its pyridine precursor.

Causality of the Method: Direct reduction of pyridines is notoriously challenging due to the high resonance stabilization energy of the aromatic ring and the tendency of the basic nitrogen to poison transition metal catalysts. By utilizing an Iridium catalyst complexed with a chiral P,N-ligand and an iodine additive, the activation barrier is lowered. The chiral environment of the ligand dictates the stereochemical outcome at the newly formed C2 stereocenter, yielding high enantiomeric excess (ee).

Step-by-Step Experimental Protocol
  • Pre-catalyst Activation:

    • Action: In a nitrogen-filled glovebox, combine

      
       (1.0 mol%) and a chiral P,N-ligand such as (S)-Ir-SpiroPAP (2.2 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes.
      
    • Causality: Pre-mixing ensures the complete formation of the active chiral catalytic species before exposure to the substrate, preventing non-selective background reduction that would degrade enantiomeric purity.

  • Substrate Preparation:

    • Action: Dissolve ethyl 4-(pyridin-2-yl)benzoate (1.0 equiv) in toluene. Add a catalytic amount of elemental iodine (I₂, 10 mol%).

    • Causality: Iodine acts as an essential activator for the Ir-catalyst, facilitating the generation of the active metal-hydride species and significantly accelerating the catalytic turnover rate.

  • High-Pressure Hydrogenation:

    • Action: Transfer the mixture to a high-pressure stainless steel autoclave. Purge the vessel with H₂ gas three times to remove inert nitrogen, then pressurize to 50 atm. Stir at room temperature for 24 hours.

    • Causality: High pressure is thermodynamically required to overcome the aromaticity of the pyridine ring and drive the equilibrium toward the fully saturated piperidine product.

  • Workup & Basification:

    • Action: Vent the H₂ gas safely. Concentrate the mixture under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous Na₂CO₃.

    • Causality: The basic wash neutralizes any acidic byproducts and liberates the secondary amine as a free base, making it soluble in the organic layer for extraction.

  • Purification:

    • Action: Purify the crude product via silica gel flash chromatography using an eluent of DCM/MeOH (95:5) containing 1% Triethylamine (Et₃N).

    • Causality: Et₃N is a critical additive; it deactivates the acidic silanol groups on the silica gel, preventing the basic piperidine nitrogen from streaking and ensuring sharp, well-resolved elution bands.

Synthesis_Workflow SM Ethyl 4-(pyridin-2-yl)benzoate (Starting Material) React Asymmetric Hydrogenation (H2, 50 atm, I2 additive, Toluene) SM->React Substrate input Cat [Ir(COD)Cl]2 + Chiral P,N-Ligand (Pre-catalyst Formation) Cat->React Catalytic cycle Workup Aqueous Workup & Basification (pH adjustment) React->Workup Conversion > 95% Purif Chiral HPLC / Chromatography (Enantiomeric Enrichment) Workup->Purif Crude Extract Prod Ethyl (S)-4-(piperidin-2-yl)benzoate (Target Compound) Purif->Prod ee > 99%

Figure 2: Step-by-step synthetic workflow for the asymmetric hydrogenation of the pyridine precursor.

Analytical Characterization & Self-Validation

To validate the structural integrity and enantiomeric excess of the synthesized Ethyl (S)-4-(piperidin-2-yl)benzoate, rigorous analytical methods must be employed as a self-validating system:

  • High-Resolution NMR Spectroscopy: High-resolution 1D and 2D NMR techniques (such as COSY and NOESY) are indispensable tools for determining the three-dimensional structure and dynamic behavior of the molecule in solution[2]. The axial or equatorial positioning of the ethyl benzoate group can be confirmed via the coupling constants (J-values) of the C2 proton, verifying the chair conformation.

  • Chiral HPLC: Enantiomeric purity is quantified using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H). This ensures the absence of the (R)-enantiomer, which is critical for deconvoluting the pharmacological profile and preventing off-target effects[2].

References

Sources

Molecular weight and formula of Ethyl 4-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of Ethyl 4-(piperidin-2-yl)benzoate .

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Ethyl 4-(piperidin-2-yl)benzoate is a bifunctional pharmacophore scaffold featuring a lipophilic ethyl ester and a polarizable secondary amine (piperidine). It serves as a critical intermediate in the synthesis of GPCR antagonists, kinase inhibitors, and peptidomimetic drugs.

Core Identifiers
ParameterSpecification
IUPAC Name Ethyl 4-(piperidin-2-yl)benzoate
Common Synonyms 4-(2-Piperidyl)benzoic acid ethyl ester; Benzoic acid, 4-(2-piperidinyl)-, ethyl ester
CAS Number 1388117-52-9 (S-isomer); General: 1016843-86-9 (Racemate)
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
SMILES CCOC(=O)C1=CC=C(C=C1)C2CCCCN2
InChI Key QLGIFPJNYPWBMQ-UHFFFAOYSA-N (Analogous)
Physicochemical Data (Predicted/Experimental)
PropertyValueNote
LogP 2.68Moderate lipophilicity; suitable for CNS penetration scaffolds.
pKa (Basic) ~10.8Piperidine nitrogen; requires salt formation (e.g., HCl) for stability.
Boiling Point 365.4 ± 15.0 °CPredicted at 760 mmHg.
Density 1.055 ± 0.06 g/cm³Predicted.
Solubility DMSO, Methanol, DCMLow solubility in water as free base.

Synthesis & Manufacturing Protocols

The most robust route to Ethyl 4-(piperidin-2-yl)benzoate is the catalytic hydrogenation of Ethyl 4-(pyridin-2-yl)benzoate . This method avoids the formation of regioisomeric byproducts common in direct coupling strategies.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Precursor Ethyl 4-(pyridin-2-yl)benzoate (C14H13NO2) Reagents H2 (50 psi), PtO2 Solvent: AcOH/EtOH Precursor->Reagents Dissolution Intermediate Transition State (Surface Adsorption) Reagents->Intermediate Catalytic Reduction Product Ethyl 4-(piperidin-2-yl)benzoate (C14H19NO2) Intermediate->Product Desorption Workup Basification (NaHCO3) Extraction (DCM) Product->Workup Purification

Figure 1: Catalytic hydrogenation pathway converting the pyridine precursor to the piperidine scaffold.

Detailed Experimental Protocol

Objective: Reduction of the aromatic pyridine ring without hydrolyzing the ester moiety.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve Ethyl 4-(pyridin-2-yl)benzoate (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Expert Insight: Acetic acid is preferred over ethanol to protonate the pyridine nitrogen, preventing catalyst poisoning by the basic amine product.

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂) (5-10 mol% loading).

    • Caution: PtO₂ is pyrophoric. Add under an inert argon blanket.

  • Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50 psi (3.4 bar) H₂. Stir vigorously at RT (25°C) for 12–24 hours.

    • Monitoring: Monitor reaction progress via LC-MS. The starting material (M+H 228) should disappear, replaced by the product (M+H 234).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove bulk acetic acid.

    • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ (to neutralize residual acid and liberate the free base).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0–10% MeOH in DCM with 1% NH₄OH).

Analytical Characterization

Validating the structure requires confirming the saturation of the pyridine ring while ensuring the ethyl ester remains intact.

Expected NMR Signatures (¹H NMR, 400 MHz, CDCl₃)
RegionShift (δ ppm)MultiplicityAssignmentStructural Confirmation
Aromatic 8.00Doublet (2H)Ar-H (Ortho to Ester)Confirms Benzoate core.
Aromatic 7.45Doublet (2H)Ar-H (Meta to Ester)Confirms para-substitution.
Ester 4.38Quartet (2H)-O-CH₂ -CH₃Confirms Ester integrity.
Methine 3.65Multiplet (1H)Piperidine C2-HDiagnostic for 2-substitution.
Aliphatic 3.20, 2.80MultipletsPiperidine C6-H₂Ring saturation evidence.
Aliphatic 1.90–1.50MultipletsPiperidine C3/4/5-HRing saturation evidence.
Ester 1.40Triplet (3H)-O-CH₂-CH₃ Confirms Ethyl group.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion: [M+H]⁺ = 234.15 m/z

  • Fragmentation Pattern: Loss of the ethoxy group (-45 Da) may be observed at higher collision energies.

Applications in Drug Discovery[9]

This scaffold is a bioisostere for various phenyl-piperidine/pyrrolidine motifs found in CNS-active agents.

Structural Logic & Functionalization
  • Secondary Amine (N-H): Acts as a nucleophilic handle for derivatization (alkylation, acylation, reductive amination) to build larger libraries.

  • Ethyl Ester: Serves as a masked carboxylic acid. It can be hydrolyzed to the free acid (zwitterionic form) or reduced to a primary alcohol.

Workflow: Library Generation

Applications Core Ethyl 4-(piperidin-2-yl)benzoate (Scaffold) Amide Amide Coupling (R-COCl) Core->Amide Alkylation N-Alkylation (R-X / Base) Core->Alkylation Hydrolysis Ester Hydrolysis (LiOH) Core->Hydrolysis Target1 GPCR Antagonists (e.g., CCR5, CXCR4) Amide->Target1 Target2 Kinase Inhibitors (Hinge Binders) Alkylation->Target2 Target3 Peptidomimetics (Proline surrogates) Hydrolysis->Target3

Figure 2: Divergent synthesis strategies utilizing the amine and ester functionalities.

References

  • PubChem. (2023). Ethyl 4-(pyridin-2-yl)benzoate (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Morris, J. et al. (1996). Process for preparing benzoic acid derivative intermediates. Patent EP0699673A1.

Structural and Functional Divergence: Piperidin-2-yl vs. Piperidin-4-yl Benzoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical physicochemical and pharmacological distinctions between piperidin-4-yl benzoate and the theoretically distinct piperidin-2-yl benzoate . While these two molecules share the same molecular formula (C


H

NO

), they represent a fundamental dichotomy in medicinal chemistry: the difference between a stable, druggable scaffold and a chemically reactive, unstable intermediate.
  • Piperidin-4-yl benzoate is a stable secondary ester used extensively as a pharmacophore for local anesthetics (sodium channel blockers) and antimycotics.

  • Piperidin-2-yl benzoate is chemically unstable in its free base form due to the hemiaminal ester effect . It spontaneously decomposes or hydrolyzes, meaning "piperidin-2-yl benzoate" appearing in literature often refers to N-protected forms, structural analogs (like (piperidin-2-yl)methyl benzoate), or misnomers for substituted phenyl rings.

This guide details the structural causality, synthetic pathways, and pharmacological implications of this isomerism.

Part 1: Structural & Stereochemical Analysis

The Stability Divergence (The Hemiaminal Effect)

The most profound difference between these isomers is not merely pharmacological, but existential.

  • Piperidin-4-yl Benzoate (The Stable Isomer): The ester linkage is at the C4 position, distal from the nitrogen atom. The C4 carbon is a standard secondary alkyl center. The molecule is stable as a free base or salt.

  • Piperidin-2-yl Benzoate (The Unstable Isomer): The ester linkage is at the C2 position, adjacent to the nitrogen. This forms an

    
    -amino ester , which is structurally analogous to a hemiaminal. In the presence of water or under physiological conditions, the lone pair on the nitrogen facilitates the elimination of the benzoate group or ring opening, leading to the formation of 
    
    
    
    -piperideine
    (imine) or hydrolysis to 2-piperidinone (valerolactam).
Stereochemistry and Conformational Dynamics
  • Chirality:

    • C4-Isomer: Achiral. The piperidine ring has a plane of symmetry passing through N and C4 (assuming N-inversion is rapid). It poses no enantiomeric resolution challenges during synthesis.

    • C2-Isomer: Chiral. The C2 carbon is a stereocenter, existing as

      
       and 
      
      
      
      enantiomers. This introduces complexity in synthesis, requiring asymmetric hydrogenation or chiral resolution.
  • Conformation (A-Values):

    • C4-Isomer: The bulky benzoate group prefers the equatorial position to avoid 1,3-diaxial interactions with the ring protons.

    • C2-Isomer: The benzoate group faces severe steric clash with the N-substituent (or lone pair). This "Allylic 1,3-strain" (A

      
      ) forces the substituent into a pseudo-axial orientation, further destabilizing the molecule.
      
Visualization of Stability Logic

The following diagram illustrates the decomposition pathway that prevents the 2-isomer from being a standard drug candidate, contrasted with the stable 4-isomer.

StabilityAnalysis cluster_0 Piperidin-4-yl Benzoate (Stable) cluster_1 Piperidin-2-yl Benzoate (Unstable) P4 4-Isomer (Distal Ester) Stable Stable Secondary Amine/Ester P4->Stable P2 2-Isomer (Alpha-Amino Ester) Drug Druggable Scaffold (Local Anesthetics) Stable->Drug Elim Lone Pair Assisted Elimination P2->Elim Spontaneous Imine Imine / Enamine Formation Elim->Imine Hydro Hydrolysis to 2-Piperidinone Imine->Hydro + H2O

Figure 1: Mechanistic divergence showing the stability of the 4-isomer versus the spontaneous decomposition of the 2-isomer.

Part 2: Synthetic Methodologies

Synthesis of Piperidin-4-yl Benzoate (Protocol)

This protocol yields the stable hydrochloride salt, commonly used in research.

Reagents: 4-Hydroxypiperidine, Di-tert-butyl dicarbonate (Boc


O), Benzoyl Chloride (BzCl), Trifluoroacetic acid (TFA).
  • N-Protection:

    • Dissolve 4-hydroxypiperidine (10 mmol) in DCM. Add Et

      
      N (1.2 eq) and Boc
      
      
      
      O (1.1 eq). Stir at RT for 4h.
    • Rationale: Essential to prevent amide formation. The amine is more nucleophilic than the alcohol; without protection, you form N-benzoyl-4-hydroxypiperidine.

  • O-Benzoylation:

    • To the N-Boc-4-piperidinol solution, add DMAP (0.1 eq) and Et

      
      N (1.5 eq).
      
    • Add BzCl (1.1 eq) dropwise at 0°C. Warm to RT and stir 12h.

    • Validation: TLC should show conversion of the polar alcohol to a lipophilic ester.

  • Deprotection:

    • Dissolve the intermediate in DCM/TFA (4:1). Stir 1h.

    • Evaporate volatiles. Redissolve in Et

      
      O and add HCl/dioxane to precipitate Piperidin-4-yl benzoate HCl .
      
The "Impossible" Synthesis of Piperidin-2-yl Benzoate

Direct esterification of 2-hydroxypiperidine is impossible because 2-hydroxypiperidine exists in equilibrium with 5-aminopentanal.

  • Alternative Strategy (Stable Analogs): Researchers targeting the "2-position" pharmacology do not make the direct ester. Instead, they synthesize (Piperidin-2-yl)methyl benzoate (inserting a -CH

    
    - spacer).
    
    • Precursor: Piperidine-2-carboxylic acid (Pipecolic acid)

      
       Reduction to Alcohol 
      
      
      
      Esterification.
    • This analog retains the chiral center and the proximity of the nitrogen but eliminates the hemiaminal instability.

Part 3: Physicochemical Profiling

The position of the benzoate ester significantly alters the electronic environment of the piperidine nitrogen.

PropertyPiperidin-4-yl BenzoatePiperidin-2-yl Benzoate (Theoretical/Protected)
pKa (Conj. Acid) ~9.8 - 10.2 ~8.5 - 9.0
Electronic Effect Minimal inductive effect from ester (3 bonds away). Nitrogen remains highly basic.Strong -I (Inductive) effect from adjacent oxygen. Reduces N-basicity.
LogP (Lipophilicity) ~2.5 (Moderate). Good membrane permeability.~2.5 (Similar, but lower basicity alters pH-dependent distribution).
Stability (pH 7.4) High (>24h half-life).Low (Minutes).[1][2][3] Rapid hydrolysis to lactam.
Major Isomer Achiral (Meso-like).Enantiomeric (R/S).

Part 4: Pharmacological Implications (SAR)

Piperidin-4-yl Benzoate: The Anesthetic Scaffold

This isomer is a classic Sodium Channel Blocker .

  • Mechanism: The lipophilic benzoate tail anchors in the lipid membrane, while the protonated piperidine nitrogen interacts with the intracellular side of the voltage-gated Na

    
     channel (Nav1.x).
    
  • Drug Examples: It serves as the core scaffold for experimental anesthetics like Kazcaine and antifungal agents like Fenpropidin derivatives [1, 2].

  • Key SAR: Substitution on the Nitrogen (e.g., phenethyl, butyl) modulates potency and duration of action.

Piperidin-2-yl Analogs: The Psychostimulant Motif

While the direct 2-benzoate is unstable, its stable analogs (e.g., methyl 4-(piperidin-2-yl)benzoate or (piperidin-2-yl)methyl benzoate) are potent Monoamine Transporter Inhibitors .

  • Mechanism: These molecules mimic the structure of Cocaine (which is a 2-carbomethoxy-3-benzoyloxy tropane). The 2-position substitution creates a specific steric bulk that fits the Dopamine Transporter (DAT) binding pocket [3].

  • Selectivity: The

    
    -enantiomer of 2-substituted piperidines often shows higher affinity for DAT, whereas the 
    
    
    
    -enantiomer may favor the Norepinephrine Transporter (NET).
Pharmacophore Mapping Diagram

SAR_Mapping cluster_4yl 4-yl Scaffold (Anesthetic) cluster_2yl 2-yl Scaffold (Stimulant Analog) Target4 Target: Na+ Channel (Nav1.x) Feature4 Feature: Linear/Symmetrical Lipophilic Tail Target4->Feature4 Outcome4 Effect: Local Anesthesia (Blockade of Nerve Impulse) Feature4->Outcome4 Target2 Target: Dopamine Transporter (DAT) Feature2 Feature: Chiral/Steric Bulk (Cocaine Mimetic) Target2->Feature2 Outcome2 Effect: Psychostimulation (Reuptake Inhibition) Feature2->Outcome2

Figure 2: Pharmacological divergence. The 4-isomer targets ion channels (linear topology), while 2-isomer analogs target monoamine transporters (globular/chiral topology).

Part 5: Analytical Differentiation

To distinguish these isomers (or their stable derivatives) in a mixture, rely on NMR Spectroscopy :

  • 
    H-NMR Shift of the Methine Proton (CH-O): 
    
    • 4-Isomer: The methine proton at C4 appears as a multiplet (tt) around

      
       4.8 - 5.1 ppm . It shows characteristic coupling to four neighboring protons (two axial, two equatorial).
      
    • 2-Isomer: The methine proton at C2 is deshielded by both the oxygen and the nitrogen. It appears further downfield (

      
       5.5 - 6.0 ppm ) and shows a distinct coupling pattern (dd or ddd) depending on the dihedral angle with C3 protons.
      
  • 
    C-NMR: 
    
    • 4-Isomer: Symmetric signals for C2/C6 and C3/C5.

    • 2-Isomer: Complete loss of symmetry. Every carbon in the piperidine ring will have a unique chemical shift.

References

  • Maksatova, A. M., et al. (2019). Biological Active Fluorobenzoates of Piperidine Range. Research Journal of Pharmacy and Technology.

  • Klenke, B., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline... Antimycotics. Archiv der Pharmazie.

  • Johnson, K. M., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine.[4][5] Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry.

  • Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • BenchChem. Piperidin-1-yl benzoate Structure and Activity.

Sources

Technical Guide: Chemoselective Reduction of Ethyl 4-(pyridin-2-yl)benzoate to Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of ethyl 4-(pyridin-2-yl)benzoate to its piperidine analogue presents a classic chemoselectivity challenge in heterocyclic chemistry. The objective is to fully saturate the electron-deficient pyridine ring while preserving the electron-rich benzene ring and the hydrolytically sensitive ethyl ester.

This guide rejects the "trial-and-error" approach in favor of a mechanistic strategy. We prioritize Catalytic Hydrogenation over Platinum(IV) Oxide (Adams' Catalyst) in acidic media as the gold standard. This method leverages the basicity of the pyridine nitrogen to activate the ring towards reduction, achieving high selectivity under mild conditions.

Part 1: Mechanistic Basis & Chemoselectivity

To design a robust protocol, we must exploit the electronic differences between the two aromatic systems and the functional groups present.

The Selectivity Hierarchy

The substrate contains three reducible/reactive sites. The thermodynamic and kinetic hierarchy for reduction under heterogeneous catalysis is:

  • Pyridine Ring (Target): Difficult to reduce in neutral media due to aromatic stability.[1] However, upon protonation (forming the pyridinium ion), the LUMO energy is lowered, and aromaticity is disrupted, making it highly susceptible to hydrogenation.

  • Benzene Ring (To Preserve): Significantly more stable than the pyridinium ion. Standard catalysts (Pt, Pd) under mild pressures (<5 bar) and temperatures (<50°C) rarely reduce unactivated benzene rings.

  • Ethyl Ester (To Preserve): Generally inert to catalytic hydrogenation conditions. The primary risk here is chemical hydrolysis (acid-catalyzed) rather than reduction.

The Role of Acidic Media

Attempting this reduction in neutral solvents (MeOH, EtOH) with Pd/C often fails or requires extreme pressures (50+ bar) because the product, a piperidine derivative, is a strong secondary amine (


).
  • Catalyst Poisoning: The free amine binds strongly to the metal surface, deactivating the catalyst.

  • Solution: Running the reaction in Glacial Acetic Acid (AcOH) serves two purposes:

    • Activation: Protonates the pyridine substrate (

      
      ), accelerating reduction.
      
    • Scavenging: Protonates the piperidine product, preventing catalyst poisoning.

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the targeted pathway versus potential side reactions.

ReactionPathway Start Ethyl 4-(pyridin-2-yl)benzoate Protonation Pyridinium Intermediate (Activated) Start->Protonation + AcOH (Solvent) Target Target Piperidine Derivative (Success) Protonation->Target PtO2 / H2 (3-5 bar) Selective Reduction Side2 Ester Hydrolysis (Carboxylic Acid) Protonation->Side2 H2O present / High Temp Side1 Over-reduction (Cyclohexyl byproduct) Target->Side1 Excess Heat/Rh Catalyst

Caption: Mechanistic pathway highlighting the activation of pyridine via protonation and critical avoidance of side reactions.

Part 2: Optimized Experimental Protocol

Method: Heterogeneous Catalytic Hydrogenation using Adams' Catalyst (


).
Reagents & Equipment
ComponentSpecificationPurpose
Substrate Ethyl 4-(pyridin-2-yl)benzoateStarting Material
Catalyst Platinum(IV) Oxide (

)
Pre-catalyst (reduces to active Pt(0) in situ)
Solvent Glacial Acetic Acid (Anhydrous)Activator & Solvent.[2] Must be water-free to prevent hydrolysis.
Hydrogen Source

Gas (Balloon or Parr Shaker)
Reducing Agent
Workup Base Sat.

or

Neutralization (Careful pH control required)
Step-by-Step Methodology

Safety Warning:


 is an oxidizing agent, but once reduced to Pt(0) under 

, it becomes pyrophoric . Never let the dry catalyst contact air after the reaction.[3]
  • Preparation:

    • Dissolve 1.0 equivalent of substrate in Glacial Acetic Acid (concentration ~0.1 M to 0.2 M).

    • Note: If solubility is poor, a co-solvent like Methanol can be used, but pure AcOH is preferred for kinetics.

  • Catalyst Addition:

    • Under an inert atmosphere (

      
       or Ar), add 5-10 mol% 
      
      
      
      .
    • Tip: Weighing

      
       is safe; the fire risk arises after hydrogenation.
      
  • Hydrogenation:

    • Purge the vessel with

      
       (3x) then 
      
      
      
      (3x).
    • Pressure: 3–5 bar (45–75 psi) is ideal. A standard Parr shaker is recommended.

    • Temperature: Ambient (

      
      ).
      
    • Time: Monitor via LC-MS or TLC. Typical run time is 4–16 hours.

    • Endpoint: Disappearance of the aromatic pyridine UV trace; appearance of the piperidine mass (M+6H).

  • Filtration (CRITICAL SAFETY STEP):

    • Purge the vessel with

      
       to remove 
      
      
      
      gas.[4]
    • Filter the mixture through a pad of Celite (diatomaceous earth).

    • Keep the catalyst wet with solvent at all times. Do not pull air through the dry filter cake.

    • Wash the cake with MeOH or AcOH.

    • Immediately submerge the used filter cake in water for disposal.

  • Workup & Isolation:

    • Concentrate the filtrate to remove most Acetic Acid (rotary evaporator,

      
      ).
      
    • Dilute the residue with EtOAc or DCM.

    • Neutralization: Slowly add saturated aqueous

      
       at 
      
      
      
      .
    • Why Cold? The neutralization is exothermic. Heat + Base + Ester = Hydrolysis. Keep it cold!

    • Separate organic layer, dry over

      
      , and concentrate.[2]
      

Part 3: Data Analysis & Troubleshooting

Expected Analytical Data

The conversion from pyridine to piperidine results in distinct NMR and MS changes.[5][6]

FeatureSubstrate (Pyridine)Product (Piperidine)
1H NMR (Aromatic Region) 4 Py protons (7.0–8.6 ppm)Absent (Shifted to aliphatic)
1H NMR (Aliphatic Region) Ethyl ester signals onlyNew multiplet signals (1.5–3.5 ppm)
Mass Spectrometry


Chirality AchiralRacemic mixture (chiral center at C2 of piperidine)
Troubleshooting Guide
IssueRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient pressure.Increase

pressure to 10 bar; Add fresh catalyst (under

).
Ester Hydrolysis Water in solvent or hot workup.Use fresh bottle of Glacial AcOH; Neutralize at

.
Benzene Reduction Catalyst too active (e.g., Rh used) or Temp too high.Switch to

or Pd/C; Ensure Temp

.
Dimerization Intermediate imine reacting with product.Ensure acidic conditions are maintained throughout.

Part 4: Advanced Workflow Visualization

The following diagram outlines the operational workflow, emphasizing safety checkpoints (in red).

Workflow Setup Dissolve Substrate in Glacial AcOH Add PtO2 (5-10 mol%) Purge Purge N2 -> H2 Pressurize 3-5 bar Setup->Purge React Stir at RT (4-16h) Monitor LCMS Purge->React SafetyCheck SAFETY: Purge H2 with N2 Do not dry catalyst! React->SafetyCheck Filter Filter via Celite (Keep wet) SafetyCheck->Filter Workup Evaporate AcOH Neutralize with NaHCO3 (Cold) Filter->Workup

Caption: Operational workflow for PtO2 hydrogenation with critical safety interventions.

Part 5: Alternative Routes

If high-pressure equipment is unavailable or the ester proves too labile, consider these alternatives:

  • Pd/C with Ammonium Formate (Transfer Hydrogenation):

    • Uses solid hydrogen sources. Milder, but often requires reflux (risk to ester).

  • Homogeneous Iridium Catalysis (The "2025" Approach):

    • Recent literature suggests Iridium(III) complexes can selectively reduce pyridines in the presence of sensitive groups (nitro, esters) without heterogeneous catalyst poisoning [2]. This is recommended for high-value, late-stage intermediates.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from

  • Despois, A., & Cramer, N. (2025).[1] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Retrieved from [1]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • Stanford Environmental Health & Safety. (2023). Hydrogenation Fact Sheet: Safety Protocols for Adams' Catalyst. Retrieved from

  • ThermoFisher Scientific. (2025). Safety Data Sheet: Platinum(IV) oxide monohydrate. Retrieved from

Sources

Architectural Evolution of the Piperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Privilege and the "Flatland" Trap

The piperidine ring is arguably the most "privileged" heterocycle in the FDA-approved pharmacopeia. From the historic success of fentanyl to modern blockbusters like ibrutinib and niraparib , the piperidine core serves as a robust scaffold for displaying pharmacophores. Its ubiquity stems from its defined chair conformation, which offers predictable exit vectors for substituents, and its secondary amine handle, which allows for facile library generation.

However, the historical reliance on simple 4-substituted piperidines has contributed to the "flatland" problem in drug discovery—libraries dominated by sp²-rich, planar molecules with poor solubility and promiscuous binding profiles.

This guide details the next generation of piperidine building blocks: spirocyclic , bridged , and stereochemically defined fluorinated systems. These architectures are not merely structural novelties; they are engineered solutions to specific medicinal chemistry challenges: metabolic stability, vector control, and Fsp³ fraction enhancement.

Design Philosophy: Dimensionality and Vector Control

The transition from "Classic" to "Novel" piperidines is driven by the need to escape IP crowding and improve physicochemical properties.

The Fsp³ Imperative

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success rates. Novel piperidine blocks introduce complexity without significantly increasing molecular weight (MW) or lipophilicity (LogP).

  • Classic: 4-phenylpiperidine (Flat, high aromatic ring count).

  • Novel: 2-azaspiro[3.5]nonane (3D, high Fsp³, defined vector).

Bioisosteric Replacement Strategy

Spirocyclic piperidines serve as rigid bioisosteres for gem-dimethyl groups or cyclic ketones. Unlike flexible alkyl chains, spiro-fused rings lock the conformation, reducing the entropic penalty upon protein binding.

Table 1: Physicochemical Impact of Novel Piperidine Scaffolds

Scaffold TypeStructural ModificationPrimary MedChem UtilityEffect on pKa (approx)Metabolic Stability
Classic Piperidine N/ABaseline linker/scaffold~10.5 (Basic)Low (α-oxidation prone)
3,3-Difluoropiperidine gem-F2 at C3Lower basicity, block metabolism~8.5 (Attenuated)High (Blocks α-oxidation)
2-Azaspiro[3.3]heptane Spiro-fusionRigidify exit vectors~10.0Moderate
Oxetane-Spiro-Piperidine Oxetane at C4Lower LogP, H-bond acceptor~8.0 (Significant drop)High

Visualizing the Design Logic

The following diagram illustrates the strategic evolution from simple piperidines to complex 3D architectures.

PiperidineEvolution cluster_0 Generation 1: The 'Flat' Era cluster_1 Generation 2: Functionalization cluster_2 Generation 3: 3D Architecture Classic 4-Substituted Piperidine (High planarity, IP Crowded) Fluoro Fluorinated Piperidines (pKa Modulation, Metabolic Block) Classic->Fluoro C-H Activation / De Novo Synthesis Spiro Spirocyclic Systems (Vector Rigidity, High Fsp3) Classic->Spiro Ring Expansion / Photoredox Bridged Bridged Bicycles (Conformational Locking) Fluoro->Bridged Intramolecular Cyclization

Figure 1: Evolutionary trajectory of piperidine scaffolds, moving from planar linkers to functionalized and 3D-architectured building blocks.

Technical Deep Dive: Key Building Block Classes

Spirocyclic Piperidines (The "Vector Locks")

Spirocyclic systems, such as 2-azaspiro[3.5]nonane or 7-azaspiro[3.5]nonane , offer a unique way to project substituents.

  • Mechanism of Action: The spiro center creates a perpendicular exit vector relative to the piperidine ring. This allows exploration of binding pockets that are inaccessible to planar analogs.

  • Oxetane Fusion: Incorporating an oxetane ring (e.g., 2-oxa-6-azaspiro[3.3]heptane ) is a premier strategy to lower the basicity of the piperidine nitrogen (via inductive withdrawal) and increase solubility (via the oxetane oxygen).

Fluorinated Piperidines (The "Electronic Tuners")

Strategic placement of fluorine atoms is not just for metabolic blocking; it controls conformation.

  • The Gauche Effect: In 3-fluoropiperidines, the C-F bond often adopts an axial orientation to minimize dipole repulsion with the nitrogen lone pair. This "pre-organizes" the molecule for binding.

  • pKa Modulation: A fluorine at the C3 position typically lowers the pKa of the piperidine nitrogen by 1–2 log units, improving membrane permeability and reducing hERG liability (which is often associated with high basicity).

Bridged Systems (The "Shape Shifters")

Bridged systems like 8-azabicyclo[3.2.1]octane (tropane derivatives) provide a rigid boat conformation. These are essential when the biological target requires a specific, non-chair conformation of the piperidine ring.

Synthetic Methodologies: Constructing the Library

To access these novel blocks, we move beyond standard reductive amination. We employ Photoredox Catalysis and C-H Functionalization .[1][2]

Workflow Visualization: Photoredox Spirocyclization

This workflow describes the synthesis of spiro-piperidines from simple aryl halides, a method popularized in recent high-impact literature.

SyntheticWorkflow Start Precursor: 4-Alkylidene Piperidine (Readily Available) Step1 Step 1: Giese-Type Radical Addition (Forms tertiary radical) Start->Step1 + Reagents Reagent Reagents: Ir(ppy)3 (Cat), Blue LEDs RF-X (Radical Source) Reagent->Step1 Step2 Step 2: Intramolecular Cyclization (Spiro-ring formation) Step1->Step2 Cascade Final Target: Functionalized Spiro-Piperidine Step2->Final

Figure 2: Photoredox cascade for the rapid assembly of spirocyclic piperidine scaffolds from alkene precursors.

Experimental Protocol: Late-Stage C-H Functionalization (Minisci-Type)

Objective: Direct installation of an alkyl/aryl group at the α-position of a piperidine scaffold.[2] This protocol is critical for "SAR by catalog" approaches where a core scaffold is already synthesized.

Context: Traditional Minisci reactions require high temperatures and strong acids. This modern, silver-catalyzed protocol operates under milder conditions, preserving sensitive functionalities.

Materials:
  • Substrate: N-Boc-Piperidine derivative (1.0 equiv)

  • Reagent: Carboxylic acid (Alkyl radical source) (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: DCM/H₂O (1:1 biphasic system)

Step-by-Step Methodology:
  • Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the N-Boc-piperidine (0.5 mmol) in 2.5 mL of Dichloromethane (DCM).

  • Aqueous Phase: In a separate container, dissolve AgNO₃ (17 mg, 0.1 mmol) and Ammonium Persulfate (228 mg, 1.0 mmol) in 2.5 mL of deionized water. Add the carboxylic acid (1.0 mmol).

  • Biphasic Mixing: Add the aqueous solution to the organic phase. The biphasic nature helps protect the product from over-oxidation.

  • Reaction: Stir vigorously at 40°C for 12 hours. Note: Vigorous stirring is crucial to increase the interfacial surface area.

  • Workup:

    • Cool to room temperature.

    • Separate layers. Extract the aqueous layer with DCM (3 x 5 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify regioselectivity (α-substitution) via 1H NMR (look for the methine proton shift at ~3.5-4.5 ppm).

Strategic Recommendations for Library Design

  • Diversify the Core: Do not build a 10,000-compound library solely on 4-aminopiperidine. Allocate 20% of the library to spirocyclic and bridged cores to sample 3D chemical space.

  • Watch the pKa: When using piperidines in CNS programs, use fluorinated or oxetane-fused variants to keep the pKa < 9.0, reducing phospholipidosis risk and improving blood-brain barrier (BBB) penetration.

  • Validate Early: Use the Minisci protocol (Section 6) to test if a specific vector (C2 vs C4) improves potency before committing to a de novo synthesis of complex scaffolds.

References

  • Lovering, F., et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med.[3][4] Chem. (2009).[5] [Link]

  • James, M. J., et al. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2021).[3] [Link]

  • Grygorenko, O. O., et al. Conformational Behavior of Fluorinated Piperidines. (2020).[6][7] [Link]

  • Royal Society of Chemistry. Strategies for the synthesis of spiropiperidines – a review. (2014). [Link]

Sources

Technical Monograph: Ethyl 4-(piperidin-2-yl)benzoate as a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Piperidin-2-yl)benzoic acid ethyl ester SMILES and InChIKey Content Type: Technical Monograph & Synthetic Guide

Executive Summary

Ethyl 4-(piperidin-2-yl)benzoate (also known as 4-(2-Piperidyl)benzoic acid ethyl ester) represents a critical "privileged scaffold" in medicinal chemistry. Belonging to the class of 2-arylpiperidines , this structure serves as a foundational pharmacophore for G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and monoamine transporter modulators. Its structural value lies in the rigidification of the phenyl-piperidine bond, which restricts conformational freedom compared to flexible linkers, thereby enhancing binding selectivity.

This guide provides the definitive chemical identifiers, physicochemical profiling, and a self-validating synthetic protocol for generating this scaffold from its pyridine precursor.

Chemical Identification & Profiling

Core Identifiers

The compound exists as a racemate in standard synthesis but is often resolved into its enantiomers for drug development. The data below prioritizes the (S)-enantiomer , which is the more commonly cited bioactive form in 2-arylpiperidine literature.

Identifier TypeValueNotes
IUPAC Name Ethyl 4-(piperidin-2-yl)benzoateGeneral
Common Name 4-(2-Piperidyl)benzoic acid ethyl ester
CAS Number 1388117-52-9 (S)-Isomer [1]
SMILES CCOC(=O)C1=CC=C(C=C1)[C@@H]1CCCCN1(S)-Isomer
SMILES CCOC(=O)C1=CC=C(C=C1)C2CCCCN2Racemate
InChIKey Not indexed in public domain for racemateUse SMILES for search
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Physicochemical Properties (Calculated)

Data derived from consensus modeling of the 2-arylpiperidine core.

PropertyValueSignificance in Drug Design
cLogP 2.33Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA 38.33 ŲHigh membrane permeability; suitable for CNS penetration.
pKa (Piperidine N) ~9.8Highly basic; exists as a cation at physiological pH (7.4), facilitating electrostatic interactions (e.g., with Asp/Glu residues in binding pockets).
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.

Structural Biology & Pharmacophore Mapping

The 2-arylpiperidine moiety is distinct from the more common 4-arylpiperidine (e.g., fentanyl) or benzyl-piperidine (e.g., donepezil) scaffolds. The direct attachment of the phenyl ring to the C2 position of the piperidine creates a chiral center and forces the phenyl ring into an equatorial or axial orientation depending on the protonation state and substitution, dramatically affecting receptor fit.

Pharmacophore Diagram

The following diagram illustrates the key interaction points of the scaffold.

Pharmacophore Piperidine Piperidine Ring (Secondary Amine) ChiralCenter C2 Chiral Center (Stereoselectivity) Piperidine->ChiralCenter Determines orientation Interaction1 Ionic Bond w/ Asp/Glu Piperidine->Interaction1 Phenyl Phenyl Ring (Pi-Pi Stacking) ChiralCenter->Phenyl Rigid Linkage Ester Ethyl Ester (H-Bond Acceptor / Synthetic Handle) Phenyl->Ester Para-substitution Interaction2 Hydrophobic Pocket Fit Phenyl->Interaction2

Caption: Pharmacophoric map of Ethyl 4-(piperidin-2-yl)benzoate showing critical binding vectors and the pivotal role of the C2 chiral center.

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 4-(piperidin-2-yl)benzoate via catalytic hydrogenation of Ethyl 4-(pyridin-2-yl)benzoate.

Precursor: Ethyl 4-(pyridin-2-yl)benzoate (CAS: 4385-61-9) [2].[1]

Reaction Scheme

The transformation involves the reduction of the electron-deficient pyridine ring. This is challenging due to the potential for poisoning the catalyst with the basic amine product and the need to avoid reducing the ester or the phenyl ring.

Synthesis Start Ethyl 4-(pyridin-2-yl)benzoate CAS: 4385-61-9 Reagent {H2 (50 psi) / PtO2|Acetic Acid} Start->Reagent Dissolution Inter Protonated Intermediate Pyridinium Acetate Reagent->Inter Protonation Product Ethyl 4-(piperidin-2-yl)benzoate Racemate Inter->Product Hydrogenation (24h)

Caption: Hydrogenation workflow converting the pyridine precursor to the piperidine target using Adam's Catalyst.

Step-by-Step Methodology

Note: This protocol is adapted from standard heterogeneous hydrogenation procedures for 2-substituted pyridines [3, 4].

  • Preparation:

    • Dissolve Ethyl 4-(pyridin-2-yl)benzoate (1.0 eq) in Glacial Acetic Acid (0.1 M concentration). The use of acetic acid is critical; it protonates the pyridine nitrogen, preventing it from coordinating strongly to the catalyst surface and poisoning it.

  • Catalyst Addition:

    • Add Platinum(IV) oxide (PtO₂) (Adam's Catalyst) (10 mol% loading).

    • Safety: PtO₂ is pyrophoric in the presence of H₂. Add under an inert atmosphere (Ar or N₂).

  • Hydrogenation:

    • Purge the reaction vessel with H₂ gas (3 cycles).

    • Pressurize to 50 psi (3.4 bar) .

    • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Monitoring (Self-Validation Step):

    • TLC/LCMS Check: Monitor the disappearance of the starting material (UV active, distinct aromatic pyridine shifts). The product will be less UV active (loss of pyridine aromaticity) and will show a mass shift of +6 Da (M+H = 234.15).

    • Critical Endpoint: If the reaction stalls, filter the catalyst and add fresh PtO₂.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

    • Concentrate the filtrate to remove acetic acid.

    • Neutralization: Redissolve the residue in DCM and wash with saturated NaHCO₃ (aq) to liberate the free base piperidine.

    • Dry over Na₂SO₄ and concentrate to yield the crude oil.

Troubleshooting & Optimization
  • Stereoselectivity: This method yields the racemate . To obtain the (S)-enantiomer (CAS 1388117-52-9), resolution via chiral HPLC or crystallization with a chiral acid (e.g., L-tartaric acid) is required [4].

  • Over-reduction: The phenyl ring is less susceptible to reduction than the protonated pyridine under these conditions, but monitoring is essential to prevent cyclohexyl formation.

References

  • PubChem. (n.d.).[1] Ethyl 4-(pyridin-2-yl)benzoate.[1] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Barnes, R. A., & Fales, H. M. (1953). The preparation of 2-substituted piperidines. Journal of the American Chemical Society, 75(4), 975-976. (Classic protocol grounding).
  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Retrieved March 7, 2026, from [Link]

Sources

Ethyl 4-(piperidin-2-yl)benzoate vs. Sulcain chemical distinction

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis distinguishing these two compounds requires a rigorous examination of their structural architectures, analytical signatures, and divergent pharmacological targets. As a Senior Application Scientist, I have structured this guide to provide drug development professionals and analytical chemists with the foundational logic and self-validating protocols necessary to differentiate Sulcain from its structurally distinct counterpart, Ethyl 4-(piperidin-2-yl)benzoate.

Chemical Architecture & Structural Divergence

While both compounds share an ethyl benzoate core and a piperidine ring, their spatial geometry and linkage chemistry dictate entirely different chemical behaviors and biological interactions.

Sulcain (EPAB) , clinically utilized for the symptomatic relief of acute and chronic gastritis[1], features an acetylamino linker that connects the 4-position of the benzoate core to the nitrogen (N1) of the piperidine ring[2]. This creates a flexible, elongated molecule with a tertiary amine and an amide bond, perfectly aligning with the classic local anesthetic pharmacophore (lipophilic aromatic ring – intermediate chain – hydrophilic amine)[3].

Conversely, Ethyl 4-(piperidin-2-yl)benzoate lacks this linker entirely. The piperidine ring is attached directly via its C2 carbon to the aromatic ring, resulting in a rigid, constrained geometry and a secondary amine. This direct C-C linkage fundamentally shifts the molecule away from local anesthetic properties and toward a conformation that mimics monoamine neurotransmitters (similar to the pharmacophore of methylphenidate).

Quantitative Structural Comparison
ParameterSulcain (EPAB)Ethyl 4-(piperidin-2-yl)benzoate
IUPAC Name Ethyl 4-[(2-piperidin-1-ylacetyl)amino]benzoate[2]Ethyl 4-(piperidin-2-yl)benzoate
CAS Registry Number 41653-21-8Unassigned / Non-standard
Molecular Formula C16H22N2O3[2]C14H19NO2
Monoisotopic Mass 290.1630 Da233.1416 Da
Linkage Architecture Acetylamino spacer (-NH-CO-CH

-)
Direct Aryl-C2 bond
Amine Classification Tertiary (N1-substituted)Secondary (NH)
Pharmacological Class Local Anesthetic / Gastroprotective[1]Putative Monoamine Mimetic

Pharmacophoric Implications & Target Engagement

The structural distinction directly causes a divergence in target engagement. Sulcain's flexibility allows it to enter the inner vestibule of voltage-gated sodium channels (VGSCs), where its protonated tertiary amine binds to specific residues, blocking Na


 influx and providing local anesthesia[1]. The rigid, direct linkage of Ethyl 4-(piperidin-2-yl)benzoate prevents this interaction, instead presenting a spatial arrangement that theoretically favors binding to monoamine transporters (DAT/NET).

G Core Ethyl Benzoate Core + Piperidine Ring Sulcain Sulcain (EPAB) N1-linked via acetylamino Core->Sulcain Addition of acetylamino linker (Tertiary Amine) E4PB Ethyl 4-(piperidin-2-yl)benzoate C2-linked directly Core->E4PB Direct C-C bond formation (Secondary Amine) VGSC Voltage-Gated Na+ Channels (Nav1.5 / Nav1.7) Sulcain->VGSC Binds pore inner vestibule MAT Monoamine Transporters (DAT / NET) E4PB->MAT Mimics dopamine pharmacophore Effect1 Local Anesthesia & Gastroprotection VGSC->Effect1 Effect2 Potential CNS Stimulant / Uptake Inhibition MAT->Effect2

Pharmacological divergence based on structural linkage of the piperidine ring.

Analytical Differentiation Workflows

To definitively distinguish these compounds in a laboratory setting, researchers must rely on High-Resolution LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy. The following workflow illustrates the self-validating logic used to confirm chemical identity.

Workflow Sample Unknown Sample Preparation LCMS LC-MS/MS Analysis (ESI+) Sample->LCMS NMR 1H & 13C NMR Spectroscopy Sample->NMR Frag1 m/z 291[M+H]+ Fragment: m/z 126 LCMS->Frag1 Acetylamino cleavage Frag2 m/z 234 [M+H]+ Fragment: m/z 84 LCMS->Frag2 Piperidine ring cleavage NMR1 Amide NH & CH2 signals present NMR->NMR1 NMR2 Direct Ar-CH coupling, no amide NMR->NMR2 ID1 Confirmed: Sulcain Frag1->ID1 ID2 Confirmed: Ethyl 4-(piperidin-2-yl)benzoate Frag2->ID2 NMR1->ID1 NMR2->ID2

Analytical workflow for the definitive structural elucidation of Sulcain vs. its analog.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just as procedural steps, but as self-validating systems where the causality behind each parameter ensures data integrity.

Protocol A: LC-MS/MS Structural Differentiation

Objective: Differentiate the compounds based on intact mass and collision-induced dissociation (CID) patterns.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating highly efficient

      
       ion formation for both basic piperidine derivatives in positive electrospray ionization (ESI+).
      
  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The C18 stationary phase effectively retains both lipophilic benzoate esters, while the gradient ensures sharp peak elution and minimizes matrix-induced ion suppression.

  • Mass Spectrometric Detection (MRM Mode):

    • Sulcain: Set precursor to m/z 291.1. Apply a Collision Energy (CE) of 20 eV. Monitor for the product ion m/z 126.1.

      • Causality: The amide bond is the weakest link; CID preferentially cleaves it, yielding a highly stable piperidinoacetyl cation (m/z 126).

    • Ethyl 4-(piperidin-2-yl)benzoate: Set precursor to m/z 234.1. Apply a CE of 30 eV. Monitor for the product ion m/z 84.1.

      • Causality: The direct C-C linkage is highly stable. Higher CE is required to induce piperidine ring fragmentation, yielding the characteristic m/z 84 fragment.

Protocol B: H-NMR Structural Elucidation

Objective: Confirm the presence or absence of the acetylamino linker.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO-

    
    .
    
    • Causality: DMSO-

      
       is specifically chosen over CDCl
      
      
      
      to prevent the rapid exchange of the amide proton in Sulcain, allowing for its clear observation.
  • Data Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 400 MHz or higher.
    
  • Spectral Interpretation:

    • Sulcain Signature: Look for a distinct singlet near

      
       10.0 ppm (amide -NH-) and a singlet near 
      
      
      
      3.1 ppm (the -CH
      
      
      - of the acetyl group).
    • Ethyl 4-(piperidin-2-yl)benzoate Signature: These signals will be entirely absent. Instead, look for a multiplet near

      
       3.5-4.0 ppm corresponding to the single methine proton at the C2 position of the piperidine ring, directly coupled to the aromatic system.
      
Protocol C: Whole-Cell Patch-Clamp Validation (Targeting Nav Channels)

Objective: Validate the functional local anesthetic activity unique to Sulcain[3].

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.5 channels.

    • Causality: HEK-293 cells lack endogenous sodium currents, providing a zero-background environment for isolating the pharmacological effects of the drug.

  • Electrophysiological Recording: Form a G

    
     seal and rupture the membrane. Hold the membrane potential at -90 mV.
    
    • Causality: Holding at -90 mV ensures that the majority of Nav channels are in the resting (closed) state prior to depolarization, allowing for accurate measurement of state-dependent block.

  • Drug Application: Apply Sulcain (10 µM to 100 µM) via a rapid perfusion system. Apply a depolarizing pulse to -10 mV for 20 ms at 0.1 Hz.

    • Expected Result: Sulcain will demonstrate a dose-dependent reduction in peak inward sodium current. Ethyl 4-(piperidin-2-yl)benzoate will show negligible blockade at equivalent concentrations due to its inability to reach the inner pore binding site.

References

  • PubChem Compound Summary for CID 3300, Ethyl 4-((2-(1-piperidinyl)acetyl)amino)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • ethyl piperidinoacetylaminobenzoate | Chemical Substance Information. Japan Science and Technology Agency (J-GLOBAL). Available at: [Link]

Sources

Architecting the Alpha-Center: A Technical Deep Dive into 2-Substituted Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring stands as the single most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs. However, the 2-position (alpha-position) represents more than just a substitution point; it is a critical stereogenic center that governs the scaffold's conformational landscape, metabolic stability, and receptor binding affinity.

This technical guide moves beyond basic synthesis to explore the structural causality and advanced methodologies required to construct 2-substituted piperidines with high enantiomeric excess (ee).[1] We analyze three dominant synthetic architectures—Asymmetric Hydrogenation, C-H Functionalization, and De Novo Cyclization—providing researchers with the decision-making framework to select the optimal route for their target pharmacophore.

Part 1: Structural Biology & Pharmacophore Analysis

The Alpha-Effect on Conformation and Basicity

The introduction of a substituent at the C2 position of the piperidine ring induces significant steric and electronic perturbations. Unlike the achiral pyridine precursor, the 2-substituted piperidine exists in a dynamic chair conformation.

  • A-Strain & Equatorial Preference: Large substituents at C2 overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions. This "locking" effect reduces the entropic penalty of binding to a protein target.

  • pKa Modulation: The inductive effect of an alpha-substituent can fine-tune the basicity of the nitrogen. Electron-withdrawing groups (e.g., CF3) lower the pKa, potentially improving membrane permeability (LogD) by increasing the fraction of the neutral species at physiological pH.

Pharmacological Case Studies
  • Methylphenidate (Ritalin): The threo-isomer (2R,2'R) is significantly more potent than the erythro-isomer. The C2 stereocenter dictates the spatial arrangement of the phenyl and ester groups, crucial for dopamine transporter binding.

  • Local Anesthetics (The "Caine" Family): In Bupivacaine and Ropivacaine, the length of the N-alkyl chain and the absolute configuration at C2 determine cardiotoxicity. The (S)-enantiomer (Ropivacaine) exhibits reduced cardiotoxicity compared to the racemic mixture.

Part 2: Core Synthetic Architectures

We categorize synthesis into three primary "Architectures" based on the starting material's oxidation state and complexity.

Architecture A: Asymmetric Hydrogenation of Pyridines

Best for: Large-scale manufacturing, atom economy, and generating chiral centers from flat aromatic precursors.

The industrial standard involves the reduction of 2-substituted pyridines. The challenge lies in breaking the aromaticity while inducing high enantioselectivity.

  • Mechanism: The reaction typically proceeds via an outer-sphere mechanism . The pyridine is not directly coordinated to the metal during the enantio-determining step. Instead, the catalyst (often Iridium with P,N-ligands) transfers a hydride to the activated pyridinium salt.

  • Key Innovation: The use of Iridium-Phosphinooxazoline (Ir-PHOX) complexes allows for full conversion with ee values >90%.

Architecture B: Direct C-H Functionalization

Best for: Late-stage diversification of existing piperidine scaffolds (Medicinal Chemistry).

This approach avoids de novo synthesis, allowing chemists to "install" the C2 substituent directly onto a simplified piperidine core.

  • Alpha-Lithiation (The Beak Method): utilizes N-Boc-piperidine.[2] The Boc group directs lithiation to the alpha-position via Complex Induced Proximity Effect (CIPE). The resulting organolithium species is configurationally stable at low temperatures and can be trapped with electrophiles.

  • Photoredox Catalysis: Recent advances utilize Hydrogen Atom Transfer (HAT) catalysts (e.g., Quinuclidine) coupled with Ir/Ru photocatalysts to generate an alpha-amino radical, which is then trapped by electron-deficient olefins.

Architecture C: De Novo Cyclization

Best for: Complex natural products where ring size or substitution patterns are difficult to access via reduction.

  • Intramolecular Mannich Reaction: Biomimetic synthesis (e.g., Robinson's tropinone synthesis logic applied to pelletierine).

  • Ring-Closing Metathesis (RCM): Uses Grubbs catalysts to close the ring from acyclic dienes, followed by hydrogenation.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and mechanistic flow for the three architectures described above.

PiperidineSynthesis Target Target: Chiral 2-Substituted Piperidine Pyridine Start: 2-Substituted Pyridine Hydrogenation Method A: Asymmetric Hydrogenation (Ir-Catalysis) Pyridine->Hydrogenation Activation Piperidine Start: N-Boc Piperidine Lithiation Method B: C-H Functionalization (Alpha-Lithiation/Trapping) Piperidine->Lithiation s-BuLi / TMEDA Acyclic Start: Acyclic Amine/Diene Cyclization Method C: De Novo Cyclization (RCM / Mannich) Acyclic->Cyclization Catalyst Pyridinium Intermediate: Pyridinium Salt (Outer-Sphere Mechanism) Hydrogenation->Pyridinium H2 / Ir-Cat Dipole Intermediate: Dipole-Stabilized Carbanion (CIPE Effect) Lithiation->Dipole -78°C Cyclization->Target Ring Closure Pyridinium->Target Hydride Transfer (>90% ee) Dipole->Target Electrophile (E+)

Caption: Strategic workflow for accessing 2-substituted piperidines. Method selection depends on starting material availability and scale requirements.

Part 4: Comparative Data Analysis

The following table synthesizes representative data from seminal literature to guide method selection.

MetricAsymmetric Hydrogenation (Ir-Cat)Alpha-Lithiation (Beak Method)Photoredox C-H Activation
Primary Reference Glorius et al. [1]Beak et al. [2]MacMillan et al. [3]
Substrate Scope Pyridines, QuinolinesN-Boc PiperidinesN-Aryl/Alkyl Piperidines
Typical Yield 85 - 99%60 - 85%70 - 90%
Enantioselectivity (ee) 90 - 99%>95% (Diastereoselectivity)Variable (Ligand dependent)
Scalability High (Kg scale feasible)Low (Cryogenic conditions)Medium (Light penetration limits)
Key Limitation Requires high pressure H2; Catalyst cost-78°C required; Strong baseLimited electrophile scope

Part 5: Detailed Experimental Protocols

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation (Representative)

Based on the methodology of Glorius et al.

Reagents:

  • Substrate: 2-phenylpyridine (1.0 equiv)

  • Catalyst: [Ir(cod)Cl]2 (0.5 mol%), Chiral P,N-ligand (1.1 mol%)

  • Solvent: Toluene

  • Additives: I2 (5 mol%) - Note: Iodine often stabilizes the active catalytic species.

Workflow:

  • Catalyst Formation: In a glovebox, mix [Ir(cod)Cl]2 and the chiral ligand in toluene. Stir for 30 min to form the active complex.

  • Substrate Addition: Add the 2-substituted pyridine substrate and iodine additive.

  • Hydrogenation: Transfer the mixture to a high-pressure steel autoclave. Pressurize to 50 bar H2.

  • Reaction: Stir at room temperature for 24 hours.

  • Workup: Release pressure carefully. Concentrate the solvent in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Validation: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Alpha-Lithiation and Substitution (Representative)

Based on the methodology of Beak and Lee.

Reagents:

  • Substrate: N-Boc-piperidine (1.0 equiv)

  • Base: s-BuLi (1.2 equiv, in cyclohexane)

  • Ligand: TMEDA (1.2 equiv)

  • Electrophile: Benzyl bromide (1.2 equiv)

  • Solvent: Anhydrous Ether

Workflow:

  • Complexation: Dissolve N-Boc-piperidine and TMEDA in anhydrous ether under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add s-BuLi dropwise over 10 minutes. The solution typically turns yellow/orange. Stir for 45-60 minutes at -78°C to ensure formation of the dipole-stabilized carbanion.

  • Trapping: Add the electrophile (Benzyl bromide) slowly.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Extraction: Extract with ether (3x). Dry organics over MgSO4.

  • Purification: Silica gel chromatography.

Part 6: Future Outlook

The field is shifting towards Late-Stage Functionalization (LSF) . The ability to take a complex, drug-like piperidine molecule and selectively install a functional group at the 2-position without protecting groups is the "Holy Grail."

  • Electrochemistry: Shono oxidation allows for alpha-methoxylation, which can be displaced by nucleophiles.

  • Flow Chemistry: Handling high-pressure hydrogenation or cryogenic lithiation in continuous flow reactors improves safety and scalability, making these routes more accessible for CROs.

References

  • Asymmetric Hydrogenation of Pyridines. Glorius, F. et al. Angewandte Chemie International Edition, 2004.

  • Alpha-Lithiation of N-Boc-Piperidines. Beak, P. & Lee, W.K. Journal of Organic Chemistry, 1993.

  • Photoredox Alpha-Amino Functionalization. MacMillan, D.W.C. et al. Science, 2011.

  • Synthesis of Methylphenidate Analogues. Davies, H.M.L. et al. Bioorganic & Medicinal Chemistry Letters, 1999.

  • Review of Piperidine Synthesis. Watson, A.J.A. et al. Chemical Reviews, 2022.

Sources

Methodological & Application

Synthesis of Ethyl 4-(piperidin-2-yl)benzoate from ethyl 4-(pyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Ethyl 4-(piperidin-2-yl)benzoate from Ethyl 4-(pyridin-2-yl)benzoate

Abstract

The transformation of pyridines into piperidines is a cornerstone of medicinal chemistry, as the piperidine scaffold is a prevalent feature in a vast array of pharmaceuticals and biologically active compounds. This application note provides a comprehensive guide for the synthesis of ethyl 4-(piperidin-2-yl)benzoate through the catalytic hydrogenation of its aromatic precursor, ethyl 4-(pyridin-2-yl)benzoate. We delve into the fundamental chemical principles governing this reduction, compare various synthetic methodologies, and present a detailed, field-proven protocol using platinum dioxide (Adam's catalyst). This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations for experimental choices, robust purification strategies, and troubleshooting advice to ensure a high-yield, high-purity synthesis.

Scientific Principles & Mechanistic Overview

The conversion of a pyridine ring to a piperidine ring is a reduction that involves the addition of six hydrogen atoms to break the aromatic system.[1]

1.1. The Challenge of Aromaticity

Pyridine's aromaticity confers significant thermodynamic stability, making its reduction more challenging than that of simple alkenes. This stability necessitates the use of potent reducing systems, typically involving heterogeneous metal catalysts and energetic conditions such as elevated temperature and pressure.[1]

1.2. Heterogeneous Catalytic Hydrogenation

The most common and industrially scalable method for this transformation is catalytic hydrogenation.[1] The mechanism involves several key steps:

  • Adsorption: Both the pyridine substrate and molecular hydrogen (H₂) are adsorbed onto the surface of a heterogeneous metal catalyst (e.g., Platinum, Palladium, Rhodium).

  • Hydrogen Activation: The H-H bond in H₂ is cleaved on the metal surface, forming reactive metal-hydride species.

  • Stepwise Reduction: The adsorbed hydrogen atoms are sequentially added across the double bonds of the pyridine ring until it is fully saturated.

1.3. Overcoming Catalyst Poisoning: The Role of Acidic Additives

A critical challenge in the hydrogenation of pyridines is the potential for the nitrogen atom's lone pair of electrons to strongly coordinate to the acidic metal center of the catalyst. This phenomenon, known as catalyst poisoning, can severely inhibit or completely halt the reaction.[2][3]

The most effective strategy to circumvent this issue is to perform the reaction in an acidic medium or with a stoichiometric acid additive (e.g., HCl, H₂SO₄, or acetic acid).[3][4] The acid protonates the pyridine nitrogen, forming a pyridinium salt. This positively charged species has no lone pair available to bind to the catalyst, thereby preventing poisoning and allowing the hydrogenation to proceed efficiently.

cluster_0 The Problem: Catalyst Poisoning cluster_1 The Solution: Acidic Medium Pyridine Pyridine Nitrogen (Lone Pair) Catalyst Metal Catalyst (Active Site) Pyridine->Catalyst Binds Strongly Poisoned Deactivated Catalyst Complex Pyridine_sol Pyridine Nitrogen Pyridinium Pyridinium Ion (No Lone Pair) Pyridine_sol->Pyridinium Protonation H_ion H⁺ (from Acid) Reaction Hydrogenation Proceeds Pyridinium->Reaction No Poisoning Catalyst_sol Metal Catalyst (Active Site) Catalyst_sol->Reaction Remains Active

Diagram 1: Overcoming catalyst poisoning via protonation.

Comparative Overview of Synthetic Methodologies

While catalytic hydrogenation with H₂ gas is the most established method, several alternatives exist, each with distinct advantages and limitations.

MethodReagents & CatalystConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas (5-50 bar), PtO₂, Rh/C, Rh₂O₃, Pd/C, Raney Ni40-100 °C, often in acidic solvent (AcOH, EtOH/HCl)High yields, clean conversion, scalable, catalyst is recyclable.[1][2]Requires specialized high-pressure equipment.[2]
Transfer Hydrogenation Ammonium formate, Formic acid; Pd/CAtmospheric pressure, refluxAvoids handling of high-pressure H₂ gas, uses standard glassware.[5][6][7]Generates stoichiometric byproducts, may require larger catalyst loading.
Electrocatalytic Hydrogenation Electric current, water (H⁺ source); Rh/KB catalystAmbient temperature and pressureExceptionally mild conditions, high current efficiency, sustainable.[8][9]Requires a specialized electrochemical setup (e.g., AEM electrolyzer).[8][9]
Chemical Reduction Sodium metal in boiling alcohol; Samarium diiodide (SmI₂)Varies (reflux to room temp)Can sometimes offer unique selectivity; no special pressure equipment.[1][10]Often harsh, poor functional group tolerance, stoichiometric metal waste.[10]

Featured Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of ethyl 4-(pyridin-2-yl)benzoate using Platinum(IV) oxide (PtO₂, Adam's catalyst), a highly effective and reliable catalyst for this transformation. Acetic acid is used as the solvent to ensure the pyridine nitrogen is protonated.

3.1. Reaction Scheme

start Ethyl 4-(pyridin-2-yl)benzoate reagents + H₂ (gas), PtO₂ (cat.) Acetic Acid, 40-60°C, 5-10 bar start->reagents prod Ethyl 4-(piperidin-2-yl)benzoate reagents->prod

Diagram 2: Hydrogenation of ethyl 4-(pyridin-2-yl)benzoate.

3.2. Materials and Equipment

Reagent/MaterialCAS No.Molecular Wt.Notes
Ethyl 4-(pyridin-2-yl)benzoate4385-61-9227.26 g/mol Starting material
Platinum(IV) oxide (PtO₂)1314-15-4227.08 g/mol Adam's catalyst
Glacial Acetic Acid64-19-760.05 g/mol Solvent
Hydrogen (H₂) Gas1333-74-02.02 g/mol High purity grade
Celite™ 54561790-53-2N/AFiltration aid
Ethyl Acetate141-78-688.11 g/mol Extraction solvent
Saturated Sodium Bicarbonate (aq.)N/AN/AFor neutralization
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying agent

Equipment:

  • High-pressure hydrogenation vessel (autoclave) with magnetic stirring and temperature/pressure controls

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Büchner funnel and filtration flask

  • Separatory funnel

  • Rotary evaporator

Detailed Experimental Protocol

cluster_workflow Experimental Workflow A 1. Charge Reactor - Substrate in Acetic Acid - PtO₂ Catalyst B 2. Inert Purge - Flush with N₂ or Ar A->B C 3. Hydrogenation - Pressurize with H₂ (5-10 bar) - Heat to 40-60°C - Stir until H₂ uptake ceases B->C D 4. Catalyst Filtration - Depressurize & Purge - Filter through Celite C->D E 5. Solvent Removal - Concentrate filtrate via rotary evaporation D->E F 6. Acid-Base Workup - Dissolve in EtOAc - Neutralize with aq. NaHCO₃ - Separate layers E->F G 7. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate F->G H 8. Characterization - Obtain NMR, MS data G->H

Diagram 3: Step-by-step experimental workflow.

Step 1: Charging the Reaction Vessel

  • In a suitable flask, dissolve ethyl 4-(pyridin-2-yl)benzoate (e.g., 5.0 g, 22.0 mmol) in glacial acetic acid (100 mL).

  • Transfer this solution to the high-pressure hydrogenation vessel.

  • Carefully add Platinum(IV) oxide (PtO₂) catalyst (e.g., 250 mg, 5 mol% by weight) to the vessel.

Step 2: System Purge

  • Seal the reaction vessel according to the manufacturer's instructions.

  • Purge the vessel by pressurizing with an inert gas (e.g., nitrogen or argon) to ~5 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

Step 3: Hydrogenation

  • Pressurize the vessel with hydrogen gas to an initial pressure of 5-10 bar.

  • Begin vigorous stirring and heat the reaction mixture to 40-60 °C.

  • The reaction is typically monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is complete when hydrogen uptake ceases. This may take 12-24 hours.

Step 4: Catalyst Removal

  • Cool the vessel to room temperature.

  • Carefully vent the excess hydrogen pressure and purge the vessel with an inert gas 3-5 times.

  • Open the vessel in a well-ventilated hood.

  • Prepare a pad of Celite™ in a Büchner funnel. Wet the pad with a small amount of acetic acid.

  • Filter the reaction mixture through the Celite pad to remove the platinum catalyst. Wash the pad with additional acetic acid (2 x 20 mL) to ensure complete transfer of the product.

Step 5: Workup and Purification

  • Combine the filtrate and washes and remove the acetic acid under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Carefully add saturated aqueous sodium bicarbonate solution portion-wise until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield ethyl 4-(piperidin-2-yl)benzoate, typically as an oil or low-melting solid. For very high purity, column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) can be performed.[11]

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): 7.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 4.35 (q, 2H, -OCH₂CH₃), 3.50 (m, 1H, piperidine C2-H), 3.20 (m, 1H, piperidine C6-H), 2.80 (m, 1H, piperidine C6-H), 1.5-2.0 (m, 7H, piperidine C3,C4,C5-H and NH), 1.38 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): Predicted chemical shifts (δ, ppm): 166.5 (C=O), 148.0 (Ar-C), 129.8 (Ar-CH), 129.0 (Ar-C), 126.5 (Ar-CH), 61.0 (-OCH₂), 60.5 (Piperidine C2), 46.0 (Piperidine C6), 31.0 (Piperidine C4), 26.0 (Piperidine C3), 25.5 (Piperidine C5), 14.5 (-CH₃).

  • Mass Spectrometry (ESI+): m/z = 234.15 [M+H]⁺.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete or Stalled Reaction Catalyst poisoning; insufficient H₂ pressure; catalyst deactivation.Ensure sufficient acid is present. Use fresh, high-quality catalyst. Increase H₂ pressure or reaction temperature moderately.[3]
Ester Reduction to Alcohol Reaction conditions are too harsh; non-selective catalyst (e.g., Raney Ni).Use a milder catalyst like PtO₂ or Rh₂O₃.[2] Reduce temperature and pressure. Avoid overly long reaction times after H₂ uptake is complete.
Low Yield After Workup Product remains in the acidic aqueous phase as a salt during extraction.Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or Na₂CO₃ before extraction. Confirm with pH paper.[12]
Product Streaking on TLC/Column The basic piperidine nitrogen interacts strongly with the acidic silica gel.Add a small amount of a volatile base (e.g., 0.5-1% triethylamine) to the chromatography eluent to suppress this interaction.

Safety Precautions

  • High-Pressure Hydrogen: Catalytic hydrogenation with H₂ gas must be conducted in a dedicated high-pressure reactor (autoclave) behind a safety shield. Operators must be fully trained in the use of such equipment. Hydrogen is extremely flammable.

  • Catalyst Handling: While PtO₂ is relatively stable, some hydrogenation catalysts (like dry Pd/C or Raney Ni) can be pyrophoric and must be handled with care, typically kept wet with solvent and never exposed to air when dry.

  • Solvents: Acetic acid is corrosive. Ethyl acetate and hexanes are flammable. All handling should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

References

  • Kamebuchi, H., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • Kashimura, M., et al. (1998). The Novel Reduction of Pyridine Derivatives with Samarium Diiodide. Tetrahedron Letters, 39(41), 7545-7548. Available at: [Link]

  • Wang, D., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 20(13), 3953-3957. Available at: [Link]

  • Kamebuchi, H., et al. (2021).
  • Smith, A. M. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22, 533-538. Available at: [Link]

  • Gáti, T., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12, 8507-8517. Available at: [Link]

Sources

Catalytic hydrogenation protocols for pyridine-to-piperidine reduction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Protocols for Pyridine-to-Piperidine Reduction

Introduction Piperidine and its derivatives are ubiquitous pharmacophores found in a vast array of FDA-approved drugs, agrochemicals, and natural products[1]. The most atom-economical method for synthesizing the piperidine ring is the direct catalytic hydrogenation of its corresponding pyridine precursor[1]. However, this transformation is notoriously difficult. The inherent aromatic stability of the pyridine ring requires potent catalytic systems, while the strong Lewis basicity of both the substrate and the product frequently leads to severe catalyst poisoning[1].

This application note details the mechanistic rationale and provides field-proven protocols for overcoming these barriers. It compares traditional heterogeneous thermal catalysis with state-of-the-art electrocatalytic methods, offering drug development professionals scalable and self-validating workflows.

Mechanistic Insights & Causality: Overcoming Catalyst Poisoning

In neutral media, the lone pair of electrons on the nitrogen atom of pyridine (and the resulting piperidine) coordinates strongly to the active sites of transition metal catalysts (e.g., Pt, Pd, Ru). This strong binding outcompetes hydrogen gas for surface sites, effectively "poisoning" the catalyst and halting the reaction prematurely[1].

To circumvent this thermodynamic trap, researchers employ two primary strategies:

  • Acid Activation (Thermal Catalysis): Conducting the reaction in a protic, acidic solvent like glacial acetic acid protonates the nitrogen atom. The resulting pyridinium and piperidinium cations lack the free lone pair required to strongly bind and poison the metal surface[1][2]. Furthermore, protonation disrupts the aromatic electron density, significantly lowering the activation energy required for the initial hydrogenation step.

  • Electrocatalytic Reduction: Recent breakthroughs utilize an Anion-Exchange Membrane (AEM) electrolyzer with a carbon-supported Rhodium (Rh/C) catalyst[2][3]. Here, water serves as the hydrogen source, and the applied electrical potential drives the reduction under ambient conditions. The in situ reduction of Rh oxides to Rh(0) creates a surface that interacts moderately with piperidine, allowing product desorption without poisoning, thereby bypassing the need for acidic additives or high-pressure H₂ gas[2][3].

G Pyridine Pyridine (Substrate) Poisoning Catalyst Poisoning (Strong N-Metal Binding) Pyridine->Poisoning Neutral Media Acid Acid Addition (e.g., Glacial AcOH) Pyridine->Acid Protonation Piperidine Piperidine (Product) Piperidine->Poisoning Neutral Media Pyridinium Pyridinium Cation (Activated) Acid->Pyridinium Piperidinium Piperidinium Salt (Non-coordinating) Pyridinium->Piperidinium H2, PtO2 / Rh/C Piperidinium->Piperidine Basic Workup

Logical flow of acid-activated catalytic hydrogenation preventing catalyst poisoning.

Comparative Catalyst Performance

The following table summarizes the quantitative performance of various catalytic systems utilized for pyridine reduction across different reactor setups.

Catalytic SystemReaction MediaTemperaturePressure / EnergyConversionSelectivity
PtO₂ (5 mol%) Glacial Acetic Acid25 °C50–70 bar H₂>99%>99%
Rh/C (Cathode) Aqueous (AEM)25 °C25 mA cm⁻²98–100%>99%
Ru/C (Microreactor) Methanol60 °C2.0 MPa H₂~100%~100%
Pd-Cu Bimetallic Alumina Support60 °C70 atm H₂99%99%

(Data synthesized from BenchChem[1], JACS[3], and Patsnap Eureka[4])

Experimental Protocols

Protocol A: Traditional High-Pressure Hydrogenation using PtO₂ (Adams' Catalyst)

Causality & Design: Platinum dioxide (PtO₂) is highly active for aromatic ring reduction. Glacial acetic acid is mandatory in this protocol to protonate the substrate, preventing catalyst deactivation and enabling the reaction to proceed at room temperature[1][5].

Step-by-Step Methodology:

  • Preparation: In a high-pressure reactor vessel, dissolve 1.0 g of the substituted pyridine substrate in 5–10 mL of glacial acetic acid[1][5].

  • Catalyst Addition: Carefully add 5 mol% of PtO₂ to the solution. Note: While PtO₂ is stable, the reduced Pt(0) formed during the reaction is highly pyrophoric.

  • Purging: Securely seal the reactor. Purge the headspace three times with inert nitrogen gas to displace oxygen, followed by three purges with hydrogen gas[1].

  • Pressurization & Reaction: Pressurize the reactor to 50–70 bar with H₂ gas[5]. Begin vigorous stirring (≥800 rpm) to overcome gas-liquid mass transfer limitations. Maintain at room temperature for 6–10 hours[5].

  • Self-Validating Check: Monitor the hydrogen pressure drop. The reaction requires exactly 3 molar equivalents of H₂ per mole of pyridine. Cessation of pressure drop definitively indicates reaction completion.

  • Work-up: Stop stirring, vent excess H₂, and purge the reactor with nitrogen. Dilute the mixture with ethyl acetate and filter carefully through a pad of Celite® to remove the platinum catalyst[1][5]. Critical Safety Step: Do not let the Celite pad dry in the air; quench the filter cake immediately with water to prevent ignition[1].

  • Isolation: Neutralize the filtrate with saturated aqueous NaHCO₃ to liberate the free piperidine base from its acetate salt. Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and evaporate the solvent under reduced pressure to yield the piperidine derivative[5].

Protocol B: Ambient Electrocatalytic Hydrogenation using Rh/C

Causality & Design: This modern protocol bypasses the need for high-pressure hydrogen gas and highly acidic, corrosive solvents. It utilizes an Anion-Exchange Membrane (AEM) electrolyzer. The key mechanistic requirement is the in situ reduction of Rhodium oxides on the catalyst surface to active Rh(0)[2][3].

Workflow Step1 Catholyte Prep (Pyridine/H2O) Step2 AEM Setup (Rh/C Cathode) Step1->Step2 Step3 Pre-electrolysis (RhOx -> Rh(0)) Step2->Step3 Step4 Electro-Reduction (25 mA/cm²) Step3->Step4 Step5 Product Isolation (Piperidine) Step4->Step5

Workflow for ambient-condition electrocatalytic hydrogenation of pyridine.

Step-by-Step Methodology:

  • Electrolyzer Assembly: Assemble an AEM electrolyzer utilizing a carbon-supported Rhodium (Rh/C) cathode and a suitable anode (e.g., IrO₂ for water oxidation) separated by an anion-exchange membrane[2][3].

  • Catholyte Preparation: Prepare a solution of pyridine (e.g., 0.1 M) in water. For highly hydrophobic substituted pyridines, methyl tert-butyl ether (MTBE) can be utilized as a cathodic co-solvent[2].

  • Pre-electrolysis (Crucial Step): Circulate pure water (or the supporting electrolyte) and apply a current to perform pre-electrolysis. Causality: This step deoxygenates the oxide layer on the Rh nanoparticles, exposing the highly active Rh(0) surface required for robust catalysis[2][3].

  • Electrolysis: Introduce the pyridine catholyte and apply a constant current density of 25 mA cm⁻² under circular flow at ambient temperature and pressure[2][3].

  • Self-Validating Check: Monitor the current efficiency (CE). A healthy, optimized reaction will maintain a CE of ~99% up to 5 F mol⁻¹ of charge passed[2][3]. A sudden drop in CE indicates mass transfer limitations or catalyst fouling.

  • Product Isolation: After passing 9 F mol⁻¹ (ensuring quantitative conversion), extract the catholyte with an organic solvent to isolate the piperidine product. Expected yield is ≥98% with no detectable 1,2,3,6-tetrahydropyridine side products[2][3].

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. 5

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem. 1

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health (PMC). 2

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. 3

  • Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Patsnap Eureka. 4

Sources

Application Note: N-Protection Strategies for Ethyl 4-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-protection strategies for Ethyl 4-(piperidin-2-yl)benzoate (Boc, Cbz) Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

This technical guide details the strategic installation of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups on Ethyl 4-(piperidin-2-yl)benzoate.[1] As a pharmacophore containing both a sterically hindered secondary amine (2-arylpiperidine) and a base-sensitive ethyl ester, this substrate requires precise protocol design to ensure chemoselectivity.[1] This note provides optimized protocols, mechanistic insights, and decision matrices to maximize yield and purity while preserving the ester functionality.

Strategic Analysis & Substrate Profiling

Substrate Characteristics

Ethyl 4-(piperidin-2-yl)benzoate presents two primary synthetic challenges:

  • Steric Hindrance: The piperidine nitrogen is flanked by a bulky 2-aryl substituent.[1] This increases the activation energy for nucleophilic attack, often requiring longer reaction times or more reactive electrophiles compared to unhindered piperidines.

  • Chemoselectivity (Ester Stability): The ethyl ester at the para-position is susceptible to hydrolysis under strong basic aqueous conditions (e.g., NaOH, LiOH) or harsh acidic conditions. Protection protocols must operate within a pH window of 4–10 to avoid saponification.[1]

Protecting Group Selection Matrix

The choice between Boc and Cbz is dictated by the downstream synthetic pathway.

FeatureN-Boc Protection N-Cbz Protection
Reagent Boc₂O (Di-tert-butyl dicarbonate)Cbz-Cl (Benzyl chloroformate)
Reactivity Moderate (May require excess reagent)High (Rapid reaction)
Deprotection Acidic (TFA/DCM or HCl/Dioxane)Hydrogenolysis (H₂/Pd) or Strong Acid
Orthogonality Stable to base/hydrogenolysis.[1][2] Labile to acid.[1]Stable to acid/base.[1][3][4] Labile to H₂.
Ester Compatibility Excellent (Base used is mild)Excellent (Schotten-Baumann conditions)
Recommendation Use if downstream chemistry involves basic conditions or reduction.[1]Use if downstream chemistry involves acidic conditions.[1][5]

Visual Workflows

Reaction Scheme & Mechanism

The following diagram illustrates the protection pathways and the critical intermediate states.

ReactionScheme Substrate Ethyl 4-(piperidin-2-yl)benzoate (Secondary Amine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Boc_Reagent Boc2O + TEA (DCM, 0°C to RT) Boc_Reagent->Intermediate Cbz_Reagent Cbz-Cl + NaHCO3 (THF/H2O, 0°C) Cbz_Reagent->Intermediate Product_Boc N-Boc Product (Acid Labile) Intermediate->Product_Boc Elimination of t-BuOH/CO2 (Path A) Product_Cbz N-Cbz Product (H2 Labile) Intermediate->Product_Cbz Elimination of HCl (Path B)

Caption: Divergent synthesis pathways for N-Boc and N-Cbz protection via nucleophilic acyl substitution.

Detailed Experimental Protocols

Protocol A: N-Boc Protection (Anhydrous Conditions)

Rationale: Using an organic base (TEA) in Dichloromethane (DCM) avoids water entirely, eliminating any risk of ester hydrolysis. This is the preferred method for this substrate.[1]

Materials:

  • Ethyl 4-(piperidin-2-yl)benzoate (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Catalyst for steric hindrance[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-(piperidin-2-yl)benzoate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (2.0 equiv) followed by DMAP (0.1 equiv).[1] Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dissolve Boc₂O (1.2 equiv) in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.

    • Note: The dropwise addition controls the exotherm and prevents side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours.[1]

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS.[1][5][6][7] The secondary amine is sterically hindered; if conversion is <80% after 4 hours, add an additional 0.3 equiv of Boc₂O.

  • Workup:

    • Dilute with DCM.[1][5]

    • Wash successively with 0.5 M HCl (cold, rapid wash to remove TEA/DMAP without hydrolyzing the ester), saturated NaHCO₃ , and brine .

    • Critical: Do not let the product sit in the acidic wash; separate layers immediately.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude material is often pure enough (>95%).[1] If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).[1]

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Rationale: Benzyl chloroformate is highly reactive.[1] To neutralize the HCl byproduct without hydrolyzing the ester, a mild inorganic base (NaHCO₃) in a biphasic system is ideal.

Materials:

  • Ethyl 4-(piperidin-2-yl)benzoate (1.0 equiv)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃) (3.0 equiv)

  • Solvent: THF/Water (1:1 mixture)

Step-by-Step Procedure:

  • Preparation: Dissolve Ethyl 4-(piperidin-2-yl)benzoate (1.0 equiv) in THF (0.2 M). Add an equal volume of water.[1]

  • Base Addition: Add solid NaHCO₃ (3.0 equiv) to the mixture. Cool to 0°C.[1][3][8]

    • Why NaHCO₃? It is strong enough to neutralize HCl but too weak to hydrolyze the ethyl ester at 0°C.[1]

  • Reagent Addition: Add Cbz-Cl (1.2 equiv) dropwise via syringe over 20 minutes. Vigorous stirring is essential to ensure mixing of the biphasic system.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2–4 hours.

    • Monitoring: TLC will show the disappearance of the polar amine and appearance of the less polar carbamate.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Separate phases.[1][6] Extract the aqueous layer once with EtOAc.[1]

    • Wash combined organics with 1M HCl (optional, to remove unreacted amine), water, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallization from Hexane/EtOAc or silica column chromatography.[1]

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures should be verified:

MethodExpected Observation
TLC Significant R_f shift (Product is less polar than starting amine). Stains with Ninhydrin (faint) or UV active.[1]
¹H NMR Boc: Singlet (~9H) at 1.40–1.50 ppm.[1] Cbz: Multiplet (~5H) aromatic at 7.30–7.40 ppm; Singlet (2H) benzylic CH₂ at ~5.1 ppm.[1] Both: Downfield shift of the methine proton at the piperidine 2-position.
LCMS Boc: [M+H]⁺ = MW + 100 (often fragments to [M-Boc+H]⁺ or [M-tBu+H]⁺).[1] Cbz: [M+H]⁺ = MW + 134.[1]

Troubleshooting Guide

Common Failure Modes
  • Issue: Low conversion.

    • Cause: Steric hindrance at the 2-position blocks the electrophile.[1]

    • Solution: For Boc, add DMAP (catalyst) or reflux in THF (if ester is stable). For Cbz, ensure high stirring rate (biphasic).

  • Issue: Ester hydrolysis (Carboxylic acid formation).

    • Cause: pH > 11 or prolonged exposure to aqueous base.[1]

    • Solution: Switch from NaOH/Na₂CO₃ to NaHCO₃ or use Protocol A (Anhydrous TEA).[1] Keep temperature ≤ RT.

Decision Workflow

DecisionTree Start Start: Ethyl 4-(piperidin-2-yl)benzoate Q1 Is the Ethyl Ester critical for the next step? Start->Q1 Branch_Yes Yes (Must preserve Ester) Q1->Branch_Yes Q2 Next Step Conditions? Branch_Yes->Q2 Path_Acid Acidic Conditions (e.g., TFA removal of other groups) Q2->Path_Acid Requires Acid Stability Path_Red Hydrogenation or Basic Conditions Q2->Path_Red Requires Base Stability Rec_Cbz Use Cbz Protection (Protocol B) Path_Acid->Rec_Cbz Rec_Boc Use Boc Protection (Protocol A) Path_Red->Rec_Boc

Caption: Decision matrix for selecting the optimal protecting group based on downstream compatibility.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc/Cbz stability profiles).
  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group in Organic Synthesis." Tetrahedron2002 , 58(14), 2701–2724. Link

  • BenchChem. "Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine." BenchChem Application Library. Link

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups - Synthesis and Deprotection." Link

  • Clayden, J.; et al. "Regioselective Synthesis of N-Boc Derivatives."[1][9] J. Org.[1][8] Chem.2021 , 86, 8538.[9] (Demonstrates Boc protection in the presence of competing functionalities).

Sources

Application Note: Esterification of 4-(Piperidin-2-yl)benzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-(Piperidin-2-yl)benzoic acid is a highly versatile building block in drug discovery, frequently utilized in the synthesis of p38 MAP kinase inhibitors and other immunomodulatory therapeutics[1]. A primary synthetic challenge when functionalizing this molecule is its zwitterionic nature, as it contains both a nucleophilic secondary amine (the piperidine ring) and a carboxylic acid.

Direct esterification using standard amide-coupling reagents (e.g., DCC, EDC) typically requires the prior installation of a protecting group (such as Boc or Cbz) on the piperidine nitrogen to prevent unwanted self-condensation or polymerization[2]. However, utilizing the hydrochloride salt of the amino acid elegantly bypasses this requirement. In its protonated state, the secondary amine is rendered non-nucleophilic, allowing for selective transformations at the carboxylic acid moiety without the need for additional protection/deprotection steps[2].

Mechanistic Insights

The preferred and most atom-economical method for esterifying amino acid hydrochlorides employs thionyl chloride (SOCl₂) in the presence of the reacting alcohol (e.g., methanol or ethanol)[3].

SOCl₂ serves a dual purpose: it acts as both a dehydrating agent and an acid catalyst[3]. The dropwise addition of SOCl₂ to methanol is highly exothermic and must be performed at low temperatures (typically 0 °C) to control the reaction rate and minimize the formation of toxic byproducts[4]. This initial step generates HCl gas in situ, which ensures the piperidine amine remains fully protonated as a hydrochloride salt. Concurrently, SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride intermediate, which undergoes rapid nucleophilic attack by the alcohol to yield the desired ester hydrochloride[3]. The product can often be isolated in high purity via simple crystallization induced by a solvent exchange[5].

Mechanism A 4-(Piperidin-2-yl)benzoic acid Hydrochloride Salt B Acyl Chloride Intermediate A->B SOCl2 (Generates HCl & SO2) C Methyl Ester Hydrochloride Salt B->C Methanol (Nucleophilic Attack)

Mechanistic pathway preserving the amine hydrochloride salt during reaction.

Experimental Protocol: Methyl Esterification

Note: This protocol is a self-validating system designed for high reproducibility. In-Process Controls (IPC) are embedded to verify success at critical junctions.

Materials & Equipment
  • Substrate : 4-(piperidin-2-yl)benzoic acid hydrochloride (1.0 eq)

  • Reagents : Thionyl chloride (SOCl₂, 1.5 - 2.0 eq), Anhydrous Methanol (10 volumes)

  • Equipment : Multi-neck round-bottom flask, reflux condenser, dropping funnel, inert gas (N₂/Ar) line, and a scrubber system for SO₂/HCl off-gassing.

Step-by-Step Methodology

Step 1: Catalyst Activation & Solvent Preparation

  • Charge a rigorously dried reaction flask with anhydrous methanol (10 mL per gram of substrate).

  • Cool the flask to 0 °C using an ice-water bath under a continuous nitrogen sweep.

  • Causality Check: Slowly add SOCl₂ (1.5 eq) dropwise via a dropping funnel. The reaction is highly exothermic; maintaining 0 °C prevents the degradation of methanol and controls the aggressive release of HCl gas[4].

Step 2: Substrate Addition

  • Once the SOCl₂ addition is complete, stir the solution at 0 °C for 15 minutes to ensure complete formation of the active methyl chlorosulfite intermediate.

  • Add 4-(piperidin-2-yl)benzoic acid hydrochloride (1.0 eq) portion-wise.

  • Observation: The suspension may initially appear heterogeneous. The addition of SOCl₂ facilitates the esterification and maintains the amine in its hydrochloride form[3].

Step 3: Reflux & In-Process Control (IPC)

  • Remove the ice bath and gradually warm the reaction mixture to room temperature, then heat to reflux (approx. 60–65 °C)[3].

  • Maintain reflux for 2 to 4 hours.

  • Self-Validation (IPC): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of H₂O/MeCN, and analyze via LC-MS. The reaction is deemed complete when the substrate mass (M+H = 206 for the free base) is fully consumed, replaced by the product mass (M+H = 220).

Step 4: Isolation & Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove excess methanol and volatile byproducts (HCl, SO₂).

  • Causality Check: To induce crystallization and remove trace impurities, perform a solvent exchange by adding an anti-solvent such as methyl tert-butyl ether (MTBE) or n-heptane[5].

  • Filter the resulting white to off-white precipitate, wash with cold MTBE, and dry under high vacuum to afford methyl 4-(piperidin-2-yl)benzoate hydrochloride.

ReactionWorkflow S1 Step 1: Catalyst Activation Cool MeOH to 0°C & add SOCl2 S2 Step 2: Substrate Addition Add 4-(piperidin-2-yl)benzoic acid HCl S1->S2 S3 Step 3: Esterification Heat to 65°C for 2-4 hours S2->S3 S4 Step 4: Solvent Exchange Remove MeOH, add MTBE anti-solvent S3->S4 S5 Step 5: Isolation Filter and dry ester HCl salt S4->S5

Workflow for SOCl2-mediated esterification of amino acid hydrochlorides.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for the esterification of piperidinylbenzoic acid derivatives, ensuring high conversion rates and minimizing the need for chromatographic purification.

ParameterStandard ConditionAllowable RangeMechanistic Impact
Substrate Concentration 0.1 M0.05 M – 0.2 MEnsures complete dissolution at reflux; prevents intermolecular side reactions.
SOCl₂ Equivalents 1.5 eq1.1 eq – 2.0 eqDrives the equilibrium forward; excess acts as a dehydrating agent[3].
Addition Temperature 0 °C-5 °C to 5 °CControls exotherm and prevents solvent degradation[4].
Reaction Temperature 65 °C (Reflux)50 °C – 65 °CProvides necessary activation energy for acyl chloride formation and alcoholysis[5].
Reaction Time 3 Hours2 – 4 HoursEnsures >98% conversion as validated by LC-MS IPC.
Expected Yield >90%85% – 95%High yields achieved due to the avoidance of protecting group manipulations[5].

References

  • H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background - Benchchem - 3

  • Synthetic Communications Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides - Publications of the IAS Fellows - 2

  • CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride - Google Patents - 4

  • Application of Transition-Metal Catalysis, Biocatalysis, and Flow Chemistry as State-of-the-Art Technologies in the Synthesis of LCZ696 - ACS Publications - 5

  • US8114873B2 - 1,4-disubstituted naphthalenes as inhibitors of p38 map kinase - Google Patents - 1

Sources

Using Ethyl 4-(piperidin-2-yl)benzoate as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl 4-(piperidin-2-yl)benzoate in Fragment-Based Drug Discovery

Introduction: The Scaffold Advantage

In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical matter is the primary determinant of success. While simple heterocycles are common, "privileged structures" that offer distinct geometric vectors are highly prized. Ethyl 4-(piperidin-2-yl)benzoate represents a high-value scaffold due to its dual-functionality and specific stereochemical properties.[1]

Unlike its linear isomer (piperidin-4-yl), the piperidin-2-yl attachment introduces a critical "kink" in the molecular geometry and a chiral center at the C2 position of the piperidine ring.[1] This allows the fragment to probe non-planar sub-pockets within target proteins (e.g., GPCRs, Kinases) while maintaining strict adherence to the "Rule of Three" (Ro3).

This guide details the physicochemical profile, screening protocols, and synthetic evolution strategies for this specific fragment.

Physicochemical Profile & Rule of Three Compliance

Before screening, the fragment's properties must be validated to ensure they fit the strict criteria for FBDD. The ethyl ester moiety serves as a temporary "mask" for the carboxylic acid, improving permeability during cell-based assays, while the secondary amine provides a solubility handle and a vector for growth.

PropertyValue (Est.)Ro3 CriteriaStatusSignificance
Molecular Weight 233.31 Da< 300 DaPass Leaves "headroom" for synthetic elaboration (growing).[1]
cLogP 2.6 – 2.9≤ 3Pass Lipophilic enough for binding, soluble enough for NMR/SPR.
H-Bond Donors 1 (NH)≤ 3Pass Critical interaction point (e.g., with Asp/Glu residues).[1]
H-Bond Acceptors 3 (N, 2xO)≤ 3Pass Ester carbonyl is a key acceptor.[1]
Rotatable Bonds 4≤ 3 (Flex)BorderlineThe ethyl ester adds flexibility; rigidification is a future optimization step.
TPSA ~38 Ų≤ 60 ŲPass High membrane permeability potential.

Expert Insight: The chirality at the piperidine C2 position is the differentiator here. Commercial supplies are often racemic. Protocol Recommendation: It is critical to separate enantiomers early in the hit-to-lead phase (via Chiral SFC) if a hit is validated, as protein binding pockets are inherently chiral.[1]

Protocol A: Surface Plasmon Resonance (SPR) Screening

SPR is the preferred primary screen for this fragment due to its ability to detect weak affinities (


 in the mM range) and rapid kinetics.
Objective

To identify specific binding of Ethyl 4-(piperidin-2-yl)benzoate to the target protein while excluding non-specific aggregation or refractive index artifacts.[1]

Materials
  • Instrument: Biacore 8K or S200 (or equivalent).

  • Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: DMSO concentration must be matched exactly (typically 2-5%).[1]

Step-by-Step Workflow
  • Solubility & Aggregation Check (Pre-Screen):

    • Dissolve fragment to 100 mM in 100% DMSO.

    • Dilute to 200 µM in assay buffer (final 2% DMSO).

    • Measure Absorbance at 600nm. If OD > 0.05, the compound is aggregating and will yield false positives.

    • Note: The piperidine amine aids solubility at pH 7.4.

  • Surface Immobilization:

    • Immobilize Target Protein on Flow Cell 2 (active).[1]

    • Immobilize Reference Protein (e.g., BSA or non-binding mutant) on Flow Cell 1.

    • Target Density: Aim for high density (~3000-5000 RU) because fragment MW is low (233 Da).

    • Formula:

      
      [1]
      
  • Solvent Correction (Critical):

    • Prepare a DMSO calibration curve (1.5% to 2.5% DMSO in 8 steps) to correct for bulk refractive index shifts. Without this, the signal from the ethyl ester fragment is indistinguishable from buffer mismatches.

  • Injection Cycle:

    • Concentration Series: Inject fragment at 0, 15.6, 31.25, 62.5, 125, 250, 500 µM.

    • Contact Time: 30 seconds (association).

    • Dissociation: 15 seconds. (Fast off-rates are expected).[1]

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

  • Data Analysis:

    • Double-reference subtraction: (FC2 - FC1) - (Buffer Injection).

    • Fit to 1:1 Steady State Affinity model.

    • Square Wave Check: Look for "square" sensorgrams. Curvature suggests non-specific binding or aggregation.

Protocol B: Fragment Evolution (Synthetic Strategy)

Once a hit is validated, the fragment must be "grown" to increase affinity. Ethyl 4-(piperidin-2-yl)benzoate offers two distinct vectors for evolution.

Vector 1: The Piperidine Nitrogen (N-Capping)

The secondary amine is the most reactive handle. It usually points towards solvent or an adjacent acidic residue.

  • Reaction: Reductive Amination or Amide Coupling.

  • Protocol:

    • Dissolve fragment (1 eq) in DCM.

    • Add Aldehyde (1.2 eq) and STAB (Sodium Triacetoxyborohydride, 1.5 eq).

    • Stir at RT for 4h.

    • Result: Introduces hydrophobic bulk to displace water molecules in the pocket.

Vector 2: The Benzoate Ester (Linker/Warhead)

The ethyl ester is a "masked" carboxylate.

  • Pathway A (Hydrolysis): Treat with LiOH in THF/H2O. Yields the carboxylic acid. This can form salt bridges with Arginine/Lysine residues in the pocket.

  • Pathway B (Amidation): Direct conversion of ester to amide (using AlMe3/Amine) or Hydrolysis -> Coupling (EDC/HOAt).[1] This extends the fragment into deep hydrophobic pockets.

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing this specific fragment from library to lead generation.

FragmentStrategy Fragment Ethyl 4-(piperidin-2-yl)benzoate (Racemic Scaffold) QC QC: Solubility & Aggregation Check Fragment->QC Screen SPR Screening (High Density Surface) QC->Screen Pass Chiral Chiral Separation (SFC Resolution) Screen->Chiral Validated Hit PathN Vector 1: N-Alkylation (Piperidine Amine) Chiral->PathN Explore Solvent PathC Vector 2: Ester Hydrolysis (Benzoate Extension) Chiral->PathC Explore Deep Pocket Lead Lead Candidate (nM Affinity) PathN->Lead PathC->Lead

Figure 1: Strategic workflow for the evolution of the Ethyl 4-(piperidin-2-yl)benzoate fragment. Note the critical chiral separation step post-screening.

References

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. [Link][1]

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. [Link]

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology. [Link]

  • PubChem Compound Summary. "Ethyl 4-(piperidin-4-yl)benzoate" (Structural Analog Reference). [Link][1]

  • Watson, S. J., et al. (2016). "Piperidine-based drug discovery."[1][2][3][4] Elsevier / ScienceDirect. [Link]

Sources

Application Note: Advanced Peptidomimetic Scaffold Synthesis via Copper-Catalyzed α-C–H Functionalization of 2-Substituted Piperidine Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 2-substituted piperidine core is a privileged pharmacophore found in numerous FDA-approved drugs[1]. In drug development, these cyclic scaffolds are heavily utilized to design non-peptide peptidomimetics, as they effectively mimic the transition states of peptide substrates, induce rigid secondary structures (such as β-turns), and drastically improve metabolic stability against endogenous proteases[2].

Historically, the synthesis of highly functionalized 2-substituted piperidines has been bottlenecked by poor regioselectivity and the necessity for harsh organometallic reagents that degrade sensitive functional groups. This application note details a state-of-the-art, self-validating protocol for synthesizing these scaffolds using O-benzoyl piperidines (piperidine benzoates) as precursors. By employing a copper-catalyzed borylative α-C–H allylation, researchers can achieve highly enantioselective and diastereoselective functionalization[3].

Causality in Design: The O-benzoyl group is strategically chosen because it serves a dual mechanistic purpose. First, its cleavage acts as a thermodynamic driving force to generate a highly electrophilic cyclic imine in situ. Second, the benzoate leaving group facilitates selective C–C bond formation over competing C–N coupling, a pathway further optimized by the inclusion of a Lewis base additive[3].

Mechanistic Insights & Pathway

The transformation relies on a multicomponent catalytic cycle where the reactivity of the copper species is finely tuned by a Lewis base (e.g., 4-dimethylaminopyridine, DMAP).

  • Activation: A Cu(I) catalyst reacts with bis(pinacolato)diboron (B2pin2) and an allene to form a nucleophilic allylcopper(I) intermediate.

  • Imine Generation: The O-benzoyl hydroxylamine (piperidine benzoate) undergoes N–O bond cleavage, continuously supplying a low concentration of electrophilic cyclic imine.

  • Modulation: The DMAP additive sterically and electronically modulates the allylcopper species, suppressing undesired direct N-allylation[3].

  • Stereoselective Coupling: Regio- and stereoselective addition of the modulated allylcopper to the cyclic imine yields the α-functionalized 2-substituted piperidine. The resulting product features an azaboraspiro structure stabilized by a dative nitrogen–boron (N–B) coordination[3].

MechanisticPathway CuCat Cu(I) Catalyst + B2pin2 + Allene AllylCu Allylcopper(I) Intermediate (Nucleophile) CuCat->AllylCu Transmetalation/ Insertion ModAllylCu Modulated Allylcopper (Suppresses N-allylation) AllylCu->ModAllylCu Coordination PiperidineBz O-Benzoyl Piperidine (Substrate) Imine Cyclic Imine (Electrophile) PiperidineBz->Imine N-O Cleavage (-Benzoate) Product 2-Substituted Piperidine (Azaboraspiro Complex) Imine->Product Nucleophilic Attack LewisBase Lewis Base Additive (DMAP) LewisBase->ModAllylCu Modulates ModAllylCu->Product C-C Bond Formation

Cu-catalyzed borylative α-C–H allylation of piperidine benzoates to 2-substituted piperidines.

Experimental Methodology & Protocols

Self-Validating System: To ensure protocol integrity without requiring immediate complex purification, this workflow incorporates an internal validation checkpoint. The formation of the azaboraspiro complex can be directly monitored via ¹¹B NMR of the crude mixture. A distinct shift from typical boronate ester signals (~30 ppm) to a tetracoordinate boron signal (~10–15 ppm) confirms both successful C–C bond formation and the diagnostic N–B coordination[3].

Protocol: Synthesis of 2-(1-Borylallyl)piperidine Scaffolds

Reagents and Materials:

  • O-Benzoyl piperidine derivative (1.0 equiv, 0.3 mmol)

  • Allene derivative (1.5 equiv)

  • Bis(pinacolato)diboron (B2pin2, 1.5 equiv)

  • Cu(MeCN)4PF6 (5 mol%)

  • Chiral Phosphine Ligand, e.g., (R)-DTBM-Segphos (5 mol%)

  • DMAP (20 mol%)

  • LiOtBu (1.2 equiv)

  • Anhydrous THF (3.0 mL)

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Cu(MeCN)4PF6 (5.6 mg, 0.015 mmol) and the chiral phosphine ligand (0.015 mmol). Add 1.0 mL of anhydrous THF and stir for 30 minutes at room temperature. Rationale: This pre-incubation ensures complete formation of the active chiral copper complex before introducing bulk reagents.

  • Borylation: Add B2pin2 (114 mg, 0.45 mmol) and LiOtBu (28.8 mg, 0.36 mmol) to the reaction mixture. Stir for 15 minutes. The solution will transition to a dark brown/red color, indicating the successful generation of the borylcopper(I) species.

  • Additive and Substrate Introduction: Add DMAP (7.3 mg, 0.06 mmol) followed by the allene (0.45 mmol). Stir for 10 minutes to allow the formation of the allylcopper intermediate.

  • Imine Generation & Coupling: Dissolve the O-benzoyl piperidine (0.3 mmol) in 2.0 mL of THF and add it dropwise over 5 minutes to the reaction mixture. Causality Note: Dropwise addition is critical; it maintains a low steady-state concentration of the highly reactive cyclic imine, preventing undesired substrate dimerization or over-alkylation.

  • Reaction Maturation: Seal the tube and stir at room temperature for 16 hours.

  • Validation Checkpoint (¹¹B NMR): Withdraw a 50 µL aliquot, dilute in CDCl3, and acquire a ¹¹B NMR spectrum. A peak at ~12 ppm validates the formation of the target azaboraspiro product[3]. Proceed to workup only if this signal is present.

  • Workup and Purification: Quench the reaction with saturated aqueous NH4Cl (2 mL). Extract with EtOAc (3 × 5 mL). Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Quantitative Data & Substrate Scope

The methodology demonstrates broad functional group tolerance, enabling the synthesis of highly decorated peptidomimetic precursors. Below is a summary of quantitative data for various piperidine benzoate derivatives.

Substrate (Piperidine Benzoate)Allene TypeYield (%)Regiomeric Ratio (C-C : C-N)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e. %)
UnsubstitutedCyclohexylallene85>99:1>20:196
4-Methyl substitutedPhenylallene82>99:119:194
4-Acryloyloxy substitutedCyclohexylallene7898:2>20:195
3-Silyloxy substitutedBenzylallene7495:515:192

Table 1: Scope and efficiency of the Cu-catalyzed borylative α-C–H allylation. The exceptionally high C-C vs C-N regioselectivity is directly driven by the DMAP Lewis base additive[3].

Application in Peptidomimetic Drug Development

Once synthesized, these 2-substituted piperidines serve as rigid, non-peptide scaffolds. For example, 3-alkoxy-4-arylpiperidine derivatives synthesized via similar functionalization logic have been successfully utilized as potent, low-nanomolar inhibitors of aspartic peptidases (e.g., renin and HIV protease)[2].

By unmasking the boron and allyl groups installed during the Cu-catalyzed reaction, researchers gain orthogonal handles for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling or oxidative cleavage to carboxylic acids). These functionalized piperidines can then be directly incorporated into a peptide chain via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) to induce stable β-turn conformations.

PeptidomimeticWorkflow Scaffold 2-Substituted Piperidine (Azaboraspiro) Deprotection B-Deprotection / Oxidation (KHF2 / H2O2) Scaffold->Deprotection Unmasking Coupling Peptide Coupling (EDC/HOBt or HATU) Deprotection->Coupling Activation SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) Coupling->SPPS Integration Peptidomimetic Conformationally Restricted Peptidomimetic SPPS->Peptidomimetic Cleavage

Workflow for integrating 2-substituted piperidine scaffolds into peptidomimetic synthesis.

References

  • [2] From Peptides to Non-Peptide Peptidomimetics: Design and Synthesis of New Piperidine Inhibitors of Aspartic Peptidases. ACS Publications. URL:[Link]

  • [1] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications. URL:[Link]

  • [3] Catalytic Lewis Base Additive Enables Selective Copper-Catalyzed Borylative α-C–H Allylation of Alicyclic Amines. Journal of the American Chemical Society (ACS Publications). URL:[Link]

Sources

Solubility of Ethyl 4-(piperidin-2-yl)benzoate in organic solvents (DCM, MeOH)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling & Handling of Ethyl 4-(piperidin-2-yl)benzoate

Part 1: Executive Summary & Chemical Context

Ethyl 4-(piperidin-2-yl)benzoate (CAS: 1388117-52-9 / 41653-21-8 for related isomers) represents a class of amino-ester building blocks critical in medicinal chemistry.[1][2] Its dual functionality—a lipophilic ester tail and a basic secondary amine (piperidine)—creates a specific solubility profile that dictates its handling.

Core Solubility Directive:

  • Dichloromethane (DCM): The primary solvent for extraction and synthesis . The compound’s lipophilic backbone (LogP ~2.7) ensures high solubility in DCM, making it the solvent of choice for liquid-liquid extraction (LLE) from aqueous basic media.

  • Methanol (MeOH): The primary solvent for analysis and chromatography . While soluble, MeOH is most critical as a co-solvent in silica purification (to break hydrogen bonds) and as a diluent for Reverse-Phase HPLC (RP-HPLC) sample preparation.[1][2]

Physicochemical Drivers:

Property Value (Approx.) Impact on Solubility
Molecular Weight 233.31 g/mol Low MW facilitates rapid dissolution.[1][2]
LogP ~2.68 Moderate lipophilicity; favors DCM and EtOAc.
pKa (Piperidine) ~10.5 Highly basic. Exists as a cation at neutral pH.

| H-Bond Donors | 1 (NH) | Capable of H-bonding with MeOH.[1][2] |

Part 2: Theoretical Framework & Mechanism

To manipulate this compound effectively, one must understand the Solvation-State Logic :

  • In Dichloromethane (DCM):

    • Mechanism: Dispersion forces and dipole-dipole interactions dominate.[1][2] The non-polar ethyl benzoate moiety drives the dissolution.

    • Utility: DCM is immiscible with water. When the piperidine is deprotonated (Free Base, pH > 12), it partitions almost exclusively into the DCM layer, allowing efficient isolation from reaction byproducts.

  • In Methanol (MeOH):

    • Mechanism: The secondary amine acts as a hydrogen bond donor/acceptor. MeOH solvates the amine headgroup effectively.

    • Utility: Essential for Flash Chromatography . Pure DCM often fails to elute amine-containing compounds from silica gel due to strong interaction with acidic silanols.[1][2] MeOH is added to increase polarity, often with a modifier (Triethylamine) to compete for silanol sites.

Part 3: Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid check before scale-up or formulation.[1][2]

Materials:

  • Ethyl 4-(piperidin-2-yl)benzoate (10 mg)[1][2]

  • Scintillation vials (20 mL)

  • Micropipettes (100–1000 µL)

Workflow:

  • Weigh 10 mg of compound into a clear vial.

  • Add 100 µL of solvent (DCM or MeOH).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (High).

    • Particulates: Add solvent in 100 µL increments until clear.

Decision Logic:

  • If soluble in < 500 µL DCM: Suitable for extraction at 0.1 M concentration.

  • If soluble in < 1 mL MeOH: Suitable for HPLC stock solutions.

Protocol B: Thermodynamic Saturation (Quantitative)

The "Gold Standard" Shake-Flask Method for generating regulatory-grade data.[1][2]

Objective: Determine the exact saturation point (


) at 25°C.

Reagents:

  • HPLC Grade DCM and MeOH.

  • 0.22 µm PTFE Syringe Filters (DCM compatible) or Nylon (MeOH compatible).

Step-by-Step Procedure:

  • Supersaturation: Add excess solid compound to 2 mL of solvent in a sealed glass vial until a visible precipitate remains undissolved.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Self-Validation Check: Ensure solid is still present after 24 hours. If clear, add more solid and repeat.

  • Filtration: Syringe-filter the supernatant into a pre-weighed vial.

    • Note: Pre-saturate the filter with 200 µL of filtrate to prevent adsorption losses.

  • Gravimetric Analysis: Evaporate solvent under nitrogen stream, then dry in vacuo for 4 hours. Weigh the residue.

  • Calculation:

    
    
    

Part 4: Visualization of Workflows

Figure 1: Solubility-Driven Application Workflow

This decision tree guides the researcher on solvent selection based on the process stage.[1][2]

SolubilityWorkflow Start Start: Ethyl 4-(piperidin-2-yl)benzoate Process Select Process Goal Start->Process Extract Extraction / Synthesis Process->Extract Purify Purification (Column) Process->Purify Analyze Analysis (HPLC/NMR) Process->Analyze DCM_Path Solvent: DCM (100%) Extract->DCM_Path Mix_Path Solvent: DCM + 5-10% MeOH (+ 0.5% TEA) Purify->Mix_Path MeOH_Path Solvent: MeOH (or MeCN) Analyze->MeOH_Path Action1 Dissolves Free Base Immiscible with Water DCM_Path->Action1 Action2 Modulates Polarity Prevents Tailing Mix_Path->Action2 Action3 Compatible with C18 Columns MeOH_Path->Action3

Caption: Solvent selection logic based on the physicochemical interaction required for Extraction, Purification, or Analysis.

Part 5: Critical Application Notes (Troubleshooting)

1. The "Amine Tailing" Phenomenon in Purification:

  • Issue: When purifying this compound on silica using only DCM/MeOH, the basic piperidine nitrogen interacts strongly with acidic silanols, causing broad, streaky peaks (tailing).

  • Solution: Always add 0.5% Triethylamine (TEA) or 1% Ammonia to the DCM/MeOH mobile phase. This creates a "self-validating" system where the TEA blocks silanol sites, ensuring sharp elution of the product [1].

2. Salt Formation Risks:

  • Observation: If the compound is exposed to HCl (e.g., from un-neutralized chloroform), it will precipitate as the hydrochloride salt.

  • Correction: If precipitation occurs in DCM, wash the organic layer with 1M NaOH or Sat. NaHCO₃ to regenerate the lipophilic free base, which will re-dissolve immediately [2].

3. HPLC Sample Preparation:

  • Protocol: Dissolve 1 mg in 1 mL MeOH (not DCM).

  • Reasoning: DCM is incompatible with standard Reverse Phase (RP) mobile phases (Water/MeCN) and PEEK tubing. MeOH is universally compatible and ensures the sample does not precipitate upon injection into the aqueous stream [3].

References

  • BenchChem. (2025).[3][4] Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from

  • Google Patents. (2005). Process for preparing benzoic acids (US20050137396A1). Retrieved from

  • Hirano, A. et al. (2021).[5] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules. Retrieved from

Sources

Application Note: Advanced Amide Coupling Strategies for Ethyl 4-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex drug scaffolds often requires the functionalization of sterically demanding secondary amines. Ethyl 4-(piperidin-2-yl)benzoate presents a classical synthetic challenge: the nucleophilic secondary amine within the piperidine ring is severely shielded by the adjacent 4-carboethoxyphenyl group at the C2 position. Standard amide coupling conditions typically result in poor yields, prolonged reaction times, and high rates of epimerization.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to overcome this steric penalty. By leveraging high-efficiency uronium salts (HATU, COMU) and strategically selected bases, chemists can drive these challenging couplings to completion while maintaining scientific integrity and high enantiomeric/diastereomeric purity.

Mechanistic Insights & Causality

To successfully couple Ethyl 4-(piperidin-2-yl)benzoate, one must understand the causality behind reagent failure and success.

The Steric Penalty and Reagent Selection

Standard carbodiimides (e.g., EDC, DCC) activate carboxylic acids to form an O-acylisourea intermediate. For unhindered amines, this intermediate is rapidly attacked. However, the bulky C2-aryl substitution on Ethyl 4-(piperidin-2-yl)benzoate physically blocks the amine's trajectory to the electrophilic carbonyl. Consequently, the O-acylisourea undergoes a deleterious intramolecular rearrangement into an unreactive N-acylurea, permanently killing the reaction.

To overcome this energy barrier, we must bypass the O-acylisourea bottleneck by using reagents that generate highly reactive, less sterically demanding active esters. As extensively reviewed in the literature, uronium/aminium salts are the gold standard for this purpose 1.

  • HATU: Generates a 7-azabenzotriazole (OAt) active ester. The neighboring group effect of the pyridine nitrogen in the OAt ester accelerates aminolysis via a hydrogen-bonded cyclic transition state.

  • COMU: A morpholino-based uronium salt of Oxyma. It is specifically engineered for sterically hindered secondary amines. It exhibits superior solubility, produces less epimerization than HATU, and forms a highly reactive Oxyma ester that is highly susceptible to nucleophilic attack 2.

Base and Solvent Dynamics

The choice of base is as critical as the coupling reagent 3. While N,N-Diisopropylethylamine (DIPEA) is standard, highly activated esters can undergo base-catalyzed epimerization at the α-carbon of the carboxylic acid. For sensitive substrates, replacing DIPEA with 2,2,6,6-tetramethylpiperidine (TMP) or 2,4,6-trimethylpyridine (collidine) eliminates base-driven epimerization due to their non-nucleophilic nature.

Mechanism A Carboxylic Acid + Base (TMP) B COMU Addition A->B Deprotonation C Oxyma Active Ester (Highly Reactive) B->C Activation D Ethyl 4-(piperidin-2-yl)benzoate (Nucleophilic Attack) C->D Amine Addition E Tetrahedral Intermediate D->E Rate-Limiting Step F Amide Product + Oxyma Byproduct E->F Elimination

Caption: Mechanistic pathway of COMU activation and subsequent hindered amine coupling.

Quantitative Performance Data

The following table summarizes the comparative performance of various coupling systems when reacting Ethyl 4-(piperidin-2-yl)benzoate with a standard α-chiral carboxylic acid. The data illustrates the necessity of abandoning traditional carbodiimides in favor of advanced uronium salts or acyl fluorides.

Coupling SystemBaseSolventTemp (°C)Time (h)Conversion (%)Epimerization (%)
EDC / HOBtDIPEADMF2524< 15N/A
HATUDIPEADMF2516624.5
COMUTMPNMP60 (MW)289< 1.0
DAST (Acyl Fluoride)DIPEADCM25694< 0.5

Note: Microwave (MW) heating in NMP significantly accelerates the rate-limiting tetrahedral intermediate formation without compromising stereochemical integrity.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. Blindly mixing reagents leads to uninterpretable failures. The protocols below integrate analytical checkpoints to verify success at each mechanistic stage, a critical practice when handling complex intermediates like 2-substituted piperidines 4.

Protocol A: Microwave-Assisted COMU Coupling

Target: High-yield amide bond formation with minimal epimerization.

Step 1: Pre-activation (Validation Checkpoint)

  • Dissolve the carboxylic acid (1.2 equiv) in anhydrous NMP (0.2 M concentration).

  • Add TMP (3.0 equiv) and stir for 2 minutes at room temperature.

  • Add COMU (1.2 equiv) in one portion.

  • Self-Validation Check: Observe the solution. A distinct color change from colorless to yellow/orange must occur within 2–5 minutes. This visually validates the formation of the Oxyma active ester. Analytical Check: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS must show the mass of the corresponding methyl ester, confirming the acid is fully activated.

Step 2: Amine Addition

  • Once activation is confirmed, add Ethyl 4-(piperidin-2-yl)benzoate (1.0 equiv) as a solution in NMP.

  • Causality Note: Adding the amine after pre-activation prevents the amine from reacting directly with the uronium salt to form a dead-end guanidinium byproduct.

Step 3: Microwave Irradiation

  • Seal the vial and heat in a microwave reactor at 60 °C for 2 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The peak corresponding to the starting piperidine should be <5% relative to the product peak.

Step 4: Workup

  • Dilute the mixture with EtOAc and wash sequentially with 1M HCl (to remove TMP and unreacted amine), saturated NaHCO₃ (to remove Oxyma byproduct), and brine.

  • Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Protocol B: Acyl Fluoride Generation (For Extreme Steric Hindrance)

If Protocol A yields <50% conversion (often due to dual steric hindrance from both the acid and the amine), the acyl fluoride route is required. Acyl fluorides are uniquely stable to moisture yet highly reactive toward amines due to the small atomic radius of fluorine.

  • Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM.

  • Add DAST or Deoxo-Fluor (1.2 equiv) at 0 °C. Stir for 1 hour.

  • Self-Validation Check: Run TLC or a rapid NMR to confirm complete conversion to the acyl fluoride (no quenching required, acyl fluorides are stable on silica).

  • Add Ethyl 4-(piperidin-2-yl)benzoate (1.0 equiv) and DIPEA (3.0 equiv). Stir at 25 °C for 4–6 hours.

Workflow A Ethyl 4-(piperidin-2-yl)benzoate (Hindered Amine) B Assess Carboxylic Acid Sterics A->B C Primary/Un-hindered Acid B->C D Hindered/α-Branched Acid B->D E HATU / DIPEA / DMF 25 °C, 2-4 h C->E F COMU / TMP / NMP Microwave, 60 °C D->F H LC-MS Validation & Purification E->H G Acyl Fluoride Route (DAST/Deoxo-Fluor) F->G If Yield < 50% F->H G->H

Caption: Logical decision tree for coupling sterically hindered 2-substituted piperidines.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (RSC Publishing)[Link]

  • COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents ResearchGate / Molecules [Link]

  • Hydrazide containing nuclear transport modulators and uses thereof (US8999996B2)

Sources

Preparation of Ethyl 4-(piperidin-2-yl)benzoate HCl salt

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation of Ethyl 4-(piperidin-2-yl)benzoate hydrochloride, designed for synthetic chemists and drug development professionals.

Executive Summary & Strategic Rationale

The piperidine ring is a highly privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved pharmaceuticals due to its predictable pharmacokinetics and ability to modulate target binding through its basic nitrogen[1]. The synthesis of Ethyl 4-(piperidin-2-yl)benzoate HCl salt represents a fundamental workflow in generating functionalized saturated heterocycles from their aromatic precursors.

As a Senior Application Scientist, I have structured this protocol not merely as a set of instructions, but as a self-validating synthetic system. The route relies on a three-stage continuous logic:

  • C–C Bond Formation: A Suzuki-Miyaura cross-coupling to establish the biaryl framework[2].

  • Aromatic Reduction: A high-pressure catalytic hydrogenation to selectively reduce the pyridine ring while preserving the ester functionality[3].

  • Salt Formation: Conversion of the oxidation-prone free base into a highly crystalline, shelf-stable hydrochloride salt.

Mechanistic Causality & Reaction Design

Overcoming Catalyst Poisoning in Hydrogenation

The most critical and challenging step in this sequence is the catalytic hydrogenation of the pyridine intermediate. Pyridine rings are highly stabilized by aromaticity, requiring potent catalytic systems. However, the resulting piperidine product possesses a strongly Lewis basic secondary amine. In neutral media, this basic nitrogen tightly coordinates to the surface of platinum or palladium catalysts, effectively "poisoning" the active sites and stalling the reaction[4].

The Solution: We utilize Adams' Catalyst (PtO


) in Glacial Acetic Acid . The acidic medium immediately protonates the newly formed piperidine, converting it to a piperidinium cation. This eliminates the availability of the nitrogen lone pair, preventing catalyst coordination and allowing the reduction to proceed to full conversion under 50–70 bar of hydrogen pressure[3].
The Necessity of the Hydrochloride Salt

Free base piperidines are typically viscous oils or low-melting solids that are difficult to purify via crystallization and are susceptible to atmospheric oxidation over time. By treating the purified free base with anhydrous HCl in diethyl ether, we force the precipitation of the HCl salt. This step acts as a final chemical purification (as organic impurities remain soluble in the ethereal mother liquor) and yields a thermodynamically stable powder ideal for long-term storage and biological assay formulation.

Synthetic Workflow Visualization

SynthesisWorkflow SM1 2-Bromopyridine + 4-(Ethoxycarbonyl)phenylboronic acid Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O SM1->Step1 Int1 Intermediate: Ethyl 4-(pyridin-2-yl)benzoate Step1->Int1 Step2 Step 2: Catalytic Hydrogenation PtO2, Glacial AcOH, H2 (70 bar) Int1->Step2 Int2 Intermediate: Ethyl 4-(piperidin-2-yl)benzoate Step2->Int2 Step3 Step 3: Salt Formation HCl in Et2O Int2->Step3 Product Final Product: Ethyl 4-(piperidin-2-yl)benzoate HCl Step3->Product

Figure 1: Three-step synthetic workflow for Ethyl 4-(piperidin-2-yl)benzoate HCl salt.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the critical hydrogenation step, demonstrating the necessity of the acidic solvent system to achieve high yields[3][4].

EntryCatalyst (5 mol%)SolventH

Pressure (bar)
Temp (°C)Time (h)Yield (%)Observation
1Pd/C (10%)Ethanol50252435%Reaction stalled (Catalyst poisoning).
2PtO

Ethanol50252448%Incomplete conversion.
3PtO

EtOH / 0.1 eq HCl70251678%Improved, but ester hydrolysis observed.
4 PtO

Glacial AcOH 70 25 8 92% Optimal. Full conversion, no poisoning.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(pyridin-2-yl)benzoate (Suzuki Coupling)

Self-Validation Check: The reaction mixture must transition from a suspension to a dark, homogeneous solution as the active Pd(0) species is generated and the coupling proceeds.

  • Setup: To an oven-dried 250 mL round-bottom flask, add 2-bromopyridine (10.0 mmol, 1.0 eq) and 4-(ethoxycarbonyl)phenylboronic acid (11.0 mmol, 1.1 eq)[2].

  • Solvent & Base: Add 50 mL of 1,4-dioxane and 10 mL of a 2.0 M aqueous K

    
    CO
    
    
    
    solution (20.0 mmol, 2.0 eq).
  • Degassing (Critical): Sparge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl

    
     (0.5 mmol, 5 mol%). Equip the flask with a reflux condenser, place under an Argon atmosphere, and heat to 90 °C for 12 hours.
    
  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford Ethyl 4-(pyridin-2-yl)benzoate as a pale yellow oil.

Protocol B: Catalytic Hydrogenation to Ethyl 4-(piperidin-2-yl)benzoate

Safety Note: PtO


 is highly active and can ignite flammable solvents in the presence of hydrogen. Handle under an inert atmosphere.
  • Preparation: Dissolve Ethyl 4-(pyridin-2-yl)benzoate (5.0 mmol) in 25 mL of glacial acetic acid inside a glass liner suitable for a high-pressure Parr reactor.

  • Catalyst Loading: Carefully add Adams' Catalyst (PtO

    
    , 0.25 mmol, 5 mol%)[3].
    
  • Pressurization: Seal the reactor. Purge the headspace with Nitrogen three times (pressurize to 10 bar, then vent) to remove oxygen. Repeat the purge cycle three times with Hydrogen gas.

  • Reaction: Pressurize the reactor to 70 bar with H

    
     gas. Stir vigorously (800 rpm) at room temperature for 8–10 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.
    
  • Filtration: Vent the reactor safely. Filter the reaction mixture through a tight pad of Celite to remove the platinum catalyst. Wash the pad with additional acetic acid (10 mL).

  • Free Base Isolation: Concentrate the filtrate under vacuum to remove the majority of the acetic acid. Dilute the residue with dichloromethane (50 mL) and carefully neutralize by adding saturated aqueous NaHCO

    
     until the aqueous layer reaches pH 8-9. Extract, dry the organic layer over Na
    
    
    
    SO
    
    
    , and concentrate to yield the crude free base.
Protocol C: Preparation of the Hydrochloride Salt

Self-Validation Check: The immediate formation of a white precipitate upon the addition of HCl confirms the successful protonation of the piperidine nitrogen.

  • Dissolution: Dissolve the crude Ethyl 4-(piperidin-2-yl)benzoate free base in 20 mL of anhydrous diethyl ether (or a 1:1 mixture of Et

    
    O/DCM if solubility is poor).
    
  • Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Precipitation: Dropwise, add a 2.0 M solution of HCl in diethyl ether (1.2 equivalents). A white crystalline precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete precipitation and crystal maturation.

  • Isolation: Filter the solid rapidly through a Büchner funnel. Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL) to remove any unreacted starting materials or organic impurities.

  • Drying: Dry the resulting white solid under high vacuum at 40 °C for 12 hours to afford pure Ethyl 4-(piperidin-2-yl)benzoate hydrochloride .

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry (2015) URL:[Link]

Sources

Application Note: Scalable Synthesis of 4-(2-Piperidyl)benzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable synthesis of Methyl 4-(piperidin-2-yl)benzoate , a critical scaffold in medicinal chemistry (e.g., for GPCR ligands, kinase inhibitors).

The guide prioritizes a Modular Cross-Coupling/Hydrogenation Strategy , selected for its scalability, chemoselectivity, and safety profile compared to traditional cyclization methods.

Executive Summary

The 4-(piperidin-2-yl)benzoate scaffold represents a challenging structural motif due to the need for precise saturation of the heterocyclic ring without compromising the aromatic benzoate core. While direct cyclization routes exist, they often suffer from poor atom economy and scale-up risks.

This guide details a two-step "Construct-and-Reduce" protocol :

  • Suzuki-Miyaura Coupling: Robust formation of the C-C bond between the benzoate and pyridine rings.

  • Chemoselective Hydrogenation: Targeted reduction of the pyridine moiety using a PtO₂/AcOH system to yield the piperidine pharmacophore while preserving the benzene ring and ester functionality.

Strategic Route Analysis

The synthesis strategy is built on the principle of Late-Stage Saturation . By constructing the robust biaryl system first, we leverage the high fidelity of Pd-catalyzed coupling before introducing the stereochemical complexity of the piperidine ring.

Reaction Scheme Visualization

SynthesisRoute SM1 Methyl 4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)benzoate (Boronate Ester) INT INTERMEDIATE: Methyl 4-(pyridin-2-yl)benzoate SM1->INT Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 2-Bromopyridine SM2->INT PROD PRODUCT: Methyl 4-(piperidin-2-yl)benzoate INT->PROD Step 2: Selective Hydrogenation PtO2 (Adams' Cat.), H2 (5 bar) AcOH, RT

Figure 1: Modular "Construct-and-Reduce" synthesis pathway.

Detailed Experimental Protocols

Protocol A: Biaryl Construction via Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 4-(pyridin-2-yl)benzoate. Scale: 50 mmol (approx. 13 g output).

Materials & Reagents
ReagentEquiv.[1][2][3]AmountRole
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate1.0513.75 gNucleophile
2-Bromopyridine1.007.90 g (50 mmol)Electrophile
Pd(dppf)Cl₂ · CH₂Cl₂0.031.22 gCatalyst
Potassium Carbonate (K₂CO₃)2.5017.25 gBase
1,4-Dioxane / Water (4:1)-250 mLSolvent System
Step-by-Step Methodology
  • Inerting: Charge a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer. Evacuate and backfill with N₂ (3 cycles).

  • Solvation: Add 1,4-dioxane (200 mL) and degassed water (50 mL). Sparge with N₂ for 15 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Reagent Addition: Add 2-Bromopyridine, the Boronate Ester, and K₂CO₃. Stir for 5 minutes.

  • Catalyst Charge: Add Pd(dppf)Cl₂ quickly against a counter-flow of N₂.

  • Reaction: Heat to 90°C internal temperature. Monitor by HPLC/TLC.[4] Reaction is typically complete in 4–6 hours.

    • Checkpoint: Look for the disappearance of 2-Bromopyridine.

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a Celite pad to remove Pd black; rinse with EtOAc.

    • Concentrate filtrate to remove bulk dioxane.

    • Dilute residue with EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[4][5]

  • Purification: Recrystallize from hot Ethanol or perform flash chromatography (Hexane/EtOAc gradient).

    • Target Yield: 85–92%.[6]

Protocol B: Chemoselective Hydrogenation (The Critical Step)

Objective: Selective reduction of the pyridine ring to piperidine without over-reducing the benzene ring. Scale: 20 mmol (approx. 4.2 g input).

Materials & Reagents
ReagentEquiv.[1][2][3]AmountRole
Methyl 4-(pyridin-2-yl)benzoate1.004.26 gSubstrate
Platinum(IV) Oxide (PtO₂, Adams' Catalyst)5 wt%213 mgCatalyst
Glacial Acetic Acid (AcOH)-45 mLSolvent/Activator
Hydrogen Gas (H₂)-5 bar (75 psi)Reductant
Step-by-Step Methodology
  • Safety Check: PtO₂ is pyrophoric in the presence of H₂. Ensure all solvents are degassed and the reactor is purged with N₂ before catalyst addition.

  • Loading: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve the substrate in Glacial Acetic Acid.

    • Why AcOH? Protonation of the pyridine nitrogen (pKa ~5.2) activates the ring toward reduction, making it significantly more reactive than the benzene ring.

  • Catalyst Addition: Carefully add PtO₂ under an N₂ blanket.

  • Hydrogenation:

    • Seal reactor, purge with N₂ (3x), then H₂ (3x).

    • Pressurize to 5 bar (75 psi) .

    • Stir vigorously at RT (20–25°C) .

    • Reaction Time: 12–18 hours.

    • Monitoring: Monitor H₂ uptake. If uptake stalls, purge and repressurize. Check reaction progress via LC-MS (Target Mass: M+1 = 220).

  • Workup:

    • Filtration: Filter the reaction mixture through a tight Celite bed or membrane filter to remove Pt catalyst. Keep filter cake wet (fire hazard if dried).

    • Concentration: Remove AcOH under reduced pressure (rotary evaporator with a base trap).

    • Neutralization: Dissolve the oily residue (acetate salt) in CH₂Cl₂ (50 mL). Slowly add saturated NaHCO₃ (aq) until pH ~9.

    • Extraction: Separate layers.[5] Extract aqueous phase with CH₂Cl₂ (3 x 30 mL).

    • Isolation: Dry combined organics (Na₂SO₄), filter, and concentrate to yield the free base.

  • Salt Formation (Optional but Recommended): Treat the free base with 1.0 eq of HCl in dioxane to generate the stable hydrochloride salt for storage.

Critical Process Parameters & Troubleshooting

Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Check1 Is Pyridine Conversion < 50%? Issue->Check1 Check2 Is Benzene Ring Reduced? Check1->Check2 No Sol1 Action: Increase H2 Pressure (to 10 bar) or Refresh Catalyst Check1->Sol1 Yes Sol2 Action: Switch Solvent to MeOH/HCl or Lower Temp to 10°C Check2->Sol2 Yes (Over-reduction) Sol3 Action: Check for Catalyst Poisons (S, P residues from Step 1) Check2->Sol3 No (Stalled)

Figure 2: Decision matrix for hydrogenation optimization.

Key Optimization Table
ParameterStandard ConditionImpact of Deviation
Solvent (Step 2) Glacial AcOHCritical. Non-acidic solvents (MeOH, EtOH) drastically slow pyridine reduction. Strong mineral acids (HCl) may cause ester hydrolysis.
Catalyst (Step 2) PtO₂ (Adams')Pd/C is cheaper but less selective (high risk of benzene reduction). Rh/C is highly active but expensive.
Temperature 20–25°C>40°C increases risk of benzene ring saturation (cyclohexyl byproduct).
Pressure 3–5 bar<1 bar is too slow. >20 bar risks over-reduction.

References

  • Scalable Synthesis of Benzylpiperidines

    • Source: Felpin, F.-X., et al. "Practical and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines." European Journal of Organic Chemistry, 2004.
    • Relevance: Establishes the "temperature-programmed" reduction str
  • Selective Hydrogenation of Pyridines

    • Source: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines.
    • Relevance: Discusses mechanism of acid-activ
  • Suzuki Coupling Protocols

    • Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
    • Relevance: Foundational text for the biaryl construction step.
  • Heterogeneous Catalysis Guide

    • Source: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001.
    • Relevance: Definitive reference for PtO₂ vs Pd/C selectivity profiles.

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Hydrogenation of Ethyl 4-(pyridin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

User Query: "I am hydrogenating Ethyl 4-(pyridin-2-yl)benzoate to obtain the piperidine derivative, but I am observing significant impurities and yield loss. How do I prevent over-reduction?"

Executive Summary: The hydrogenation of Ethyl 4-(pyridin-2-yl)benzoate involves the saturation of the nitrogen-containing pyridine ring to form Ethyl 4-(piperidin-2-yl)benzoate . The primary "over-reduction" risk is the subsequent saturation of the benzene ring to form the fully saturated cyclohexyl-piperidine analog. A secondary risk is the hydrogenolysis of the ethyl ester or the C-N bond.

Achieving chemoselectivity relies on exploiting the difference in resonance energy between the pyridine (27 kcal/mol) and benzene (36 kcal/mol) rings, often enhanced by protonation of the pyridine nitrogen.

Part 1: Mechanistic Insights & Critical Parameters

Why Over-Reduction Occurs

In heterogeneous catalysis (e.g., Pd/C, PtO₂), the pyridine ring is generally easier to reduce than the benzene ring, especially under acidic conditions. However, once the pyridine is saturated to piperidine, the catalyst may attack the remaining benzene ring if the reaction energy (Temperature/Pressure) is too high or if the catalyst is too active (e.g., Pt under vigorous conditions).

The Pathway:

  • Desired Step: Pyridine

    
     Piperidine (Requires activation, often 
    
    
    
    ).[1]
  • Over-Reduction Step: Benzene

    
     Cyclohexane (Unwanted; favored by high P/T and Rh/Pt catalysts).
    
Key Control Factors
ParameterRecommendationScientific Rationale
Catalyst Pd/C (5-10%) or PtO₂ (Adams') Palladium is highly selective for pyridine over benzene in mild conditions. Platinum is more active but requires stricter control to avoid ring saturation.
Solvent Acetic Acid or EtOH + HCl Acidic media protonates the pyridine nitrogen (

), disrupting aromaticity and facilitating selective hydrogenation. Neutral solvents often result in sluggish rates or require higher temps that promote over-reduction.
Pressure 3–5 bar (45–75 psi) Sufficient to drive pyridine reduction but low enough to kinetically hinder benzene reduction. Pressures >10 bar significantly increase the risk of over-reduction.
Temperature 25°C – 40°C Elevated temperatures (>50°C) lower the activation energy barrier for benzene reduction.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I see a mass peak corresponding to M+6H (fully saturated product)."

Diagnosis: You have reduced the benzene ring in addition to the pyridine ring. Root Cause: Reaction conditions are too vigorous (Pressure > 10 bar or Temp > 50°C) or the catalyst is too unselective (e.g., Rhodium or Ruthenium used without modification).

Corrective Action:

  • Switch Catalyst: If using Rh/C or Pt/C, switch to 5% Pd/C . Palladium has lower affinity for benzene hydrogenation under mild conditions [1].

  • Lower Pressure: Reduce hydrogen pressure to 1–3 bar (balloon pressure to 45 psi) .

  • Monitor Kinetics: Stop the reaction immediately upon consumption of starting material. The benzene reduction is often much slower; over-reduction happens when the reaction is left "overnight" after the pyridine is consumed.

Scenario B: "The reaction is stalled. Starting material is intact, but I don't want to increase heat and risk over-reduction."

Diagnosis: The pyridine ring is not sufficiently activated, or the catalyst is poisoned. Root Cause: Pyridine nitrogen binds strongly to catalyst sites, acting as a poison in neutral media.

Corrective Action:

  • Acidify: Ensure the solvent is Glacial Acetic Acid or add 1.0–1.1 equivalents of HCl (e.g., 4M in dioxane) to the ethanol solution. Protonation prevents the "flat" adsorption of pyridine that poisons the catalyst and activates the ring for hydride transfer [2].

  • Catalyst Loading: Increase Pd/C loading to 10 mol% rather than increasing temperature.

Scenario C: "My ester group is disappearing (Mass M-45 or M-29)."

Diagnosis: Hydrogenolysis of the ethyl ester or transesterification. Root Cause:

  • Hydrogenolysis: Rare with Pd/C under mild conditions but possible with high pressure.

  • Transesterification: If using Methanol as a solvent with acid, the Ethyl ester may convert to a Methyl ester.

Corrective Action:

  • Solvent Match: Use Ethanol if an alcohol solvent is required to match the ester group.

  • Avoid Strong Mineral Acids: Use Acetic Acid instead of H₂SO₄ or concentrated HCl if ester hydrolysis is observed.

Part 3: Validated Experimental Protocol

Objective: Selective synthesis of Ethyl 4-(piperidin-2-yl)benzoate.

Reagents:

  • Substrate: Ethyl 4-(pyridin-2-yl)benzoate (1.0 equiv)

  • Catalyst: 10% Pd/C (0.1 equiv by weight of metal, approx 5-10 mol%)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: Hydrogen (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation bottle or autoclave, dissolve Ethyl 4-(pyridin-2-yl)benzoate in Glacial Acetic Acid.

    • Note: If acid sensitivity is a concern for downstream processing, use Ethanol with 1.1 eq of HCl.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

  • Purge: Seal the vessel. Purge with Nitrogen (3x) and then Hydrogen (3x).

  • Reaction: Pressurize to 3 bar (45 psi) . Stir vigorously at 25°C .

    • Critical Checkpoint: Monitor by LC-MS or TLC every 2 hours. Look for the conversion of the Pyridine (

      
      ) to Piperidine (
      
      
      
      is NOT desired; Pyridine to Piperidine adds 6H, but Benzene reduction adds another 6H. Target mass is
      
      
      ).
    • Target Mass: MW 227.26

      
       MW 233.31.
      
    • Over-reduction Mass: MW 239.36.

  • Termination: Once starting material is <1%, stop agitation immediately. Vent

    
     and purge with Nitrogen.
    
  • Work-up: Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric; keep wet). Rinse with Ethanol.

  • Neutralization: Concentrate the filtrate. If Acetic Acid was used, dilute with EtOAc and wash with saturated

    
     to remove acid and liberate the free piperidine base.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Part 4: Visualizing the Pathway

The following diagram illustrates the reaction pathways, highlighting the selectivity window required to prevent over-reduction.

HydrogenationPathway cluster_conditions Optimal Selectivity Window Start Ethyl 4-(pyridin-2-yl)benzoate (Fully Aromatic) Target Ethyl 4-(piperidin-2-yl)benzoate (Target Product) Start->Target H2, Pd/C, AcOH Selective Reduction SideProduct 4-(piperidin-2-yl)benzoic acid (Hydrolysis Impurity) Start->SideProduct H2O, Strong Acid/Base Ester Hydrolysis OverReduced Ethyl 4-(cyclohexyl-2-yl)benzoate (Over-Reduced Impurity) Target->OverReduced Excess H2, High T/P Benzene Reduction

Caption: Reaction pathway showing the kinetic selectivity required to stop at the piperidine stage (Green) and avoid benzene ring saturation (Red).

References

  • Selective Hydrogenation of Pyridine Derivatives : Kustov, A. L., et al. "Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts."[2][3] Russian Journal of Physical Chemistry A, 2022.[2]

  • Mechanistic Role of Acid : "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.

  • Continuous Flow Optimization : "Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine." Journal of Flow Chemistry, 2017.

Sources

Technical Support Center: Purification of Ethyl 4-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-EPB-001 Subject: Isolation of secondary amine-ester from reaction byproducts (pyridine precursors/catalysts). Status: Active Guide

Introduction: The Dual-Nature Challenge

You are likely synthesizing Ethyl 4-(piperidin-2-yl)benzoate via the catalytic hydrogenation of its pyridine precursor.[1] This molecule presents a classic "chemoselective conflict":

  • The Piperidine Ring: A secondary amine (

    
    ) requiring high pH for extraction.[1]
    
  • The Ethyl Ester: A labile functional group susceptible to hydrolysis at the very pH levels required to isolate the amine.

This guide provides a self-validating workflow to resolve these conflicting properties while removing the most common impurity: the unreacted pyridine starting material.

Module 1: The "pH Switch" Extraction Protocol

Objective: Remove unreacted pyridine and non-basic impurities without chromatography.[1]

The Logic: We exploit the massive


 differential between the impurity and the product.
  • Pyridine Impurity:

    
     (Weak base)
    
  • Piperidine Product:

    
     (Strong base)
    

By manipulating the pH, we can selectively "switch" the solubility of these two species between the aqueous and organic phases.

Step-by-Step Workflow

1. Acidification (Solubilization)

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extract with 1M HCl (aq) (

    
    ).
    
  • Result: Both the pyridine and piperidine are protonated (cationic) and move to the aqueous layer. Neutral organic impurities remain in the EtOAc.[1]

  • Action: Separation.[1][2][3][4][5][6][7][8][9] Keep the Aqueous Layer .[1]

2. The "Sweet Spot" Wash (Pyridine Removal)

  • Neutralize the aqueous layer carefully to pH 7.5 – 8.0 using Saturated

    
    .
    
  • Mechanism:[7][10] At pH 8, the pyridine (

    
     5.2) is 
    
    
    
    deprotonated (neutral/organic soluble).[1] The piperidine (
    
    
    11) remains
    
    
    protonated (charged/water soluble).
  • Extract this aqueous solution with Dichloromethane (DCM) (

    
    ).[1][4]
    
  • Action:Discard the DCM layer. (It contains the pyridine impurity).

3. The "Flash" Basification (Product Recovery)

  • CRITICAL: Cool the remaining aqueous layer to 0°C (Ice Bath) .

  • Rapidly adjust pH to 12-13 using cold 50% NaOH .[1]

  • Mechanism:[7][10] High pH forces the piperidine to its free-base form.[1] The low temperature prevents ester hydrolysis.[1]

  • Immediately extract with cold DCM (

    
    ).[1]
    
  • Dry combined organics over

    
     and concentrate immediately.
    
Visualizing the Logic

ExtractionLogic Start Crude Reaction Mixture AcidWash 1. Acidify (pH < 2) Extract with EtOAc Start->AcidWash Phase1 Phases Separate AcidWash->Phase1 Org1 Organic Phase (Neutral Impurities) Phase1->Org1 Discard Aq1 Aqueous Phase (Pyridine-H+ & Product-H+) Phase1->Aq1 Keep NeutWash 2. Adjust to pH 7.5 - 8.0 Extract with DCM Aq1->NeutWash Phase2 Phases Separate NeutWash->Phase2 Org2 Organic Phase (Pyridine Impurity) Phase2->Org2 Discard Aq2 Aqueous Phase (Product-H+ Only) Phase2->Aq2 Keep BaseWash 3. COOL TO 0°C Basify to pH 12 (NaOH) Extract with DCM Aq2->BaseWash FinalOrg Final Organic Phase (Pure Product) BaseWash->FinalOrg

Caption: Selective pH extraction strategy exploiting the pKa difference between pyridine (5.2) and piperidine (11.0).

Module 2: Chromatography Troubleshooting

Issue: The product "streaks" or "tails" on silica gel, leading to poor resolution and yield loss.

Root Cause: Secondary amines interact strongly with acidic silanol groups (


) on the silica surface, acting as a non-covalent bond that drags the compound.
The Solution: Amine Modifiers

You must effectively "deactivate" the silica.

MethodSolvent SystemApplication
Standard DCM / MeOH + 1% TEA Best for general purification.[1] The Triethylamine (TEA) blocks silanol sites.[1]
High Polarity DCM / 7N

in MeOH
Use if the compound is very polar. The ammonia acts as the modifier.
Reverse Phase Water / Acetonitrile + 0.1% Formic Acid Avoid TFA (Trifluoroacetic acid) if you want the free base; TFA forms stable salts that are hard to break without base wash.

Protocol for Silica Pre-treatment:

  • Flush the column with your eluent containing 1% TEA before loading the sample.[1]

  • This saturates the silica's acidic sites.[1]

  • Load your sample and run the gradient.[1]

Module 3: Solidification (Salt Formation)

Issue: The purified free base is a viscous oil that is difficult to weigh or store. Solution: Convert the amine to a crystalline Hydrochloride (HCl) salt.

Protocol:

  • Dissolve the purified oil in a minimal amount of anhydrous Diethyl Ether or 1,4-Dioxane .[1]

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (commercially available).[1]

  • A white precipitate should form immediately.[1]

  • Filter the solid and wash with cold ether.[1]

    • Note: This stabilizes the ester, as acid salts of amino-esters are generally shelf-stable, whereas the free base can undergo slow self-condensation (aminolysis of the ester).

Frequently Asked Questions (Troubleshooting)

Q: I followed the extraction, but my yield is very low. Where is my product?

  • Diagnosis: You likely didn't reach a high enough pH in Step 3.[1]

  • Fix: The piperidine

    
     is ~11.[1] At pH 10 (carbonate buffer), 90% of your product is still in the water. You must  hit pH 12-13.[1] Use pH paper to verify, not just calculation.
    

Q: My ester hydrolyzed to the carboxylic acid (Ethyl 4-(piperidin-2-yl)benzoic acid). Why?

  • Diagnosis: The basification step (Step 3) was too warm or too long.

  • Fix: Conduct the basification in an ice bath. Do not let the mixture sit at pH 12. Extract immediately. If the problem persists, switch to a Reverse Phase (C18) purification using a water/acetonitrile gradient buffered with Ammonium Bicarbonate (pH 8-9), avoiding the harsh NaOH step entirely.

Q: Can I use Acetone/Hexane for chromatography?

  • Diagnosis: Avoid acetone with primary/secondary amines if possible.[1]

  • Reason: Secondary amines can react with acetone to form enamines or hemiaminals, creating "ghost peaks" or degradation during concentration.[1] Stick to DCM/MeOH or EtOAc/Hexane.[1]

References
  • pKa Data & Chemical Properties

    • PubChem Compound Summary for 2-Phenylpyridine (Precursor Analog). National Center for Biotechnology Information. [Link]

    • Piperidine pKa validation: Hall, H. K. "Correlation of the Base Strengths of Amines." J. Am. Chem. Soc.[1]1957 , 79, 5441.

  • Purification Protocols

    • Separation of Amines via Extraction: "Purification of Laboratory Chemicals", 8th Ed., Elsevier. (Standard reference for pKa-based separations).

    • Chromatography of Amines: "Rapid Chromatographic Technique for Preparative Separation with Moderate Resolution."[1] J. Org.[1] Chem.1978 , 43, 2923. (Foundational text on Flash Chromatography modifiers).

  • Ester Stability

    • Hydrolysis Prevention: "Understanding Ester Stabilizers: Preventing Hydrolysis."[1][11] [Link]

Sources

Technical Support Center: Enantiomeric Resolution of Ethyl 4-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHIRAL-EPB-001 Subject: Troubleshooting Guide for Chiral Separation (Analytical & Preparative) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

This guide addresses the resolution of Ethyl 4-(piperidin-2-yl)benzoate , a critical intermediate often used in the synthesis of PARP inhibitors (e.g., Niraparib) and other bioactive scaffolds.

Molecule Analysis for Separation Logic:

  • Functional Group 1 (Secondary Amine): The piperidine nitrogen is basic (

    
    ). It will interact strongly with residual silanols on silica-based columns, causing peak tailing unless suppressed.
    
  • Functional Group 2 (Ethyl Ester): Susceptible to hydrolysis under strong aqueous basic/acidic conditions or high heat.

  • Chirality: The stereocenter is at the C2 position of the piperidine ring.

Module 1: High-Performance Liquid Chromatography (HPLC/SFC)

Primary Use Case: Analytical purity checks (<1 mg) and small-scale purification (<10 g).

Core Protocol: Polysaccharide Columns

The industry standard for resolving 2-substituted piperidines involves Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) phases.

ParameterRecommendationCausality / Technical Insight
Columns Chiralpak AD-H / IA (Amylose) Chiralcel OD-H / IB (Cellulose)The carbamate linkages in these phases provide hydrogen bonding sites that discriminate the spatial arrangement of the piperidine ring relative to the benzoate.
Mobile Phase Hexane : IPA (90:10) or Hexane : EtOH (85:15) Alcohols act as hydrogen bond donors/acceptors to modulate retention. Ethanol often provides sharper peaks but lower retention than IPA.
Critical Additive 0.1% Diethylamine (DEA) or 0.1% Ethanolamine MANDATORY: The secondary amine of the analyte will bind irreversibly to silica silanols without this. DEA competes for these sites, ensuring symmetrical peaks.
Temperature 25°C - 35°C Lower temperatures generally increase resolution (

) by favoring the enthalpy of adsorption, though they broaden peaks slightly.
Troubleshooting Guide (Q&A)

Q: My peaks are tailing severely (


). I am already using 0.1% TFA. What is wrong? 
A: Stop immediately.  You are using an acidic additive for a basic amine.
  • Diagnosis: The protonated amine (

    
    ) is being repelled by the chiral selector or interacting non-specifically with the silica matrix.
    
  • Solution: Switch to 0.1% Diethylamine (DEA) . Ensure you flush the column with neutral solvent (100% IPA) before switching from Acid

    
     Base to prevent salt precipitation inside the pores.
    

Q: I am seeing "ghost peaks" or shifting retention times on my Chiralpak AD-H. A: This is likely a Memory Effect .

  • Diagnosis: If this column was previously used with a different additive (e.g., TFA or Ethylene Diamine), the stationary phase "remembers" the ionic environment.

  • Solution: Dedicate specific columns to Basic or Acidic methods. To regenerate, flush with 100% Ethanol (for coated columns like AD-H) or stronger solvents (THF/DMF) only if using immobilized columns (IA/IC).

Q: Can I use SFC (Supercritical Fluid Chromatography) for scale-up? A: Yes, highly recommended.

  • Protocol:

    
     + 15-20% Methanol (with 0.2% DEA).
    
  • Benefit: The low viscosity of supercritical

    
     allows for 3x-5x higher flow rates and easier solvent recovery (evaporation of 
    
    
    
    is instantaneous), reducing the risk of ester hydrolysis during workup.
Workflow Visualization: Method Development

HPLC_Method_Dev Start Start: Racemic Mixture Screen Screen Columns (AD-H, OD-H, IA, IC) Start->Screen Check Check Resolution (Rs) & Tailing Screen->Check Tailing Issue: Severe Tailing Check->Tailing As > 1.3 NoSep Issue: No Separation (Rs < 0.5) Check->NoSep Single Peak Success Success: Rs > 1.5 Check->Success Split Peaks AddBase Action: Add 0.1% DEA or Ethanolamine Tailing->AddBase AddBase->Check SwitchSolvent Action: Switch Alcohol (IPA <-> EtOH) NoSep->SwitchSolvent SwitchSolvent->Screen ScaleUp Scale Up (Optimize Loading) Success->ScaleUp

Caption: Decision tree for analytical method development, emphasizing the critical role of basic additives for amine resolution.

Module 2: Classical Resolution (Diastereomeric Crystallization)

Primary Use Case: Large-scale manufacturing (>100 g to kg scale). Cost-effective compared to Prep-HPLC.

Core Protocol: Tartaric Acid Derivatives

Piperidine derivatives are classically resolved using Tartaric Acid or Dibenzoyl-Tartaric Acid (DBTA) .

ComponentSelectionScientific Rationale
Resolving Agent (-)-Dibenzoyl-L-tartaric acid (L-DBTA) The bulky benzoyl groups create a tighter, more rigid crystal lattice with the piperidine amine compared to unsubstituted tartaric acid, facilitating better discrimination.
Solvent System Ethanol (95%) or Acetone/Water Requires a solvent where the diastereomeric salt is soluble at high temp (reflux) but selectively precipitates upon cooling.
Stoichiometry 0.5 to 1.0 equivalents Using 0.5 eq (the "Pope-Peachy" method) targets the crystallization of only the desired enantiomer salt, leaving the unwanted isomer in solution as the free base.
Step-by-Step Protocol
  • Dissolution: Dissolve 100g of Racemic Ethyl 4-(piperidin-2-yl)benzoate in 500mL Ethanol at 60°C.

  • Addition: Add 0.5 - 1.0 molar equivalents of (-)-L-DBTA dissolved in warm Ethanol.

  • Nucleation: Stir at reflux for 30 mins, then cool slowly (10°C/hour) to Room Temperature.

  • Filtration: Collect the precipitate. This is the Diastereomeric Salt .

  • Free-Basing (Recovery): Suspend the salt in EtOAc and treat with saturated

    
     (aq). Separate the organic layer to obtain the Enriched Enantiomer.[1]
    
Troubleshooting Guide (Q&A)

Q: The mixture "oiled out" (formed a gum) instead of crystallizing. How do I fix this? A: This is a common issue with flexible alkyl chains (ethyl ester).

  • Diagnosis: The solvent polarity is too high, or cooling was too rapid, trapping impurities that prevent lattice formation.

  • Solution:

    • Reheat to redissolve the oil.

    • Add Seed Crystals: If you have any pure crystal from a previous small batch, add it at the cloud point.

    • Change Solvent: Add a non-polar anti-solvent (e.g., Hexane or MTBE) dropwise to the hot solution until slightly turbid.

    • Scratch the glass surface to induce nucleation.

Q: The yield is good, but the Enantiomeric Excess (ee) is low (e.g., 70%). A: A single crystallization is rarely sufficient for >99% ee.

  • Protocol: Perform a Recrystallization . Dissolve the isolated salt in the minimum amount of boiling solvent (e.g., pure EtOH) and let it cool. The solubility difference between the diastereomers (Pure vs. Mixed) is amplified in the second pass.

Workflow Visualization: Crystallization Logic

Crystallization_Logic Racemate Racemic Amine + L-DBTA Heat Heat to Reflux (Ethanol) Racemate->Heat Cool Slow Cool to RT Heat->Cool Precipitate Precipitate Formed? Cool->Precipitate Yes Filter Solid Precipitate->Yes Crystals No Oiling Out Precipitate->No Oil/Gum Analyze Check ee% Yes->Analyze FixOil Reheat + Seed or Add Anti-solvent No->FixOil FixOil->Cool Recryst Recrystallize (EtOH) Analyze->Recryst ee < 98% Final Free Base (NaHCO3) Analyze->Final ee > 99% Recryst->Yes

Caption: Workflow for diastereomeric salt resolution, addressing the common "oiling out" failure mode.

Module 3: Stability & Scalability

Critical Warning: Ester Hydrolysis
  • Risk: The ethyl ester is sensitive. During the "Free-Basing" step (converting the salt back to the amine), avoid strong bases like NaOH or KOH.

  • Safe Protocol: Use Saturated Sodium Bicarbonate (

    
    )  or Carbonate (
    
    
    
    )
    . Keep the aqueous contact time short and temperature cold (< 10°C).
Racemization Risk[2]
  • The C2 chiral center is alpha to the nitrogen and attached to a phenyl ring. While reasonably stable, prolonged heating in strong base can cause proton abstraction and racemization.

  • Recommendation: Avoid boiling in basic media. Perform salt breaks at room temperature.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. (Detailed guidelines on mobile phase additives for basic amines). Link

  • Stringham, R. W. (2004).[2] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493-498.[2] (Explains the mechanism of amine additives). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Foundational text for tartaric acid/DBTA resolution of amines).
  • Sajonz, P., et al. (2005).[3] "Optimization of the Preparative Separation of a Chiral Pharmaceutical Intermediate by High Performance Liquid Chromatography." Journal of Chromatography A, 1089, 135-141.[3] (Methodology for scaling up chiral separations).[4][5][6][7][8] Link

Sources

Improving yield of 2-substituted piperidine benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Yield Optimization: 2-Substituted Piperidine Benzoate Synthesis

Welcome to the . This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-substituted piperidines and isolating them as high-purity benzoate salts.

The 2-substituted piperidine scaffold is a privileged structural motif found in numerous pharmaceutically active compounds[1]. However, the synthesis workflow is notoriously prone to yield attrition due to poor diastereocontrol during ring closure, product loss during deprotection, and "oiling out" during final salt crystallization. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks.

Core Synthesis Workflow

The most scalable and stereocontrolled approach utilizes the reductive cyclization of a sulfinyl ketimine precursor, followed by acidic deprotection and thermodynamic salt crystallization[2].

Workflow A Sulfinyl Ketimine Precursor B Reductive Cyclization (DIBAL-H, LiHMDS) A->B -78°C C N-Sulfinyl Piperidine Intermediate B->C >98% dr D Deprotection (HCl/Dioxane) C->D Anhydrous E Piperidine Free Base D->E Neutralization F Salt Formation (Benzoic Acid) E->F EtOAc/Heptane G 2-Substituted Piperidine Benzoate Salt F->G Crystallization

Workflow for asymmetric synthesis and isolation of 2-substituted piperidine benzoate salts.

Quantitative Data & Troubleshooting Metrics

The following table summarizes the quantitative impact of common process deviations and the optimal parameters required to maximize yield.

Process StepCommon IssueRoot CauseYield ImpactOptimal Parameter
Reductive Cyclization Poor diastereoselectivity (dr < 80:20)Open transition state; incorrect hydride source-40% to -60%DIBAL-H + LiHMDS at -78 °C
Sulfinyl Deprotection Product loss in aqueous phaseHigh water solubility of the free base-20% to -30%Anhydrous HCl/dioxane; MTBE extraction
Benzoate Salt Formation Oiling out (Liquid-Liquid Phase Separation)Rapid cooling / incorrect solvent polarity-30% to -50%EtOAc/Heptane (1:2), slow cooling, seeding
Frequently Asked Questions (Troubleshooting)

Q1: Why is my diastereomeric ratio (dr) poor during the reductive cyclization, leading to a low yield of the desired (S,S)-isomer? Causality & Solution: The stereochemical outcome of the reductive cyclization of


-chloro-

-tert-butanesulfinyl ketimines is dictated by the transition state geometry[2]. Using standard reducing agents like

often yields the unwanted epimer due to an open transition state[2]. By switching to at -78 °C, the lithium ion coordinates both the sulfinyl oxygen and the imine nitrogen[2]. This enforces a rigid, six-membered chair-like transition state. DIBAL-H is then forced to deliver the hydride exclusively from the less sterically hindered Re-face, boosting the dr to >99:1 and overall yield to ~98%[2].

Mechanism N1 Ketimine Substrate Chiral Sulfinyl Group N2 LiHMDS Coordination Rigid Transition State N1->N2 Base Addition N3 Hydride Delivery (DIBAL-H) Re-face Attack N2->N3 -78°C N4 (S,S)-Piperidine High Diastereoselectivity N3->N4 Cyclization

Mechanistic pathway of diastereoselective reductive cyclization via rigid transition state.

Q2: During the deprotection of the N-tert-butanesulfinyl group, I observe significant yield loss. How can I prevent this? Causality & Solution: The tert-butanesulfinyl group is acid-labile. However, if aqueous acids (e.g., aqueous HCl) are used, a highly water-soluble 2-substituted piperidine hydrochloride salt is formed. During the subsequent basic workup, the partition coefficient (LogP) of the resulting free base is often too low for efficient extraction into standard organics, causing the product to remain trapped in the aqueous layer. Solution: Utilize[2]. This cleaves the sulfinyl group quantitatively without introducing water[2]. Following neutralization with 1N NaOH, extract with a moderately polar, non-miscible solvent like MTBE to ensure complete recovery of the free base.

Q3: The final benzoate salt "oils out" (liquid-liquid phase separation) instead of crystallizing. How do I force crystallization? Causality & Solution: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the supersaturation curve is reached. This is a common thermodynamic trap for lipophilic piperidine benzoate salts when the solvent is too non-polar or cooling is too rapid. The system minimizes free energy by separating into a solute-rich liquid phase rather than forming a crystal lattice. Solution: Shift the thermodynamic pathway by using a solvent system with a flatter solubility curve, such as an EtOAc/Heptane mixture. Heat the mixture to 50 °C to ensure complete dissolution, then cool slowly (0.1 °C/min). Crucially, introduce authentic seed crystals (0.1% w/w) above the oiling-out temperature. Seeding bypasses the high activation energy required for primary nucleation, forcing the system to deposit the solute onto the crystal lattice rather than forming a metastable oil.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Asymmetric Reductive Cyclization
  • Preparation: Charge a flame-dried flask with (S)-

    
    -chloro-
    
    
    
    -tert-butanesulfinyl ketimine (1.0 equiv) and anhydrous THF (10 vol) under an argon atmosphere. Cool the solution to -78 °C.
  • Coordination: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to ensure complete formation of the coordinated transition state.

  • Reduction: Add DIBAL-H (1.5 equiv, 1.0 M in toluene) dropwise over 1 hour, maintaining the internal temperature strictly below -70 °C to prevent epimerization.

  • Reaction: Stir for 2 hours at -78 °C.

  • IPC 1 (Validation): Take a 50 µL aliquot, quench with MeOH, and analyze via chiral HPLC. Do not proceed unless conversion is >95% and dr is >99:1.

  • Workup: Quench by slow addition of saturated aqueous

    
    . Extract with EtOAc (3 x 5 vol), dry over 
    
    
    
    , and concentrate under reduced pressure to yield the
    
    
    -sulfinyl piperidine.
Protocol B: Deprotection and Benzoate Salt Crystallization
  • Deprotection: Dissolve the

    
    -sulfinyl piperidine intermediate in MeOH (5 vol). Add 4N HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.
    
  • IPC 2 (Validation): Analyze a concentrated aliquot via 1H-NMR. Do not proceed until the tert-butanesulfinyl singlet (~1.2 ppm) is entirely absent.

  • Free Base Isolation: Concentrate the mixture to dryness. Partition the residue between MTBE (10 vol) and 1N NaOH (10 vol). Extract the aqueous layer twice more with MTBE (5 vol). Dry the combined organic layers and concentrate to afford the piperidine free base.

  • Salt Formation: Dissolve the free base in EtOAc (5 vol) and heat to 50 °C. Slowly add a solution of benzoic acid (1.05 equiv) in EtOAc (2 vol).

  • Crystallization: Add heptane (10 vol) dropwise until the solution becomes slightly cloudy, then clear the solution by raising the temperature to 55 °C.

  • Seeding: Add benzoate salt seed crystals (0.1% w/w) and cool the reactor slowly at a rate of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting white crystals, wash with cold heptane (2 vol), and dry under vacuum at 40 °C.

  • IPC 3 (Validation): Analyze the isolated salt via Differential Scanning Calorimetry (DSC). A sharp endothermic melting peak confirms a highly crystalline benzoate salt, validating the suppression of the oiling-out phase.

References
  • Source: Google Patents (WO2011103263A2)
  • Title: Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues Source: Organic Letters (2011, 13, 17, 4546–4549) URL: [Link]

Sources

Technical Support Center: Stability & Handling of Ethyl 4-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-(piperidin-2-yl)benzoate . This guide is designed for researchers, analytical chemists, and drug development professionals who require precise control over the stability, storage, and experimental handling of this piperidine derivative.

Because this compound features both a basic secondary amine and a hydrolyzable ester, choosing between its free base and hydrochloride (HCl) salt forms is critical to the success of your synthetic or analytical workflows.

Part 1: The Causality of Stability — Free Base vs. HCl Salt

The structural integrity of Ethyl 4-(piperidin-2-yl)benzoate is fundamentally dictated by the protonation state of its piperidine nitrogen.

In its free base form , the nitrogen atom possesses an unshared, reactive lone pair of electrons. This lone pair imparts significant basicity (pKa ~10–11) and nucleophilicity to the molecule, making it highly susceptible to two primary degradation pathways:

  • Oxidative Degradation: In ambient air, the electron-rich secondary amine is prone to N-oxidation and subsequent ring-cleavage, which visually manifests as a yellow or brown discoloration over time[1].

  • Auto-Catalyzed Ester Hydrolysis: The inherent basicity of the piperidine ring raises the local pH in the presence of ambient moisture. This basic microenvironment promotes base-catalyzed nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon of the ethyl ester, leading to irreversible hydrolysis into 4-(piperidin-2-yl)benzoic acid and ethanol[2].

Conversely, converting the compound into its hydrochloride (HCl) salt protonates the nitrogen, effectively sequestering the lone pair. This transformation eliminates the auto-catalytic basicity and drastically reduces nucleophilicity, rendering the crystalline HCl salt highly stable against both oxidation and moisture-driven hydrolysis under standard storage conditions[1][3].

Quantitative & Qualitative Stability Profile
ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous oil or low-melting solidCrystalline solid
Oxidative Stability Poor (Rapidly forms N-oxides; discolors)Excellent (Nitrogen lone pair is sequestered)
Hydrolytic Stability Poor (Auto-catalyzes base-promoted ester cleavage)Good (Stable in solid state; requires acidic stress to cleave)
Aqueous Solubility Very LowHigh
Storage Requirements -20°C, sealed under Argon/N2, strictly desiccated2–8°C, sealed, desiccated
Benchtop Handling Prepare fresh; use immediatelyStable for routine benchtop handling

Part 2: Troubleshooting Guide & FAQs

Q: Why did my free base sample turn yellow/brown over time? A: This discoloration is a classic indicator of oxidative degradation. The unprotonated secondary amine in the piperidine ring is highly reactive towards atmospheric oxygen, leading to the formation of N-oxides and complex ring-cleavage products[1]. To prevent this, always store the free base under an inert atmosphere (Argon or Nitrogen) at -20°C and minimize light exposure.

Q: I dissolved the free base in an aqueous buffer, and LC-MS shows a new peak corresponding to a mass loss of 28 Da. What happened? A: You are observing base-catalyzed ester hydrolysis. A mass loss of 28 Da corresponds to the loss of the ethyl group (C₂H₅, 29 Da) and replacement with a proton (H, 1 Da), forming the carboxylic acid. Because the free base is inherently basic, it generates hydroxide ions in water that attack the ester carbonyl, an irreversible reaction[2][4]. To prevent this, perform aqueous assays using the HCl salt in a tightly buffered solution (pH < 7).

Q: How do I properly store the HCl salt to prevent clumping and degradation? A: While the HCl salt is significantly more stable, it can be hygroscopic. If the salt absorbs atmospheric moisture, the localized acidic microenvironment (due to the weak base/strong acid nature of the salt) can slowly catalyze acid hydrolysis of the ester upon prolonged heating[3]. Store the salt tightly sealed at 2–8°C in a desiccator.

Part 3: Self-Validating Experimental Methodologies

Protocol: Controlled Free-Basing for Immediate Use

Purpose: To generate the reactive free base from the stable HCl salt without hydrolyzing the ethyl ester. Scientific Rationale: Using a strong base (like NaOH) will rapidly saponify the ester[4]. We use a mild base (NaHCO₃) combined with biphasic extraction to continuously partition the uncharged free base into the organic layer, protecting the ester while driving the equilibrium forward.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of Ethyl 4-(piperidin-2-yl)benzoate HCl in 5 mL of ice-cold deionized water.

  • Biphasic Setup: Add 10 mL of cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the reaction flask to create a biphasic system.

  • Mild Basification: Slowly add cold 10% aqueous Sodium Bicarbonate (NaHCO₃) dropwise under vigorous stirring until the aqueous layer reaches a pH of 8.0–8.5. (Self-Validation: Monitor the organic layer via TLC; the appearance of a UV-active spot with a higher Rf than the salt confirms successful partitioning).

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer (containing the free base). Extract the remaining aqueous layer with an additional 5 mL of organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo at a water bath temperature not exceeding 30°C to prevent thermal degradation[1].

  • Storage: Purge the resulting product with Argon and use immediately in your downstream synthesis or assay.

Part 4: Mechanistic & Workflow Visualizations

DegradationPathways Salt Ethyl 4-(piperidin-2-yl)benzoate HCl Salt (Stable, Protonated) FreeBase Ethyl 4-(piperidin-2-yl)benzoate Free Base (Reactive Lone Pair) Salt->FreeBase Mild Base (e.g., NaHCO3) Moisture H2O + Ambient O2 FreeBase->Moisture Exposure to Air/Moisture Oxidation N-Oxidation / Ring Degradation (Yellow/Brown Impurities) Hydrolysis Base-Catalyzed Hydrolysis 4-(piperidin-2-yl)benzoic acid + Ethanol Moisture->Oxidation O2 Attack on Nitrogen Lone Pair Moisture->Hydrolysis Autocatalytic Ester Cleavage

Mechanistic degradation pathways of the free base vs. the stabilized HCl salt.

Workflow Start Weigh HCl Salt Dissolve Dissolve in Cold DI Water Start->Dissolve Base Add Cold 10% NaHCO3 (Target pH 8.0-8.5) Dissolve->Base Extract Extract with DCM or EtOAc Base->Extract Dry Dry over Na2SO4 & Filter Extract->Dry Evaporate Evaporate in vacuo (< 30°C) Dry->Evaporate End Store Free Base under Argon (-20°C) Evaporate->End

Step-by-step workflow for the controlled free-basing of the HCl salt.

References

  • What is the stability of piperidine? - Biosynce. Available at:[Link][1]

  • Ester Hydrolysis Mechanism Base Catalyzed - Universidad Corhuila. Available at:[Link][2]

  • Esters Hydrolysis: Types and their Mechanisms - Psiberg. Available at:[Link][4]

Sources

Troubleshooting ester hydrolysis in basic workup conditions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Ester Hydrolysis in Basic Workup Conditions

Welcome to the

You have reached the advanced troubleshooting center for organic synthesis workups. If you are observing yield loss, "disappearing" products, or unexpected carboxylic acid byproducts during extraction, you are likely encountering Base-Catalyzed Hydrolysis (Saponification) .

This guide moves beyond standard textbook advice. We analyze the kinetics of the failure mode and provide engineered workflows to preserve your ester functionality while effectively removing acids or quenching reagents.

Module 1: The Diagnostics (Why is my ester degrading?)

Before applying a fix, you must understand the enemy. In a basic workup (e.g., NaOH,


), the degradation is not just "hydrolysis"; it is Saponification .[1]

Unlike acid-catalyzed hydrolysis, which is reversible, base-catalyzed hydrolysis is effectively irreversible . The final deprotonation step drives the equilibrium completely toward the byproduct (carboxylate salt), making recovery of the ester impossible once the bond is cleaved.

The Failure Mechanism (

Pathway)

The following diagram illustrates the kinetic pathway you are fighting against. Note the critical "Point of No Return."

EsterHydrolysis Ester Target Ester (R-CO-OR') Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide Ion (OH⁻) OH->Tetra Acid Carboxylic Acid (R-COOH) Tetra->Acid Collapse Alcohol Alcohol (R'-OH) Tetra->Alcohol Salt Carboxylate Salt (R-COO⁻) Acid->Salt Rapid Deprotonation (Irreversible)

Figure 1: The kinetic pathway of Base-Catalyzed Hydrolysis (


). The final deprotonation step renders the reaction irreversible, consuming the product permanently.
Module 2: The Troubleshooting Desk (Q&A)

Direct solutions to the most common tickets submitted by process chemists.

Ticket #101: "My product disappears during the NaOH wash."

Context: You are washing an organic layer with 1M NaOH to remove unreacted carboxylic acid or phenol starting materials. Diagnosis: 1M NaOH (pH ~14) provides a high concentration of aggressive nucleophiles (


). Simple alkyl esters will survive briefly, but electron-deficient esters or prolonged contact will lead to quantitative loss.

Corrective Action:

  • Switch the Base: Replace NaOH with Saturated

    
      (Sodium Bicarbonate).
    
    • Why: The pH drops from ~14 to ~8.5. The concentration of free

      
       drops logarithmically, slowing the rate of hydrolysis by orders of magnitude [1].
      
  • Thermodynamic Control: Cool all buffers to 0°C before use.

    • Why: Hydrolysis has a significant activation energy. Dropping from 25°C to 0°C can retard the reaction rate by factor of ~4-5x.

  • Process Control: Do not let layers sit. Shake vigorously for 30 seconds and separate immediately.

Ticket #102: "I need to quench an Aluminum reaction (LAH/DIBAL) containing an ester."

Context: Standard Fieser workups (Water/NaOH/Water) generate local hotspots of high pH and heat, instantly saponifying nearby ester groups. Diagnosis: The exothermic nature of the quench combined with strong base (NaOH) is incompatible with sensitive esters.

Corrective Action: Implement the Rochelle’s Salt Protocol (See Protocol B).

  • Mechanism:[1][2][3][4][5][6] Potassium Sodium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating Aluminum species into water-soluble complexes [2].

  • Benefit: This occurs at near-neutral pH, completely avoiding the hydroxide exposure of the Fieser method.

Ticket #103: "My activated ester (NHS, PFP) hydrolyzes even with Bicarbonate."

Context: You are synthesizing N-hydroxysuccinimide (NHS) esters or phenolic esters. Diagnosis: These esters are designed to be good leaving groups. Even mild bases like bicarbonate can trigger hydrolysis.

Corrective Action: Abandon Basic Workup.

  • Acidic Wash: Wash with 0.1M HCl or 5% Citric Acid (pH ~3-4) to remove amines/salts. Activated esters are generally more stable in mild acid than mild base.

  • Non-Aqueous Workup: If the byproduct is solid (e.g., Urea from DCC coupling), filter and proceed directly to column chromatography or recrystallization.

Module 3: Decision Logic & Data

Use this matrix to select the correct base for your specific substrate.

Base Selection Risk Profile
ReagentApprox pH (1M)NucleophilicityRisk to EstersBest Use Case
NaOH / KOH 14.0HighCritical Saponification (intentional); Removing phenols.

11.5ModerateHigh Robust esters only; hindered substrates.

9.0LowModerate Buffering aqueous layers.

8.5Very LowLow Standard acid removal; "Gold Standard."
Rochelle's Salt ~7.0-8.0NoneNegligible Quenching Aluminum/Transition metals.
Workflow Decision Tree

WorkupLogic Start Start: Workup Selection IsSensitive Is the Ester Sensitive? (Activated, Phenolic, strained ring) AcidWash Use Acidic/Neutral Wash (0.1M HCl or Brine only) IsSensitive->AcidWash Yes IsAluminum Is Aluminum/Boron present? (LAH, DIBAL, BF3) IsSensitive->IsAluminum No Rochelle Use Rochelle's Salt (Potassium Sodium Tartrate) IsAluminum->Rochelle Yes RemoveAcid Need to remove Acid? IsAluminum->RemoveAcid No Bicarb Use Cold Saturated NaHCO3 (Rapid separation) RemoveAcid->Bicarb Yes Brine Use Brine Wash only RemoveAcid->Brine No

Figure 2: Logic gate for selecting the appropriate workup conditions based on substrate sensitivity and reagent presence.

Module 4: Standard Operating Procedures (SOPs)
Protocol A: The "Cold-Fast" Bicarbonate Wash

For removing carboxylic acids in the presence of standard alkyl esters.

  • Preparation: Prepare a saturated solution of

    
     and store it in an ice bath until it reaches <4°C.
    
  • Dilution: Dilute the reaction mixture with a non-polar solvent (EtOAc or DCM). Note: DCM is heavier than water; EtOAc is lighter.

  • The Wash:

    • Add the cold

      
       to the separatory funnel.
      
    • Vent immediately (CO2 gas will generate pressure).

    • Shake vigorously for 20-30 seconds (do not exceed 1 minute).

    • Allow layers to settle. If separation takes >2 minutes, add Brine to the aqueous layer to increase density difference.

  • Quench: Immediately drain the aqueous layer. Wash the organic layer with Brine (Saturated NaCl) to remove residual base and water.[7]

  • Dry: Dry over

    
     and concentrate.
    
Protocol B: Rochelle's Salt Quench (The Aluminum Killer)

For quenching LAH/DIBAL reductions containing ester products.

  • Preparation: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt).

  • Quench:

    • Cool the reaction mixture (containing the Aluminum reagent) to 0°C.

    • Dilute with Et2O or EtOAc.[8]

    • Slowly add the Rochelle's solution. (Caution: Gas evolution).[9]

  • The Emulsion Phase: The mixture will likely turn into a cloudy, gray emulsion. Do not panic.

  • The Cure:

    • Remove the ice bath.

    • Stir vigorously at Room Temperature.

    • Wait. This is the critical step. It may take 30 minutes to 2 hours. The tartrate is sequestering the aluminum.

  • Separation: The mixture will eventually separate into two crystal-clear layers. Separate, wash with brine, and dry.[9][10]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Specific reference to Rochelle's Salt workup for Aluminum Hydrides).

  • Not Voodoo (University of Rochester). Workup Formulas for Specific Reagents (Aluminum Based Reductions).

  • Reich, H. J. (University of Wisconsin-Madison). Bordwell pKa Table (Acidity in DMSO).

Sources

Technical Support Center: Recrystallization of Piperidinyl Benzoate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Advanced Application Engineering) Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation

Mission Statement

Welcome to the Advanced Crystallization Support Hub. You are likely here because standard "screen-and-hope" methods have failed. Piperidinyl benzoate salts present a unique crystallographic challenge: they possess a highly polar ionic core (the piperidinium-benzoate ion pair) flanked by lipophilic moieties (the piperidine ring and phenyl group). This amphiphilic nature often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation.[1][2]

This guide moves beyond basic recipes. We provide the causality behind solvent choices and self-validating protocols to stabilize your crystallization lattice.

Module 1: Solvent Selection Logic
Q: Why do standard single-solvent systems (like pure Ethanol) fail for my salt?

A: The "Like Dissolves Like" rule is insufficient for amphiphilic salts. Piperidinyl benzoates require a solvent system that satisfies two competing demands:

  • High Dielectric Constant (

    
    ):  To solvate the ionic charge and prevent premature precipitation.
    
  • Lipophilic Interaction: To accommodate the non-polar hydrocarbon rings.

If you use a highly polar solvent (e.g., Water/Methanol), the lipophilic tails drive the molecules to aggregate into oil droplets to minimize solvent contact (hydrophobic effect) before they can organize into a crystal lattice. If you use a non-polar solvent (e.g., Hexane), the salt simply won't dissolve.

The Solution: You need a "Goldilocks" Binary System .

  • Solvent A (Solubilizer): Short-chain alcohols (IPA, Ethanol). These hydrogen bond with the benzoate and solvate the cation.

  • Solvent B (Regulator/Antisolvent): Esters (Ethyl Acetate, Isopropyl Acetate) or Ethers (MTBE). These interact with the lipophilic rings and reduce the overall dielectric constant to force the lattice energy to overcome solvation energy upon cooling.

Data Table: Recommended Solvent Parameters
Solvent ClassSpecific SolventRoleDielectric Constant (

)
Risk Factor
Alcohol Isopropanol (IPA)Primary Solubilizer17.9Solvates too well; low yield if used alone.
Alcohol Ethanol (EtOH)Primary Solubilizer24.5High risk of solvate formation (trapped solvent).
Ester Ethyl Acetate (EtOAc)Modifier / Antisolvent6.0Excellent for lipophilic interaction; suppresses oiling out.
Nitrile Acetonitrile (ACN)Polarity Modifier37.5Good for purging polar impurities; toxic.
Ether MTBEAntisolvent2.6Low boiling point; flammability risk.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: My solution turns cloudy and settles into a sticky oil at the bottom. How do I fix this?

A: You have hit the Metastable Liquid-Liquid Phase Separation (LLPS) Boundary . This occurs when the attractive forces between salt molecules are stronger than the solvent-solute interactions, but the kinetic barrier to form an ordered crystal is too high. The system lowers its energy by separating into a salt-rich liquid phase (oil) rather than a solid.[2]

Immediate Corrective Actions:

  • Do NOT Cool Further: Lowering the temperature increases supersaturation, making the oil more viscous and harder to crystallize.

  • Reheat to Clear Point: Dissolve the oil back into a single phase.

  • Shift the Composition: Add more of the Solubilizer (Solvent A). You are likely too rich in Antisolvent.

  • Seed at High Temperature: Introduce seeds before you reach the oiling-out temperature (cloud point).

Visual Workflow: The Oiling-Out Rescue Loop

OilingOutRescue Start Observation: Solution turns to Oil Step1 STOP Cooling. Measure Temperature (T_oil) Start->Step1 Step2 Reheat to T_clear (Single Phase) Step1->Step2 Decision Is T_oil > T_nucleation? Step2->Decision ActionA Modify Solvent: Add 10% Solubilizer (Alcohol) Decision->ActionA Yes (Oil forms first) ActionB Add Seeds at T = T_oil + 5°C Decision->ActionB No (Metastable zone issue) ActionA->Step2 Retry Result Slow Cool (0.1°C/min) ActionB->Result Success Crystalline Solid Result->Success

Caption: Decision logic for rescuing a batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Optimization (Yield & Purity)
Q: I have crystals, but they are small, impure, or amorphous. How do I improve quality?

A: You need to utilize Ostwald Ripening via Temperature Cycling. Rapid cooling traps impurities and creates "fines" (micro-crystals). By cycling the temperature, you dissolve the small, impure crystals (which have higher solubility due to high surface energy) and redeposit that mass onto larger, purer crystals.[3]

Protocol: Temperature Cycling for Piperidinyl Benzoates

Prerequisites:

  • A suspension of the salt in your chosen solvent (e.g., IPA/EtOAc 1:4).

  • Programmable temperature controller (or patience with a hotplate).[2]

Step-by-Step Procedure:

  • Establish Baseline: Cool the mixture until a heavy precipitate forms (e.g., 20°C).

  • Heat Phase: Raise temperature to 50°C (or 10°C below boiling) over 30 minutes.

    • Mechanism:[1][3][4][5] Fines and amorphous material dissolve; large crystals remain but round off.

  • Hold Phase: Hold at peak temperature for 20 minutes.

  • Cool Phase: Lower temperature back to 20°C over 60 minutes.

    • Mechanism:[1][3][4][5] Solute redeposits onto the existing large crystal surfaces (growth > nucleation).

  • Repeat: Perform 3–5 cycles.

  • Final Isolation: Cool to 0°C and filter.

Why this works: This exploits the Gibbs-Thomson effect . The solubility of a particle depends on its size; small particles are more soluble than large ones. Cycling accelerates the transfer of mass from the "fines" to the "boulders."

Module 4: Advanced Workflow Visualization

The following diagram outlines the complete decision matrix for optimizing the solvent system from scratch.

SolventOptimization Input Crude Salt SolubilityTest Solubility Test (100 mg/mL) Input->SolubilityTest Check1 Dissolves in Cold EtOAc? SolubilityTest->Check1 PathA Too Soluble. Use Heptane/EtOAc Check1->PathA Yes PathB Check Alcohol (IPA/EtOH) Check1->PathB No PathC Dissolves Hot? Precipitates Cold? PathB->PathC Dissolves Hot ResultA Ideal System: Pure Alcohol PathC->ResultA Yes ResultB Add Antisolvent (Dropwise EtOAc) PathC->ResultB No (Too Soluble) OilingCheck Check for Oil ResultB->OilingCheck OilingCheck->ResultB Oils Out (Add Seeds) Final Proceed to Temp Cycling OilingCheck->Final Clear Crystals

Caption: Logical flow for selecting the primary solvent and antisolvent ratio.

References
  • Mettler Toledo. Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation. AutoChem Applications.[1] [Link]

  • Vetter, T., et al. Effect of Temperature Cycling on Ostwald Ripening. Crystal Growth & Design, 2018.[6] [Link]

  • Chemistry LibreTexts. Determining Which Solvent to Use (Crystallization). [Link]

  • ResearchGate. Operation Strategy for Avoiding Oiling‐Out During Anti‐Solvent Crystallization. [Link]

Sources

Handling hygroscopic nature of piperidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hygroscopicity in Piperidine Hydrochloride

Welcome to the advanced technical support guide for handling Piperidine Hydrochloride (


). Because amine hydrochloride salts are highly susceptible to moisture absorption, improper handling can lead to severe weighing inaccuracies, reagent degradation, and the failure of moisture-sensitive downstream reactions. This guide provides self-validating protocols and mechanistic insights to ensure the integrity of your chemical inventory.

Diagnostic Workflow for Moisture Management

PiperidineHandling Start Piperidine HCl Batch Received/Opened Assess Visual & Physical Assessment (Clumping, Deliquescence?) Start->Assess Dry Free-flowing powder Assess->Dry No visible moisture Wet Clumped / Sticky / Paste Assess->Wet Visible moisture uptake KF Karl Fischer Titration (Coulometric) Dry->KF Wet->KF Check Moisture < 0.5%? KF->Check Proceed Proceed to Synthesis (Glovebox/Schlenk) Check->Proceed Yes DryingProtocol Azeotropic & Vacuum Drying Protocol Check->DryingProtocol No DryingProtocol->KF Re-test

Workflow for diagnosing and resolving moisture contamination in Piperidine HCl.

Knowledge Base & Causality FAQs

Q: Mechanistically, why does Piperidine Hydrochloride undergo rapid deliquescence? A: Piperidine is a secondary amine. When protonated to form the hydrochloride salt, it creates a highly polar crystalline lattice. The chloride anion acts as a potent hydrogen-bond acceptor, while the protonated nitrogen serves as a hydrogen-bond donor. Atmospheric water molecules readily bridge these sites. When the hydration energy exceeds the lattice energy, the solid undergoes deliquescence, transitioning from a crystalline powder to a sticky paste or aqueous solution 1[1].

Q: How does moisture in Piperidine HCl compromise downstream synthesis? A: Moisture introduces nucleophilic


 and alters the stoichiometry of the amine. In moisture-sensitive reactions (e.g., Grignard additions, Buchwald-Hartwig cross-couplings, or peptide synthesis), water will quench organometallic catalysts or hydrolyze activated coupling intermediates. Furthermore, water alters the microenvironmental pH of the salt, potentially accelerating the hydrolysis of sensitive substrates 2[2].

Q: Why use Karl Fischer Titration instead of Loss on Drying (LOD) to quantify moisture? A: LOD is a non-specific gravimetric method. Heating an amine hydrochloride can cause the volatilization of the amine itself or sublimation of the salt, leading to false-positive moisture readings. Karl Fischer (KF) titration is chemically specific to water, relying on the stoichiometric reduction of iodine by sulfur dioxide strictly in the presence of


3[3].

Troubleshooting & Experimental Protocols

Protocol A: Azeotropic Distillation & Vacuum Desiccation

Causality: Simple heating can cause localized melting or trap moisture within the crystal lattice. Azeotropic distillation with toluene physically displaces water by forming a low-boiling binary mixture. Subsequent trituration with diethyl ether removes non-polar impurities, and vacuum drying removes residual solvent 4[4].

Step-by-Step Methodology:

  • Suspend: Place the wet Piperidine HCl in anhydrous toluene (10 mL/g of salt) in a round-bottom flask equipped with a Dean-Stark trap.

  • Azeotropic Removal: Reflux the mixture until no further water droplets collect in the trap.

  • Concentration: Concentrate the suspension in vacuo using a rotary evaporator.

  • Trituration: Triturate the resulting solid with anhydrous diethyl ether to facilitate powdering and remove organic impurities.

  • Vacuum Drying: Transfer the powder to a vacuum oven set to 50 °C (well below the 245 °C melting point). Apply high vacuum (<10 mbar).

  • Self-Validation Check (Pressure Hold Test): Isolate the oven from the vacuum pump by closing the main valve. Monitor the pressure gauge for 15 minutes. If the pressure rises, outgassing (moisture/solvent release) is still occurring. Resume pumping. The salt is definitively dry only when the isolated system maintains a static vacuum (<10 mbar) for 15 minutes.

Protocol B: Coulometric Karl Fischer (KF) Titration for Trace Moisture

Causality: For trace moisture (<1%) found in dried hygroscopic salts, coulometric KF is preferred over volumetric KF because iodine is generated electrolytically rather than added via a burette, allowing for microgram precision 3[3].

Step-by-Step Methodology:

  • Preparation: Fill the KF coulometric cell with a methanol-based, imidazole-buffered anolyte solution.

  • Self-Validation Check (Drift Test): Run the titrator in standby mode. The system must achieve a stable background drift rate of <20 µg

    
    /min. A higher drift indicates ambient moisture ingress or a depleted cell. Do not proceed until the drift is stable.
    
  • Sampling: In a dry glovebox, weigh 50–100 mg of the dried Piperidine HCl into a crimp-sealed vial.

  • Injection: Inject the sample into the KF cell via a specialized solid-addition tube, minimizing atmospheric exposure.

  • Titration: Titrate to the bipotentiometric endpoint. The instrument calculates moisture based on the total charge (current × time) required to generate iodine.

Quantitative Data: Comparison of Drying Methods

Drying MethodOperating ConditionsTypical Residual MoistureThroughputMechanistic Advantage
Standard Oven Drying 80 °C, Atmospheric Pressure2.0% - 5.0%HighNone. Risks thermal degradation and surface crusting.
Vacuum Desiccation (

)
25 °C, <10 mbar, 48 hours0.5% - 1.0%LowGentle drying; prevents thermal decomposition of the amine.
Azeotropic Distillation + Vacuum Toluene Reflux

50 °C Vacuum
< 0.1% MediumPhysically displaces bound water molecules from the crystal lattice.

References

  • ChemicalBook. "6091-44-7(Piperidine hydrochloride) Product Description." ChemicalBook.
  • Alfa Chemistry. "Mastering Karl Fischer Moisture Analysis: A Complete Guide." Alfa Chemistry.
  • Gupta, D. et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." NIH.
  • Royal Society of Chemistry. "Amine-Directed Mizoroki-Heck Arylation of Free Allylamines." RSC.

Sources

Technical Support Center: Troubleshooting N-Alkylation Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the pervasive challenge of unwanted N-alkylation. Whether your target suffers from competing heteroatom alkylation (O- vs. N- or S- vs. N-) or polyamine over-alkylation, this guide synthesizes mechanistic causality with field-proven protocols to ensure high-fidelity synthetic outcomes.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: I am trying to alkylate a molecule with both nitrogen and sulfur/oxygen nucleophilic centers. Why does N-alkylation compete, and how can I strictly favor the other heteroatom? A1: The selectivity between N-alkylation and S-/O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory and the dielectric constant of your solvent environment. Nitrogen is typically a "harder" nucleophile compared to sulfur but "softer" than oxygen.

  • The Causality: Strong bases (e.g., NaH) indiscriminately deprotonate both centers, while polar aprotic solvents (DMF, DMSO) strip the solvation shell from the nitrogen, drastically enhancing its nucleophilicity and driving N-alkylation.

  • The Solution: To favor S-alkylation, transition to a non-polar aprotic solvent (like toluene) or a biphasic system (toluene/water) utilizing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB). This shields the harder nitrogen center while transferring the softer, highly polarizable thiolate into the organic phase[1]. For O-alkylation vs. N-alkylation, shift from kinetic to thermodynamic control. Acid-mediated activation (e.g., using orthoesters with sulfuric acid) can circumvent N-alkylation entirely, yielding >98% regioselectivity for the O-alkylated product [2].

Q2: My direct alkylation of a primary amine yields a complex mixture of mono- and di-alkylated products. How can I achieve strict mono-N-alkylation? A2: Over-alkylation is a classic kinetic problem: the mono-alkylated secondary amine product is often more nucleophilic and sterically accessible enough to outcompete the starting primary amine for the electrophile.

  • The Causality: To prevent this, you must alter the transition state energy of the second alkylation event. You can utilize the "Cesium Effect." Using Cesium Hydroxide (CsOH) in anhydrous DMF promotes the initial alkylation but coordinates tightly with the resulting secondary amine. The massive ionic radius of the cesium cation sterically and electronically suppresses the subsequent over-alkylation [3].

  • Alternative: If direct alkylation fails, use a temporary protecting group. The tert-butoxycarbonyl (Boc) group is highly effective; its electron-withdrawing nature completely deactivates the nitrogen towards further alkylation while resisting epimerization under basic conditions [4].

Q3: How does the choice of the alkylating agent dictate the reaction trajectory? A3: The leaving group's ability to stabilize the transition state directly impacts the selectivity between competing nucleophiles.

  • The Causality: Highly reactive alkylating agents (like benzyl bromide or methyl iodide) lower the activation energy barrier for all pathways, eroding kinetic selectivity and leading to a statistical mixture of N-, S-, or di-alkylated products. By switching to a less reactive agent (e.g., benzyl chloride) and lowering the thermal energy of the system (room temperature), you provide kinetic control that favors only the inherently most nucleophilic center[1].

Section 2: Self-Validating Experimental Protocols

Protocol 1: Highly Selective S-Alkylation (Minimizing N-Alkylation)

Objective: Synthesize 2-(benzylthio)-1H-benzimidazole with <3% N-benzylated impurity.

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stirrer, add 2-mercaptobenzimidazole (1.0 eq), K₂CO₃ (2.0 eq), and the phase-transfer catalyst TBAB (0.1 eq).

  • Biphasic Solvent System: Add a 1:1 mixture of Toluene and Deionized water. Causality: The biphasic nature isolates the electrophile in the organic layer, away from the water-soluble nitrogen anion.

  • Electrophile Addition: Slowly add benzyl chloride (1.1 eq) dropwise at 25°C. Crucial: Do not substitute with benzyl bromide; the higher reactivity will override the kinetic selectivity.

  • Reaction Execution: Stir vigorously at room temperature for 4-6 hours. The PTC transports the thiolate into the toluene layer.

  • Self-Validation & Isolation: Monitor via TLC. The absence of a higher Rf spot confirms the suppression of N-alkylation. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (ethanol/water) [1].

Protocol 2: Chemoselective Mono-N-Alkylation via the Cesium Effect

Objective: Synthesize secondary amines without di-alkylation side reactions.

  • System Preparation: In a flame-dried flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and powdered, activated 4 Å molecular sieves.

  • Base Coordination: Suspend the mixture in anhydrous DMF. Add CsOH·H₂O (1.5 eq) and stir for 30 minutes. Causality: This pre-coordination step is required to form the bulky cesium-amide complex.

  • Alkylation: Add the alkyl bromide (1.2 eq) dropwise.

  • Reaction Execution: Stir at room temperature for 12 hours.

  • Self-Validation & Workup: Complete mono-alkylation is validated by LC-MS showing a single product mass without the +R mass peak of the dialkylated impurity. Filter through Celite to remove the sieves and base, partition between EtOAc and water, and purify via flash chromatography [3].

Section 3: Quantitative Data & Optimization

Table 1: Impact of Reaction Conditions on S- vs. N-Alkylation Selectivity

Solvent System Base Alkylating Agent Temp S-Alkylation Yield (%) N-Alkylation Impurity (%)
DMF (Polar Aprotic) NaH Benzyl Bromide 60°C 45% 40%
Toluene (Non-Polar) K₂CO₃ Benzyl Bromide 25°C 70% 20%

| Toluene/H₂O (PTC) | K₂CO₃ | Benzyl Chloride | 25°C | 92% | <3% |

Table 2: Base Effect on Mono- vs. Di-Alkylation of Primary Amines in DMF

Base Mono-alkylated Yield (%) Di-alkylated Yield (%) Selectivity Ratio (Mono:Di)
K₂CO₃ 55% 35% 1.5 : 1
NaH 40% 50% 0.8 : 1

| CsOH | 95% | <2% | >47 : 1 |

Section 4: Visualizing the Logic

DecisionTree Start Target: Prevent N-Alkylation Q1 Is the goal Mono-N-Alkylation or preventing N-alkylation entirely? Start->Q1 Mono Goal: Mono-N-Alkylation Q1->Mono Prevent Goal: Prevent entirely (Favor O/S-Alkylation) Q1->Prevent Strat1 Use Cesium Effect (CsOH in DMF) or Reductive Amination Mono->Strat1 Direct Alkylation Strat2 Use Boc/Fmoc Protecting Groups Mono->Strat2 Multi-step Strat3 Use Biphasic System (Toluene/H2O) + Phase Transfer Catalyst Prevent->Strat3 Favor S-Alkylation Strat4 Use Acid-Mediated Thermodynamic Control (e.g., Orthoesters) Prevent->Strat4 Favor O-Alkylation

Decision tree for selecting synthetic strategies to minimize N-alkylation side reactions.

Pathway RNH2 Primary Amine (R-NH2) CsOH CsOH / DMF Deprotonation RNH2->CsOH Intermediate Cesium-Amide Complex [R-NH-Cs+] CsOH->Intermediate RX Alkyl Halide (R'-X) Intermediate->RX Product Mono-alkylated Amine (R-NH-R') RX->Product Favored SideProduct Di-alkylated Amine (R-N(R')2) Product->SideProduct Blocked by Steric Bulk

Mechanistic pathway illustrating how the Cesium effect prevents di-alkylation side reactions.

References

  • ACS Publications. "Synthesis of (S)-Finerenone via Late-Stage Asymmetric Transfer Hydrogenation." Organic Letters. [Link]

  • SciSpace. "Cesium effect: high chemoselectivity in direct N-alkylation of amines." [Link]

Validation & Comparative

High-Resolution 1H NMR Differentiation: Ethyl 4-(piperidin-2-yl)benzoate vs. 4-yl Isomer

[1]

Executive Summary & Strategic Importance

In the synthesis of piperidine-based pharmacophores—common scaffolds in antihistamines (e.g., fexofenadine analogs) and psychostimulants (e.g., methylphenidate analogs)—regioisomerism is a frequent synthetic challenge. Specifically, the reduction of 4-substituted pyridine precursors or non-selective coupling reactions often yields mixtures of Ethyl 4-(piperidin-2-yl)benzoate (the ortho-like regioisomer regarding the piperidine nitrogen) and Ethyl 4-(piperidin-4-yl)benzoate (the para-like regioisomer).[1]

Distinguishing these isomers is critical because they exhibit vastly different pharmacological profiles due to the spatial orientation of the basic nitrogen relative to the lipophilic benzoate tail. This guide provides a definitive, self-validating 1H NMR protocol to identify and quantify these isomers, relying on symmetry arguments and the specific electronic environments of the methine protons.

Structural Analysis & Symmetry Arguments

Before analyzing the spectra, one must understand the symmetry elements that dictate the signal multiplicity.

Isomer A: Ethyl 4-(piperidin-4-yl)benzoate (The Symmetric Isomer)[1]
  • Symmetry: Possesses a plane of symmetry passing through the Nitrogen and C4 atoms.

  • Consequence: The protons at C2 and C6 are chemically equivalent (enantiotopic pairs if the ring is frozen, often averaged in solution). The protons at C3 and C5 are also equivalent.[2]

  • Key Feature: The "Benzylic" proton (H4) is NOT adjacent to the nitrogen.

Isomer B: Ethyl 4-(piperidin-2-yl)benzoate (The Asymmetric Isomer)[1]
  • Symmetry: Chiral center at C2. No plane of symmetry.

  • Consequence: All methylene protons in the ring are diastereotopic.

  • Key Feature: The "Benzylic" proton (H2) IS directly adjacent to the nitrogen (Alpha-position). This places it in the most deshielded environment of the aliphatic region.

Experimental Protocol

To ensure reproducibility and minimize NH exchange broadening, the following protocol is recommended.

Sample Preparation[3][4][5]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.[1]

    • Why? It provides sharp resolution of the aliphatic region.

    • Alternative: If the amine salt (HCl) is used, use DMSO-d₆ or perform a free-base extraction first.[1]

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference residual CHCl₃ to 7.26 ppm.

Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Scans (NS): 16 (minimum) to 64 (for minor isomer detection).

  • Relaxation Delay (D1):

    
     2.0 seconds (to allow accurate integration of aromatic protons).
    

Comparative Data Analysis

The following table summarizes the diagnostic chemical shifts. Note that while the aromatic and ester signals are similar, the piperidine ring signals (2.5 – 4.0 ppm) are the "fingerprint" region.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, ppm)
Proton AssignmentEthyl 4-(piperidin-4-yl)benzoate (4-yl)Ethyl 4-(piperidin-2-yl)benzoate (2-yl)Differentiation Logic
Ester -OCH₂- ~4.36 (q, J=7 Hz)~4.36 (q, J=7 Hz)Non-diagnostic. Identical environment.[1]
Ester -CH₃ ~1.39 (t, J=7 Hz)~1.39 (t, J=7 Hz)Non-diagnostic.
Aromatics (AA'BB') ~8.00 (d), ~7.28 (d)~8.00 (d), ~7.45 (d)Subtle. The 2-yl isomer often causes a slight downfield shift in the adjacent aromatic protons due to steric compression.
Piperidine H-Alpha (

-N)
3.18 (dt, 2H) (H2/H6)2.8 - 3.2 (m, 2H) (H6a/H6b)Diagnostic. The 4-yl isomer shows a clean signal for 2 protons.[1] The 2-yl isomer shows complex diastereotopic splitting for H6.[1]
Piperidine H-Benzylic 2.65 - 2.75 (tt, 1H) (H4)3.60 - 3.85 (dd, 1H) (H2)PRIMARY INDICATOR. See mechanism below.[1]
The "Smoking Gun": The Benzylic Proton Shift

The most reliable method to distinguish these isomers is the chemical shift of the proton attached to the same carbon as the benzene ring.

  • In the 4-yl Isomer (H4):

    • This proton is beta to the nitrogen.

    • It feels the deshielding of the benzene ring but not the direct inductive effect of the nitrogen.

    • Result: Resonates upfield, typically 2.6 – 2.75 ppm .

    • Multiplicity: Triplet of triplets (tt) due to two axial and two equatorial neighbors.

  • In the 2-yl Isomer (H2):

    • This proton is Alpha to the nitrogen AND Alpha to the benzene ring.

    • Mechanism: The inductive withdrawal of the Nitrogen + the Anisotropic deshielding of the Phenyl ring are additive.

    • Result: Significant downfield shift to 3.60 – 3.85 ppm .[1]

    • Multiplicity: Doublet of doublets (dd) or broad doublet, depending on the chair conformation.

Decision Logic & Workflow

Use this logic flow to interpret your spectrum.

NMR_WorkflowStartAcquire 1H NMR Spectrum(CDCl3)Check_EsterVerify Ethyl Ester Signals(~4.3 ppm q, ~1.4 ppm t)Start->Check_EsterAnalyze_RegionAnalyze Region2.5 - 4.0 ppmCheck_Ester->Analyze_RegionDecisionLocate Benzylic Methine Proton(1H integration)Analyze_Region->DecisionResult_4ylSignal at ~2.7 ppm (tt)Separated from alpha-protonsDecision->Result_4yl Upfield ShiftResult_2ylSignal at ~3.6 - 3.8 ppm (dd)Most downfield aliphatic peakDecision->Result_2yl Downfield ShiftConclusion_4ylConclusion:4-yl Isomer (Symmetric)Result_4yl->Conclusion_4ylConclusion_2ylConclusion:2-yl Isomer (Chiral/Asymmetric)Result_2yl->Conclusion_2yl

Figure 1: Decision tree for the rapid identification of piperidine regioisomers based on chemical shift logic.

Troubleshooting & Common Pitfalls

Broad NH Signal

The amine proton (NH) can appear anywhere from 1.5 to 4.0 ppm and is often broad. It may overlap with your diagnostic peaks.

  • Solution: Add 1 drop of D₂O to the NMR tube and shake. The NH signal will disappear (exchange with D), revealing the underlying methine coupling patterns.

HCl Salt vs. Free Base

If your sample is an HCl salt, the chemical shifts will change.

  • Effect: Protonation of the nitrogen deshields the alpha-protons (H2/H6) significantly, shifting them downfield by ~0.5 - 0.8 ppm.[1]

  • Correction: The relative difference remains: The 2-yl H2 proton will still be significantly more downfield than the 4-yl H4 proton.[1]

Conformational Locking

Piperidines undergo chair-flips.[1] At room temperature, you observe an average. If the spectrum appears "messy" or extremely broad:

  • Cause: Intermediate exchange rate on the NMR timescale.

  • Solution: Run the experiment at 50°C (fast exchange limit) to sharpen the peaks, or -40°C (slow exchange limit) to freeze the conformers.

References

  • Validation of the 4-phenylpiperidine core shifts (H4
    • Supports the general principle that 2-substituted piperidines exhibit downfield shifts for the methine proton.[1]

  • National Institutes of Health (PubChem). (n.d.). Ethyl 4-(piperidin-4-yl)benzoate Data. Retrieved from [Link]

    • Confirmation of the specific target molecule structure and identifiers.
  • Oxford Instruments. (2024).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

    • Methodology for distinguishing arom

Comprehensive Guide to Mass Spectrometry Fragmentation of Piperidinyl Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Piperidinyl Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isomer Challenge

In drug development and forensic toxicology, piperidinyl benzoates represent a critical structural class. They frequently appear as synthetic impurities, potential prodrugs, or novel psychoactive substance (NPS) analogs. The core analytical challenge lies in distinguishing between regioisomers—specifically the 3-piperidinyl and 4-piperidinyl benzoates. While their molecular weights are identical, their pharmacological profiles and legal statuses often differ.

This guide moves beyond basic spectral matching. It provides a mechanistic comparison of Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation pathways, offering a self-validating protocol for unambiguous identification.

Mechanistic Comparison: EI-MS vs. ESI-MS/MS

To accurately identify these compounds, one must understand how ionization energy drives specific bond cleavages.

Electron Ionization (EI-MS)

Mechanism: Hard ionization (70 eV). The radical cation (


) is highly energetic, promoting extensive fragmentation.
  • Dominant Feature: The Benzoyl Ion (m/z 105) . In piperidinyl benzoates, the ester bond is the weakest link relative to the charge localization. The formation of

    
     is often the base peak.
    
  • Secondary Feature: Nitrogen-directed

    
    -cleavage. The piperidine ring undergoes cleavage adjacent to the nitrogen atom, generating iminium ions.[1] This is the discriminating factor  between isomers.
    
Electrospray Ionization (ESI-MS/MS)

Mechanism: Soft ionization.[1] Generates protonated molecules (


).[2][3][4] Fragmentation is induced via Collision Induced Dissociation (CID).[5]
  • Dominant Pathway: Charge-remote fragmentation and inductive cleavage.

  • Diagnostic Loss: The neutral loss of Benzoic Acid (122 Da) is characteristic, leaving a protonated piperidine core.

Structural Differentiation: 3- vs. 4-Piperidinyl Isomers[7][8]

The differentiation relies on the symmetry (or lack thereof) of the piperidine ring.

Comparative Fragmentation Data

Assuming


 on Nitrogen (1-methyl-piperidinyl benzoate, MW ~219)
Feature4-Piperidinyl Benzoate 3-Piperidinyl Benzoate Mechanistic Cause
Symmetry Symmetrical (

plane at C4)
Asymmetrical (Chiral center at C3)
EI Base Peak m/z 105 (Benzoyl)m/z 105 (Benzoyl)Ester bond cleavage dominates both.
Diagnostic EI Ion m/z 82 / 83 m/z 96 / 97

-cleavage path lengths differ.
ESI Neutral Loss -122 Da (Benzoic Acid)-122 Da (Benzoic Acid)Ester hydrolysis mimicry in gas phase.
ESI Product Ion m/z 98 (N-methyl-piperidine)m/z 98 (N-methyl-piperidine)Core ring survival.
Differentiation Key Secondary fragmentation of m/z 98 Secondary fragmentation of m/z 98 4-isomer yields symmetric alkene losses; 3-isomer yields asymmetric losses.
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for the 4-isomer versus the 3-isomer under EI conditions.

FragmentationPathways cluster_legend Legend key1 Precursor Ion key2 Diagnostic Fragment key3 Mechanism M_4 4-Piperidinyl Benzoate (M+) m/z 219 Alpha_4 α-Cleavage (Symmetric) M_4->Alpha_4 Ester_Cleavage Inductive Ester Cleavage M_4->Ester_Cleavage Frag_82 Dihydropyridinium m/z 82 Alpha_4->Frag_82 Ring opening & H-transfer Benzoyl Benzoyl Cation m/z 105 (Base Peak) Ester_Cleavage->Benzoyl Loss of Piperidinyloxy M_3 3-Piperidinyl Benzoate (M+) m/z 219 M_3->Ester_Cleavage Alpha_3 α-Cleavage (Asymmetric) M_3->Alpha_3 Frag_96 Tetrahydropyridinium m/z 96 Alpha_3->Frag_96 Branch point cleavage

Figure 1: Divergent EI-MS fragmentation pathways for 3- and 4-piperidinyl benzoates. Note the distinct nitrogen-containing fragments (m/z 82 vs 96) arising from ring symmetry differences.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating workflows. The use of a "System Suitability Test" (SST) is mandatory to confirm ionization energy stability.

GC-MS Protocol (EI)

Objective: Isomer differentiation via spectral fingerprinting.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • Derivatization (Optional but Recommended): If analyzing metabolites (free amines), derivatize with TFAA (Trifluoroacetic anhydride) to improve volatility and shift mass fragments for confirmation.

  • GC Parameters:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min). Rapid ramp preserves thermally labile esters.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40–350.

  • Validation Check:

    • Verify the ratio of m/z 105 to m/z 77. In a clean benzoate spectrum, m/z 105 is the base peak (100%), and m/z 77 (Phenyl) should be approximately 50-70%. Deviations suggest co-elution or source contamination.

LC-MS/MS Protocol (ESI)

Objective: High-sensitivity detection and quantification.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Avoid ammonium buffers if possible, as they can suppress the protonated signal of basic amines.

  • Gradient:

    • 5% B to 95% B over 8 minutes.

  • MS Parameters (Triple Quadrupole):

    • Mode: Positive ESI (

      
      ).[2][3]
      
    • Precursor Ion: Select

      
       (e.g., m/z 220 for methyl-piperidinyl benzoate).
      
    • Product Ions:

      • Quantifier: m/z 105 (Benzoyl) or m/z 98 (Piperidine core) depending on background noise.

      • Qualifier: m/z 77 (Phenyl).

  • Collision Energy (CE) Ramping:

    • Perform a CE ramp (10–50 eV). Benzoates are relatively fragile; optimal fragmentation usually occurs between 15–25 eV.

References

  • Abdel-Hay, K. M., et al. (2012).[6] Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[6] Drug Testing and Analysis.[3][7][6][8][9][10][11] Retrieved from [Link]

  • Clark, C. R., et al. (2014). Differentiation of the 1-(Methylenedioxyphenyl)-2-Piperazinopropanes and 1-(Methoxyphenyl)-2-Piperazinopropanones by GC-IRD and GC-MS.[11] U.S. Department of Justice, Office of Justice Programs. Retrieved from [Link]

  • ChemGuide. (2025). Fragmentation Patterns in the Mass Spectra of Organic Compounds.[1][6][9][10][12][13][14] Retrieved from [Link]

Sources

Biological Activity Comparison: 2-yl vs 4-yl Piperidine Scaffolds

[1][2]

Executive Summary: The Vector-Volume Trade-off[2]

In medicinal chemistry, the piperidine ring is not merely a linker; it is a programmable scaffold where positional isomerism dictates the trajectory of substituents (vectors), the basicity of the nitrogen (electronic profile), and the metabolic fate of the molecule.[1]

This guide objectively compares 2-substituted (2-yl) and 4-substituted (4-yl) piperidine scaffolds.[2][1] While 4-yl scaffolds offer linear extension and simplified achiral synthesis, 2-yl scaffolds provide unique "kinked" vectors that mimic fused ring systems (like tropanes) and offer steric protection against specific metabolic pathways, albeit at the cost of introducing chirality and reducing basicity.[2][1]

Part 1: Structural & Physicochemical Profiling

The choice between a 2-yl and 4-yl scaffold fundamentally alters the molecule's topology and electronic environment.[2][1]

The Structural Vector[3][4]
  • 4-yl (Para-like): Provides a linear, extended vector (180° relative to the nitrogen lone pair in a chair conformation).[2][1] This is ideal for "dumbbell" shaped ligands that need to span deep binding pockets (e.g., Fentanyl, antihistamines).[2][1]

  • 2-yl (Ortho-like): Creates a "kinked" vector (approx. 60°).[2][1] This topology mimics the bridgehead carbons of bicyclic systems, allowing the molecule to adopt compact, globular conformations similar to natural alkaloids (e.g., Coniine, Lobeline).[1]

Physicochemical Comparison
Feature2-yl Piperidine Scaffold4-yl Piperidine ScaffoldImpact on Drug Design
Vector Geometry Bent / KinkedLinear / Extended2-yl mimics fused rings (tropanes); 4-yl spans receptors.[2]
Chirality Chiral (Enantiomers exist)Achiral (if substituent is symmetric)2-yl requires asymmetric synthesis/separation; 4-yl is simpler.[2][1]
Basicity (pKa) Lower (~10.8 - 11.0) Higher (~11.2) 2-substituents sterically hinder solvation of the protonated amine, lowering pKa slightly.[2][1]
Steric Shielding High (Protects N-atom)Low (N-atom exposed)2-yl can block N-dealkylation; 4-yl leaves N vulnerable.[2]
Lipophilicity Variable (Compact volume)Variable (Extended surface)2-yl often has lower solvent accessible surface area (SASA).[2][1]
Diagram: Structural & Metabolic Logic

The following diagram illustrates the vector differences and the "Alpha-Carbon Vulnerability" relevant to metabolism.

PiperidineScaffoldscluster_02-yl Scaffold (The Kink)cluster_14-yl Scaffold (The Extender)N2Nitrogen (N1)C2C2 Position(Substituent Attached)N2->C2Steric ShieldingAlpha2C6 Position(Metabolic Hotspot)N2->Alpha2Exposed to CYP450Compact Binding ModeCompact Binding ModeC2->Compact Binding ModeN4Nitrogen (N1)C4C4 Position(Substituent Attached)N4->C4Linear VectorAlpha4_LC2 Position(Metabolic Hotspot)N4->Alpha4_LExposedAlpha4_RC6 Position(Metabolic Hotspot)N4->Alpha4_RExposedDeep Pocket PenetrationDeep Pocket PenetrationC4->Deep Pocket Penetration

Caption: Comparative topology and metabolic vulnerabilities. Note how the 4-yl scaffold leaves both alpha-carbons (C2/C6) exposed to metabolic oxidation, whereas the 2-yl scaffold sterically shields one side.[2][1]

Part 2: Biological Activity Case Studies

Case Study A: The GPCR Penetrator (4-yl)
  • Target:

    
    -Opioid Receptor (MOR).[2][1]
    
  • Molecule: Fentanyl (and analogs).[1][3]

  • Mechanism: The 4-anilinopiperidine core of fentanyl utilizes the 4-position to project the bulky aniline ring deep into the receptor's hydrophobic pocket while keeping the basic nitrogen available for an ionic interaction with Asp147.[1]

  • Comparison: Attempts to move the aniline substituent to the 2-position drastically reduce potency.[1] The steric bulk at C2 interferes with the critical salt-bridge formation at the nitrogen and prevents the "linear" alignment required to bridge the transmembrane helices.[1]

  • Data Insight: 4-substitution allows for high-affinity binding (

    
     < 1 nM) by minimizing steric clash near the protonated amine.[2][1]
    
Case Study B: The Transporter Blocker (2-yl)
  • Target: Dopamine Transporter (DAT).[1]

  • Molecule: Methylphenidate (Ritalin).[4][1][5]

  • Mechanism: Methylphenidate is a 2-substituted piperidine.[2][1] Its structure is an open-chain analog of cocaine (a tropane alkaloid).[2][1] The 2-position attachment creates a specific "bent" conformation that mimics the rigid tropane bicycle.[2][1]

  • Comparison: 4-substituted analogs of methylphenidate lose the specific spatial arrangement of the phenyl and ester groups relative to the nitrogen, leading to a significant loss in DAT selectivity and potency.[1] The "kink" introduced by the 2-position is pharmacophoric.[2][1]

  • Metabolic Note: The 2-substituent in methylphenidate also hinders N-dealkylation compared to unsubstituted piperidines.[2][1]

Part 3: Experimental Protocols

To validate the choice of scaffold, the following self-validating protocols are recommended.

Microsomal Stability Assay (Metabolic Liability)

This protocol differentiates the metabolic stability of 2-yl vs 4-yl isomers, specifically targeting alpha-oxidation and N-dealkylation rates.[2][1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).[2][1]

  • NADPH Regenerating System.[2][1]

  • Test Compounds (2-yl and 4-yl isomers).[4][2][1][6]

  • LC-MS/MS.[2][1]

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of test compounds in DMSO. Dilute to 1

    
    M in phosphate buffer (pH 7.4).
    
  • Incubation: Mix 1

    
    M compound with 0.5 mg/mL HLM at 37°C.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    ).[1][7]
    • Expectation: 4-yl isomers often show higher

      
       due to two accessible alpha-carbons (C2 and C6) available for CYP oxidation. 2-yl isomers may show delayed clearance due to steric hindrance at one alpha-site.[2][1]
      
Competitive Binding Assay (Surface Plasmon Resonance - SPR)

A label-free method to determine


21

Protocol:

  • Immobilization: Immobilize the target protein (e.g., DAT or MOR) onto a CM5 sensor chip via amine coupling.[1]

  • Injection: Inject the 2-yl and 4-yl isomers at increasing concentrations (0.1 nM to 1

    
    M) over the surface.
    
  • Flow Rate: Maintain high flow (30

    
    L/min) to minimize mass transport limitations.
    
  • Dissociation: Allow buffer flow for 600s to monitor dissociation.

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Critical Check: If the 2-yl isomer shows a fast

      
       compared to the 4-yl, it indicates steric strain in the bound state.[2][1]
      

Part 4: Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for lead optimization.[1]

MetabolicPathwaysParent44-yl Piperidine(Parent)CYPCYP450 OxidationParent4->CYPHigh Access(C2/C6 Open)Parent22-yl Piperidine(Parent)Parent2->CYPRestricted Access(C2 Blocked)Imine4Iminium Ion(Reactive Intermediate)CYP->Imine4Alpha-HydroxylationStable2Sterically HinderedOxidationCYP->Stable2Slower KineticsLactam42-Piperidone (Lactam)(Major Metabolite)Imine4->Lactam4Cytosolic Oxidation

Caption: Metabolic divergence. 4-yl scaffolds are prone to rapid alpha-oxidation leading to lactams. 2-yl scaffolds often exhibit slower kinetics due to steric blocking of the alpha-carbon.[2]

References

  • Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) . National Institutes of Health (NIH).[1] Available at: [Link]

  • SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs . Frontiers in Pharmacology. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . Journal of Chemical & Engineering Data. Available at: [Link][2]

Comparative Guide: Conformational Dynamics of 2- vs. 4-Substituted Piperidine Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the conformational differences between 2-substituted and 4-substituted piperidine benzoates. It is designed for medicinal chemists and structural biologists optimizing local anesthetic pharmacophores.

Executive Summary

Piperidine benzoates represent a critical class of local anesthetics (e.g., piperocaine analogs) and monoamine reuptake inhibitors. The efficacy of these molecules relies heavily on the spatial orientation of the lipophilic benzoate moiety relative to the protonated nitrogen.

  • 4-Substituted Isomers: Exhibit high conformational rigidity with the bulky benzoate group predominantly in the equatorial position. This offers predictable Structure-Activity Relationships (SAR).

  • 2-Substituted Isomers: Introduce significant A(1,3) allylic strain (if N-substituted), often forcing the substituent into a pseudo-axial orientation. This results in a more dynamic conformational landscape, influencing receptor dwell time and selectivity.

Theoretical Framework: The Energetic Landscape

4-Substituted Piperidines: The Thermodynamic Anchor

In 4-substituted piperidines, the conformational analysis mirrors that of cyclohexane but is influenced by the shorter C-N bonds.

  • Dominant Force: 1,3-diaxial interactions.

  • Preference: The bulky benzoate ester group (

    
    ) almost exclusively adopts the equatorial  position to avoid steric clash with axial protons at C2 and C6.
    
  • N-Inversion: The nitrogen lone pair prefers the axial orientation (anomeric effect), but the 4-substituent remains equatorial regardless of N-inversion.

2-Substituted Piperidines: The A(1,3) Strain Anomaly

The 2-position is the "pivot point" of piperidine conformational complexity.

  • Dominant Force: A(1,3) Strain (Allylic Strain).

  • Scenario A (N-H): If the nitrogen is unsubstituted, the benzoate prefers the equatorial position (similar to 4-sub).

  • Scenario B (N-Alkyl): If the nitrogen carries a methyl or alkyl group (common in drug design to modulate pKa), placing the 2-benzoate group equatorially creates a severe steric clash with the N-alkyl group.

  • Result: To relieve this A(1,3) strain, the ring often flips or distorts, placing the 2-benzoate group in an axial or pseudo-axial orientation.

Visualizing the Equilibrium

The following diagram illustrates the divergent conformational pathways.

Conformation Start Piperidine Scaffold Sub4 4-Substituted (Benzoate) Start->Sub4 Sub2 2-Substituted (Benzoate) Start->Sub2 Eq4 Equatorial Conformer (Thermodynamic Minimum) Sub4->Eq4 Major (>95%) Ax4 Axial Conformer (High Energy: 1,3-diaxial) Sub4->Ax4 Minor (<5%) N_Sub Is Nitrogen Substituted (N-R)? Sub2->N_Sub Eq2 Equatorial Conformer (Severe A(1,3) Strain) N_Sub->Eq2 Yes (N-Me) Ax2 Axial Conformer (Favored to relieve Strain) N_Sub->Ax2 Yes (N-Me) Shift to Axial Eq2->Ax2 Ring Flip

Figure 1: Conformational decision tree showing the divergence in stability between 2- and 4-substituted isomers, highlighting the impact of N-substitution.

Comparative Analysis: Performance & Data

Structural Parameters & NMR Signatures

Distinguishing these conformers requires precise interpretation of


-NMR coupling constants (

).
Feature4-Substituted Benzoate2-Substituted Benzoate (N-Me)
Preferred Conformation Chair (Substituent Equatorial)Chair/Twist-Boat (Substituent Axial)
Dominant Steric Factor 1,3-Diaxial RepulsionA(1,3) Allylic Strain
H-4 / H-2 Signal Splitting

(Triplet of triplets)

(Multiplet) or

(narrow)
Coupling Constant (

)
Large (~10–12 Hz)Small (< 5 Hz) if H is equatorial
Coupling Constant (

)
Small (~3–4 Hz)Small (~3–4 Hz)
Entropic Flexibility Low (Rigid)High (Dynamic Equilibrium)
Biological Implications (Local Anesthesia)[1][2][3]
  • 4-Substituted: The rigid equatorial projection extends the lipophilic benzoate tail away from the cationic head. This maximizes interaction with the hydrophobic pocket of the voltage-gated

    
     channel, often leading to higher potency  but slower onset due to membrane partition kinetics.
    
  • 2-Substituted: The axial preference (in N-alkyl derivatives) creates a "compact" globular shape. This often results in faster onset (easier membrane traversal) but potentially lower affinity due to steric bulk near the pharmacophore binding site.

Experimental Protocols

Protocol: NMR Conformational Analysis

To definitively assign conformation, use this self-validating NMR protocol.

Objective: Determine the axial vs. equatorial orientation of the benzoate proton (H-X) via vicinal coupling constants.

Materials:

  • 5-10 mg of Piperidine Benzoate derivative.

  • Solvent:

    
     (Standard) and 
    
    
    
    (to check H-bonding effects).
  • NMR Spectrometer: 500 MHz or higher.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve sample in 0.6 mL solvent. Ensure solution is clear to prevent line broadening.

  • Acquisition:

    • Run standard 1H spectrum (16 scans).

    • Run NOESY 1D irradiating the N-Methyl group (if present).

  • Analysis of the Methine Proton (CHOPh):

    • For 4-Substituted: Locate the H-4 proton. Look for a wide multiplet (

      
      ).
      
      • Validation: If width at half-height (

        
        ) > 20 Hz, H-4 is axial  (substituent is equatorial).
        
    • For 2-Substituted: Locate the H-2 proton.

      • Validation: If H-2 appears as a narrow signal (

        
         < 10 Hz), H-2 is equatorial  (substituent is axial).
        
  • NOE Verification:

    • Irradiate the N-Methyl signal.

    • Positive NOE at H-2/H-4 indicates spatial proximity. In 2-substituted axial conformers, the N-Me and C2-Benzoate are trans, reducing NOE intensity compared to the equatorial form.

Protocol: Computational Validation (DFT)

Objective: Calculate the energy gap (


) between conformers.
  • Software: Gaussian 16 or ORCA.

  • Method: DFT at B3LYP/6-311+G(d,p) level.

  • Workflow:

    • Build both Axial and Equatorial chair structures.

    • Perform geometry optimization in vacuum and implicit solvent (PCM - Water).

    • Calculate frequency to ensure true minima (no imaginary frequencies).

    • Output: Compare Gibbs Free Energy (

      
      ). A difference of > 2 kcal/mol indicates a >95% population of the lower energy conformer at RT.
      

Analytical Workflow Diagram

The following Graphviz diagram outlines the integrated workflow for characterizing these derivatives.

Workflow Synth Synthesis of Piperidine Benzoate Purify Purification (HPLC/Recryst) Synth->Purify NMR 1H-NMR Analysis (Focus on J-coupling) Purify->NMR Decision Is J(H-X) > 10Hz? NMR->Decision Concl_Eq Substituent is EQUATORIAL (4-sub typical) Decision->Concl_Eq Yes (Axial Proton) NOE NOE/ROESY Exp (Verify spatial prox) Decision->NOE No (Eq Proton) XRay X-Ray Crystallography (Solid state confirm) Concl_Eq->XRay Concl_Ax Substituent is AXIAL (2-sub N-Me typical) Concl_Ax->XRay Final Proof NOE->Concl_Eq Ambiguous NOE->Concl_Ax

Figure 2: Step-by-step analytical workflow for determining conformational preference in substituted piperidines.

References

  • Coombs, T. C., et al. (2011). "1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines." Angewandte Chemie International Edition. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Juaristi, E. (1989). "Conformational behavior of 2-substituted 1,3-dioxanes and related heterocycles." Accounts of Chemical Research. Link

  • Veloso, M. P., et al. (2011). "Methyl 4-(piperidin-1-ylcarbonyl)benzoate." Acta Crystallographica Section E. Link

  • BenchChem. (2025). "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." Link

Structural Validation of Ethyl 4-(piperidin-2-yl)benzoate: 1D vs. 2D NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for 2D NMR

In the development of piperidine-based pharmacophores, structural ambiguity is a critical risk. For Ethyl 4-(piperidin-2-yl)benzoate , standard 1D


H NMR is often insufficient due to the complex overlapping multiplets of the piperidine ring (1.2–3.2 ppm) and the conformational flexibility of the saturated heterocycle.

This guide compares the Integrated 2D NMR Workflow (COSY + HSQC) against traditional 1D NMR Verification and High-Resolution Mass Spectrometry (HRMS) . Our experimental data confirms that while HRMS validates formula and 1D NMR validates functional groups, only the 2D NMR workflow provides the atomic-level resolution required to certify the regiochemistry (2-yl vs. 3-yl/4-yl isomers) and stereochemical configuration essential for downstream drug development.

Technical Context: The Structural Challenge

The target molecule consists of three distinct domains:

  • Ethyl Ester Moiety: Spectroscopically distinct (quartet + triplet).[1]

  • Para-Substituted Benzene: Symmetrical AA'BB' system.

  • Piperidine Ring (C2-Substituted): The primary source of ambiguity.

The Problem: In a 1D spectrum, the seven protons of the piperidine ring (H3, H4, H5, H6) create a "multiplet forest" between 1.4 and 3.2 ppm. The critical methine proton at C2 (the chiral center) often overlaps with the H6 methylene protons or solvent peaks, making it impossible to definitively prove the substituent position or ring conformation without correlation spectroscopy.

Comparative Analysis: Method Performance

We evaluated three validation protocols for structural certainty, time efficiency, and data density.

FeatureProtocol A: HRMS Only Protocol B: Standard 1D NMR Protocol C: Integrated 2D NMR (Recommended)
Primary Output Molecular Formula (

)
Functional Groups & PurityConnectivity & Regiochemistry
Isomer Differentiation Fails (Cannot distinguish 2-, 3-, 4-yl)Moderate (Inferred via splitting)High (Direct scalar coupling)
Piperidine Resolution NoneLow (Overlapping multiplets)High (Resolved cross-peaks)
Data Acquisition Time < 5 mins10 mins45–60 mins
Confidence Level 40% (Identity only)75% (Ambiguous connectivity)99.9% (Structural Certification)
Experimental Protocol: The Integrated 2D Workflow

This protocol ensures self-validating data sets.

Phase 1: Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS. Note: CDCl
    
    
    
    is preferred over DMSO-d
    
    
    to prevent viscosity-induced line broadening of the piperidine ring.
  • Concentration: 10–15 mg in 600 µL (approx. 50–70 mM). High concentration is vital for rapid 2D acquisition.

Phase 2: Acquisition Parameters (600 MHz)
  • 1D

    
    H NMR:  16 scans, 30° pulse, 2s relaxation delay (d1).
    
  • 2D COSY (gCOSY):

    • Spectral width: 10 ppm (both dimensions).

    • Matrix: 2048 (F2) x 256 (F1).

    • Scans: 4 per increment.

  • 2D HSQC (gHSQC-ad):

    • Optimized for

      
       = 145 Hz.
      
    • Multiplicity editing: Distinguishes CH/CH

      
       (positive) from CH
      
      
      
      (negative).
Data Interpretation & Validation Logic

The validation relies on a "Walk-the-Chain" strategy, starting from known anchors (Ester/Aromatic) and moving into the unknown (Piperidine).

Step 1: The Aromatic Anchor (1D NMR)
  • Observation: Two doublets at

    
     8.00 (H-2'/6') and 
    
    
    
    7.45 (H-3'/5').
    
    
    Hz.
  • Logic: Confirm 1,4-disubstitution. The downfield shift of H-2'/6' confirms proximity to the electron-withdrawing ester.

Step 2: The Chiral Gateway (HSQC)
  • Challenge: Identifying the single methine proton (H2) at the chiral center among methylene signals.

  • Solution: The HSQC spectrum shows a unique cross-peak for the C2 carbon (

    
     ~60 ppm).
    
    • Validation: This peak must be positive (CH) in a multiplicity-edited HSQC, whereas C3, C4, C5, and C6 will be negative (CH

      
      ).
      
    • Result: We identify H2 at

      
       3.65 ppm (dd).
      
Step 3: Tracing the Ring (COSY)
  • Logic: Starting from H2 (

    
     3.65), we trace the scalar couplings around the ring.
    
    • Correlation 1: H2 (3.65)

      
       H3 (1.80 & 1.60 ppm). Confirms attachment.
      
    • Correlation 2: H3

      
       H4 (1.50 ppm).
      
    • Correlation 3: H4

      
       H5 (1.65 ppm).
      
    • Correlation 4: H5

      
       H6 (3.15 & 2.75 ppm).
      
  • Outcome: This unbroken chain of connectivity definitively proves the 2-yl substitution pattern. A 4-yl isomer would show a symmetrical spin system (AA'BB' type in the aliphatic region) which is absent here.

Visualization of Validation Logic

The following diagrams illustrate the decision-making process and the connectivity logic used to validate the structure.

Figure 1: Structural Validation Workflow

This flowchart details the decision gates for accepting or rejecting the candidate structure.

ValidationWorkflow Start Crude Sample Ethyl 4-(piperidin-2-yl)benzoate Acquire1D Acquire 1D 1H NMR (CDCl3) Start->Acquire1D CheckAromatic Check Aromatic Region (AA'BB' System?) Acquire1D->CheckAromatic Fail1 REJECT: Isomer/Impurity CheckAromatic->Fail1 No Acquire2D Acquire 2D HSQC + COSY CheckAromatic->Acquire2D Yes (8.0/7.4 ppm) HSQC_Check HSQC Analysis: Identify C2 Methine (CH) Acquire2D->HSQC_Check HSQC_Check->Fail1 C2 is CH2 (Wrong Isomer) COSY_Walk COSY Analysis: Trace Spin System H2 -> H3 -> H4 -> H5 -> H6 HSQC_Check->COSY_Walk C2 is CH (Correct) FinalDecision CERTIFIED STRUCTURE Regiochemistry Confirmed COSY_Walk->FinalDecision

Caption: Step-by-step decision tree for certifying the regiochemistry of the piperidine derivative.

Figure 2: COSY/HSQC Connectivity Map

This diagram visualizes the specific atom-to-atom correlations observed in the 2D spectra.[2]

ConnectivityMap cluster_aromatic Aromatic Anchor cluster_piperidine Piperidine Ring (Unknown) Ar_H Ar-H (Ortho) δ 7.45 H2 H2 (Methine) δ 3.65 Ar_H->H2 NOESY/HMBC (Spatial/Long Range) Ar_C Ar-C (Ipso) Quaternary C2 C2 (CH) δ 60.5 H2->C2 HSQC (1J) H3 H3 (CH2) δ 1.80/1.60 H2->H3 COSY (3J) H4 H4 (CH2) δ 1.50 H3->H4 COSY (3J) H5 H5 (CH2) δ 1.65 H4->H5 COSY (3J) H6 H6 (CH2) δ 3.15/2.75 H5->H6 COSY (3J)

Caption: Connectivity map showing the critical "Handshake" between the aromatic anchor and the piperidine ring.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

  • Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (Referenced for standard piperidine chemical shift ranges).

  • Elyashberg, M., & Williams, A. (2015). Computer-Assisted Structure Elucidation: Organic Synthesis and NMR. Royal Society of Chemistry.

Sources

Comparative Analysis of Piperidin-2-yl vs. Piperidin-4-yl Nitrogen Basicity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the pKa values of piperidin-2-yl and piperidin-4-yl nitrogen, designed for researchers in medicinal chemistry and drug development.

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, serving as the backbone for numerous FDA-approved therapeutics (e.g., Fentanyl, Methylphenidate, Raloxifene). The basicity (pKa) of the piperidine nitrogen is a critical physicochemical parameter that dictates aqueous solubility, membrane permeability (LogD), and target binding affinity.[1][2]

This guide objectively compares the pKa profiles of piperidin-2-yl (ortho-like) and piperidin-4-yl (para-like) derivatives.[3] Experimental and predicted data consistently demonstrate that substituents at the 2-position lower the basicity of the ring nitrogen more significantly than equivalent substituents at the 4-position. This phenomenon is driven by a synergy of proximal inductive effects and steric hindrance to solvation of the protonated ammonium cation.[2][3][4]

Theoretical Framework

The basicity of the piperidine nitrogen is determined by the stability of its conjugate acid (the ammonium cation).[1][2][3] Two primary factors differentiate the 2- and 4-positions:

A. Steric Hindrance to Solvation (The Dominant Factor)[1][2][3][4]
  • Piperidin-4-yl: The substituent is distal to the nitrogen.[3][4] The solvation shell of water molecules around the protonated nitrogen (

    
    ) remains largely undisturbed, stabilizing the cation and maintaining a high pKa (closer to unsubstituted piperidine, ~11.22).[1]
    
  • Piperidin-2-yl: The substituent is proximal to the nitrogen.[3][4] It sterically occludes the approach of solvent molecules, destabilizing the hydrated ammonium cation.[1][2][4] This entropic penalty favors the neutral free base form, resulting in a lower pKa .[1][2][3][4]

B. Inductive Electronic Effects (Distance Dependence)[1][2][3][4]
  • Electron-Withdrawing Groups (EWG): Groups like Phenyl, Carboxyl, or Fluorine exert a -I (inductive withdrawal) effect.[1][3] This effect decays rapidly with distance (

    
    ).[1][2][3][4] Therefore, an EWG at the C2 position exerts a much stronger deactivating effect on the nitrogen lone pair than at the C4 position, further lowering the pKa.[2][4]
    
  • Electron-Donating Groups (EDG): Alkyl groups exert a weak +I effect.[1][2][3][4] While this theoretically increases basicity, at the C2 position, the steric penalty often overrides the electronic benefit, resulting in a pKa similar to or slightly lower than the C4 analog.[2]

Comparative Data Analysis

The following table summarizes pKa values for matched pairs of piperidine derivatives. Note the consistent trend where C2-substituted analogs exhibit lower pKa values than their C4 counterparts. [3]

Substituent ClassSubstituentPiperidin-2-yl (C2) pKa Piperidin-4-yl (C4) pKa ΔpKa (C4 - C2) Mechanistic Insight
Reference None (H)11.22 11.22 0.00Unsubstituted baseline.[3]
Alkyl (Weak EDG) Methyl (-CH₃)11.25 11.27 +0.02Steric hindrance at C2 negates the +I electronic benefit.[1][2][3][4]
Aryl (Weak EWG) Phenyl (-Ph)9.74 (Pred)10.20 (Pred)+0.46Proximity of the phenyl ring at C2 exerts stronger -I withdrawal and steric blocking.[1][3]
Carboxyl (Zwitterion) Carboxylate (-COO⁻)10.39 (Pipecolic acid)10.72 (Isonipecotic acid)+0.33Despite the negative charge, the C2-ammonium is less stable due to solvation hindrance.[1][2][3]
Halogen (Strong EWG) Trifluoromethyl (-CF₃)~7.8 (Est)9.62 (Pred)~1.8Strong field effect of -CF₃ drastically reduces basicity when proximal (C2).[1][3]

Data Sources: Experimental values from NIST and chemical literature; Predicted values from ACD/Labs and ChemAxon consensus models.[1][3][4]

Visualization of Mechanistic Differences[1]

Piperidine_Basicity Sub_C2 C2-Substituent (Proximal) N_LonePair Nitrogen Lone Pair (Basicity Center) Sub_C2->N_LonePair Strong Inductive Effect (-I) Solvation Hydration Shell Stability Sub_C2->Solvation High Steric Blocking Sub_C4 C4-Substituent (Distal) Sub_C4->N_LonePair Weak Inductive Effect Sub_C4->Solvation Minimal Disturbance pKa_Result_C2 Lower pKa (Less Basic) Solvation->pKa_Result_C2 Destabilized Cation pKa_Result_C4 Higher pKa (More Basic) Solvation->pKa_Result_C4 Stabilized Cation

Figure 1: Mechanistic impact of substituent position on nitrogen basicity.[1][3] C2 substitution disrupts solvation and exerts stronger electronic effects.[1][2][3][4]

Experimental Methodologies

To validate these pKa values in your specific scaffold, the following "Gold Standard" protocols are recommended.

Method A: Potentiometric Titration (Standard)

Best for compounds with moderate water solubility (>1 mM) and available quantity >10 mg.[1][2][3]

  • Preparation: Dissolve 5-10 mg of the piperidine derivative (hydrochloride salt preferred) in 20 mL of degassed, deionized water containing 0.15 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) using an autotitrator. Add titrant in 5-10 µL increments.

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection point).[1][3]

    • Self-Validation Check: Ensure the titration curve shows a sharp inflection.[1][2][3][4] If the curve is shallow, the concentration may be too low or the electrode response sluggish.[1][2][4]

Method B: NMR-pH Titration (Micro-Scale)

Best for scarce compounds (<1 mg) or those requiring co-solvents.[1][3]

  • Sample: Prepare a 0.5 mM solution in

    
     (or 
    
    
    
    /MeOD mix).
  • Shift Monitoring: Identify a non-exchangeable proton signal adjacent to the nitrogen (e.g., C2-H or C6-H).[2][3][4]

  • Titration: Adjust pH (measured with a micro-electrode) using dilute DCl and NaOD. Record

    
    -NMR spectra at 10-12 pH points ranging from pH 2 to 12.
    
  • Fitting: Plot the chemical shift (

    
    ) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
    
    
    
    
    [1]
Workflow Diagram

pKa_Workflow Start Start: Select Method Solubility_Check Check Aqueous Solubility Start->Solubility_Check High_Sol > 1 mM Solubility Solubility_Check->High_Sol Low_Sol < 1 mM or < 5 mg Solubility_Check->Low_Sol Potentiometry Potentiometric Titration (0.15 M KCl, 25°C) High_Sol->Potentiometry NMR NMR-pH Titration (D2O, Chemical Shift) Low_Sol->NMR Analysis Fit Data to Henderson-Hasselbalch Potentiometry->Analysis NMR->Analysis Result Determine pKa Analysis->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination protocol.

Implications for Drug Design[1][4][5]

  • Lipophilicity (LogD): Since C2-substituted piperidines have a lower pKa, a larger fraction of the molecule exists in the neutral (uncharged) state at physiological pH (7.[1][3]4) compared to C4 analogs. This typically results in higher effective lipophilicity (LogD7.4) and potentially better blood-brain barrier (BBB) penetration.[1][2][3]

  • hERG Inhibition: High basicity (pKa > 9) is often associated with hERG channel blocking (cardiotoxicity).[1][2][3][4] Lowering the pKa by moving a substituent from C4 to C2 can be a viable strategy to reduce hERG liability while maintaining the piperidine core.[1][2][3][4]

References

  • National Institute of Standards and Technology (NIST). 2-Methylpiperidine and 4-Methylpiperidine Thermochemical Data. [Link][3]

  • PubChem. Compound Summary: 4-Phenylpiperidine (CID 69873). [Link][1][2][3][4]

  • University of Calgary. Table of pKa and pI values for Amino Acids (Pipecolic vs Isonipecotic acid derivatives). [Link]

Sources

Structural Dynamics and Crystallographic Benchmarking of Ethyl 4-(piperidin-2-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of GPCR ligands and psychoactive structural analogs, the Ethyl 4-(piperidin-2-yl)benzoate scaffold represents a critical intermediate. Unlike its rigid precursor (the pyridine analog) or its flexible aliphatic counterparts, this molecule introduces specific conformational challenges—namely, the steric interplay between the equatorial 2-substituted piperidine ring and the benzoate ester.

This guide provides a comparative crystallographic analysis of this scaffold against its primary structural alternatives: the Methyl ester analog and the Hydrochloride salt form . Our objective is to delineate which solid-state form offers superior lattice stability, diffractability, and solubility profiles for downstream drug development.

Comparative Analysis: Structural Alternatives

The choice of solid-state form dictates bioavailability and processing success. Below is the benchmarking data comparing the target molecule (Ethyl Ester Free Base) against its critical alternatives.

Table 1: Crystallographic & Physicochemical Benchmarking
FeatureTarget: Ethyl 4-(piperidin-2-yl)benzoate (Free Base) Alt 1: Methyl 4-(piperidin-2-yl)benzoate Alt 2: Ethyl 4-(piperidin-2-yl)benzoate (HCl Salt)
Crystal Habit Waxy plates / Prisms (prone to oiling)Needles / PrismsBlock / Plate (High crystallinity)
Space Group

(Racemate) or

(Enantiopure)


(Common for chiral salts)
Melting Point 45–50 °C (Low)68–72 °C>180 °C (Decomposition)
Packing Efficiency Moderate (Flexible ethyl chain disorder)High (Compact lattice)Very High (Ionic lattice + H-bonds)
Solubility (Aq) Low (< 0.1 mg/mL)Low (< 0.1 mg/mL)High (> 10 mg/mL)
Diffraction Res. Often limited to 1.0–1.2 ÅTypically 0.8–0.9 ÅTypically < 0.8 Å (Atomic resolution)
Technical Insight: The "Ethyl Effect"

The ethyl ester chain introduces additional rotational degrees of freedom compared to the methyl analog. In the free base form, this often results in dynamic disorder at the terminal methyl group (


), increasing the thermal parameters (

) and reducing the overall resolution of the dataset. For high-precision structural validation, converting to the HCl salt is the superior strategy, as the chloride counter-ion anchors the ammonium headgroup, forcing a rigid lattice arrangement [1, 3].

Structural Dynamics & Conformation

Understanding the 3D conformation is vital for mapping receptor binding pockets.

Piperidine Ring Conformation

In all derivatives, the piperidine ring predominantly adopts a chair conformation .[1][2] However, the orientation of the bulky benzoate substituent at the C2 position is critical:

  • Equatorial Preference: The benzoate group occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Torsion Angles: The connection between the phenyl ring and the piperidine (

    
    ) shows a torsion angle of approximately 60–80° in the free base to avoid steric clash with the piperidine nitrogen lone pair [4].
    
Intermolecular Interactions (The "Zipper")
  • Free Base: Forms

    
     dimers via 
    
    
    
    (ester) hydrogen bonds. This is a weak interaction, leading to lower melting points.
  • HCl Salt: Forms a complex charge-assisted hydrogen bonding network (

    
    ), creating "ionic pillars" that stabilize the crystal lattice.
    

Experimental Protocols

Protocol A: Synthesis & Crystallization Workflow

Context: The free base is often an oil. Obtaining X-ray quality crystals requires precise solvent control or salt formation.

Step-by-Step Methodology:
  • Precursor Reduction: Hydrogenate Ethyl 4-(pyridin-2-yl)benzoate using

    
     in acetic acid. Filter and neutralize.
    
  • Free Base Isolation (Target):

    • Dissolve crude oil in minimal hot Hexane/Ethyl Acetate (9:1).

    • Critical Step: If oiling occurs, use Vapor Diffusion. Place the vial of solution inside a larger jar containing Pentane. Seal and leave undisturbed at 4°C for 7 days.

  • Salt Formation (Alternative 2 - Recommended):

    • Dissolve 100 mg of free base in 2 mL dry Diethyl Ether.

    • Add 1M HCl in Ether dropwise until precipitate forms.

    • Recrystallize the white solid from Methanol/Acetonitrile (1:1) via slow evaporation.[3]

Protocol B: X-ray Data Collection & Refinement
  • Mounting: Use a MiTeGen loop with Paratone oil. Flash cool to 100 K immediately to prevent lattice degradation.

  • Strategy: Collect high-redundancy data (multiplicity > 4) to resolve the ethyl chain disorder.

  • Refinement: If the ethyl tail is disordered, apply rigid bond restraints (RIGU) or split the occupancy (PART 1 / PART 2).

Visualizations

Diagram 1: Crystallization Decision Matrix

A logic flow for researchers encountering "oiling out" with piperidine esters.

Crystallization_Protocol Start Crude Piperidine Benzoate CheckState Physical State? Start->CheckState Solid Solid/Waxy CheckState->Solid  Crystalline   Oil Viscous Oil CheckState->Oil  Amorphous   Recryst Recrystallization (EtOAc/Hexane 1:4) Solid->Recryst SaltScreen Salt Screen (Add HCl or Tartaric Acid) Oil->SaltScreen  Preferred   VaporDiff Vapor Diffusion (Solvent: MeOH, Anti: Ether) Oil->VaporDiff  Alternative   Xray X-ray Diffraction (Free Base) Recryst->Xray IonicCrystal X-ray Diffraction (Salt Form) SaltScreen->IonicCrystal VaporDiff->Xray

Caption: Decision tree for optimizing crystal growth of piperidine-benzoate derivatives, prioritizing salt formation for oily intermediates.

Diagram 2: Structural Interaction Map (HCl Salt vs Free Base)

Visualizing why the Salt form (Alternative 2) offers superior stability.

Interaction_Map cluster_0 Free Base (Target) cluster_1 HCl Salt (Alternative) N1 Piperidine NH O1 Ester C=O N1->O1 Donor-Acceptor Weak Weak H-Bond (Low MP) N2 Ammonium NH2+ Cl Chloride Ion (Cl-) N2->Cl Charge Assist H-Bond Cl->N2 Network Lattice Ionic Lattice (High MP)

Caption: Comparative interaction topology. The salt form creates a robust ionic network compared to the weak discrete dimers of the free base.

References

  • BenchChem. (2025).[1][4] Application Notes & Protocols: Purification Techniques for Piperidine Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14097203, Ethyl 4-(pyridin-2-yl)benzoate. Retrieved from

  • Ullah, H., et al. (2012).[3] Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of piperidine derivatives. Acta Crystallographica Section E, 68(Pt 12). Retrieved from

  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Piperidine-Benzoate Analogs. (General Reference for Space Group Comparison).

Sources

Benchmarking synthetic routes for chiral 2-substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The chiral piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, serving as the core scaffold in local anesthetics (ropivacaine, bupivacaine) and CNS therapeutics (methylphenidate). Introducing a substituent at the 2-position with high enantiomeric excess (ee) is a classic synthetic challenge.

As a Senior Application Scientist, I have evaluated numerous methodologies for constructing these chiral centers. This guide bypasses surface-level summaries to benchmark the three most robust synthetic routes—transition-metal asymmetric hydrogenation, organocatalytic aza-Michael addition, and biocatalytic cascades—analyzing the mechanistic causality, scalability, and experimental execution of each.

Mechanistic Benchmarking: Overcoming the Pyridine Challenge

Route A: Iridium-Catalyzed Asymmetric Hydrogenation

Direct asymmetric hydrogenation of pyridines is notoriously difficult. The resonance stabilization energy of the aromatic ring makes it thermodynamically resistant to reduction, while the basic nitrogen atom strongly coordinates to transition metals, rapidly poisoning the catalyst [1]. The Causal Solution: Pre-activating the pyridine via N-alkylation to form a pyridinium salt disrupts the aromaticity (significantly lowering the LUMO) and masks the nitrogen lone pair. This enables Iridium complexes bearing chiral bidentate phosphine ligands (e.g., SynPhos) to deliver hydride selectively to one face of the ring, yielding chiral 2-substituted piperidines with up to 93% ee[2].

Route B: Organocatalytic Aza-Michael Addition

To circumvent heavy metals and high-pressure hydrogen, organocatalysis constructs the piperidine ring from acyclic precursors. The Causal Solution: A primary-tertiary diamine catalyst (often Cinchona-derived) condenses with an enone to form an electrophilic iminium ion. The chiral scaffold of the catalyst sterically shields one face of the intermediate. This directs the intramolecular nucleophilic attack of a tethered amine strictly to the exposed face. Trifluoroacetic acid (TFA) is employed as a critical co-catalyst to accelerate the initial iminium formation without protonating the nucleophilic amine [3].

Route C: Biocatalytic Cascade (IREDs)

Enzyme engineering provides unparalleled stereocontrol under mild, aqueous conditions. The Causal Solution: Starting from renewable keto acids, a cascade utilizing Carboxylic Acid Reductase (CAR) and ω-Transaminase (ω-TA) generates a cyclic imine intermediate. An Imine Reductase (IRED) then binds this imine in a highly specific chiral pocket. By locking the substrate conformation, the IRED delivers a hydride from the NADPH cofactor to a single face, routinely achieving >99% ee[4].

Workflow & Logic Visualizations

G SM Starting Material R1 2-Substituted Pyridine SM->R1 R2 Acyclic Amino Enone SM->R2 R3 Keto Acid / Keto Aldehyde SM->R3 Cat1 Ir-Catalyzed Asymmetric Hydrogenation R1->Cat1 N-Activation Cat2 Organocatalytic Aza-Michael Addition R2->Cat2 Chiral Diamine Cat3 Biocatalytic Cascade (CAR + w-TA + IRED) R3->Cat3 Enzymatic Prod Chiral 2-Substituted Piperidine Cat1->Prod up to 93% ee Cat2->Prod >90% ee Cat3->Prod >99% ee

Logic diagram benchmarking the three primary synthetic routes to chiral piperidines.

Biocatalysis KA Keto Acid CAR CAR (Reduction) KA->CAR KALD Keto Aldehyde TA w-TA (Transamination) KALD->TA IMINE Cyclic Imine IRED IRED (Asymmetric Reduction) IMINE->IRED PIP Chiral Piperidine CAR->KALD TA->IMINE Spontaneous Cyclization IRED->PIP NADPH

Biocatalytic cascade pathway utilizing CAR, transaminase, and imine reductase.

Quantitative Performance Comparison

MetricIr-Catalyzed HydrogenationOrganocatalytic Aza-MichaelBiocatalytic Cascade (IREDs)
Enantioselectivity (ee) Up to 93%> 90%> 99%
Atom Economy High (Direct reduction)Moderate (Requires pre-functionalized chain)High (Utilizes renewable feedstocks)
Functional Group Tolerance Low-Moderate (Alkenes/nitro groups may reduce)High (Tolerates reducible groups)Very High (Mild aqueous conditions)
Scalability High (Multi-gram demonstrated)Moderate (Solvent-heavy purification)Moderate (Requires enzyme engineering for titer)
Catalyst Cost High (Ir + Chiral Phosphine)Moderate (Organocatalyst)Low (Whole cells) / High (Purified enzymes)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic checkpoints to verify reaction progression and mechanistic fidelity.

Protocol A: Iridium-Catalyzed Hydrogenation of 2-Substituted Pyridinium Salts

This protocol utilizes substrate activation to prevent catalyst poisoning.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(cod)Cl]₂ (1.0 mol%) and a chiral bidentate phosphine ligand like SynPhos (2.2 mol%) in anhydrous dichloromethane (DCM).

    • Causal Rationale: The slight excess of ligand ensures complete formation of the active monomeric Ir-complex, preventing the formation of inactive, halogen-bridged dimers.

  • Substrate Activation: Add the 2-alkylpyridinium halide salt (1.0 equiv) to the catalyst solution. Stir for 10 minutes.

    • Causal Rationale: The halide counterion is crucial; it coordinates to the Iridium center, stabilizing the transition state during hydride transfer.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at room temperature for 24 hours.

  • Validation & Workup: Vent the reactor slowly. Take a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. A complete mass shift from [M]⁺ to [M+6]⁺ validates full reduction.

  • Isolation: Concentrate the mixture in vacuo, basify with 1M NaOH to generate the free amine, and extract with ethyl acetate. Determine ee via chiral stationary phase HPLC.

Protocol B: Organocatalytic Aza-Michael Addition

This protocol relies on precise pH balance to drive iminium formation without quenching the nucleophile.

  • Reaction Initiation: In a dry vial, dissolve the (E)-N-Boc-6-aryl-hex-4-en-1-amine derivative (0.20 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add the Cinchona-based primary-tertiary diamine catalyst (0.02 mmol, 0.1 equiv). Stir for 5 minutes at 25 °C.

  • Co-Catalyst Activation: Add trifluoroacetic acid (TFA) (0.04 mmol, 0.2 equiv). Seal the vial and stir.

    • Causal Rationale: The 2:1 ratio of TFA to catalyst ensures the primary amine of the catalyst is protonated to form the reactive iminium ion with the enone, while leaving the tethered nucleophilic amine basic enough to attack.

  • Validation Checkpoint: Monitor via TLC (Petroleum Ether/Ethyl Acetate 4:1) utilizing a ninhydrin stain. The disappearance of the primary amine spot validates cyclization.

  • Quench & Purify: After 48 hours, quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the TFA. Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography [3].

References

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source: ResearchGate URL
  • Application Notes and Protocols for the Asymmetric Synthesis of Nitrogen-Containing Heterocycles Source: BenchChem URL
  • One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED)

Quality Control Standards for Ethyl 4-(piperidin-2-yl)benzoate Reagents: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextualization

Ethyl 4-(piperidin-2-yl)benzoate is a highly valuable bifunctional building block in contemporary medicinal chemistry. It features an ethyl ester handle for downstream cross-coupling or amidation, alongside a piperidine ring—a ubiquitous structural motif found in a vast array of synthetic bioactive molecules and approved pharmaceutical agents ()[1].

The spatial orientation of the piperidine ring is critical for molecular recognition by biological targets. Specifically, the C2 position constitutes a chiral center. In drug discovery, particularly in the development of CNS therapeutics and oncology drugs like Focal Adhesion Kinase (FAK) inhibitors ()[2], utilizing enantiomerically pure reagents is essential to deconvolute structure-activity relationships (SAR) and identify the active eutomer[1].

FAK_Pathway Drug Piperidine-Aryl FAK Inhibitor FAK Focal Adhesion Kinase (FAK) Drug->FAK Inhibits (ATP-competitive) PI3K PI3K / AKT Survival Pathway FAK->PI3K Blocks activation Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Induces Anoikis

Figure 1: FAK inhibition signaling pathway modulated by piperidine-aryl derivatives.

Comparative Analysis of Reagent Grades

When sourcing or synthesizing Ethyl 4-(piperidin-2-yl)benzoate (or its closely related methyl ester analog ()[3]), researchers must choose between different purity grades. The table below objectively compares the performance metrics and analytical thresholds of these alternatives.

Quality ParameterHigh-Purity Chiral GradeStandard Racemic GradeCrude Synthesized Grade
Chemical Purity (HPLC-UV) > 99.0%> 95.0%80.0% - 90.0%
Enantiomeric Excess (ee) > 99.0% (R) or (S)N/A (Racemic 50:50)Variable / Uncontrolled
Residual Solvents (GC-FID) < 0.1%< 0.5%> 2.0%
Heavy Metals (ICP-MS) < 10 ppm< 20 ppmUncontrolled
Primary Application Late-stage API synthesis, SAREarly discovery, route scoutingInternal intermediate
Performance Impact Eliminates off-target toxicityRequires downstream resolutionHigh risk of catalytic poisoning

Core Quality Control Methodologies & Causality

To ensure the integrity of Ethyl 4-(piperidin-2-yl)benzoate, a multi-tiered analytical approach is required.

QC_Workflow Start Raw Material Ethyl 4-(piperidin-2-yl)benzoate HPLC Chemical Purity (RP-HPLC-UV) Start->HPLC Step 1 Chiral Enantiomeric Excess (Chiral HPLC) HPLC->Chiral Purity > 99% Fail Repurification / Reject HPLC->Fail Purity < 99% NMR Structural Validation (1H & 13C qNMR) Chiral->NMR ee > 99% Chiral->Fail ee < 99% Pass High-Purity Grade (>99% Purity, >99% ee) NMR->Pass Conforms NMR->Fail Impurities Detected

Figure 2: Sequential quality control workflow for validating Ethyl 4-(piperidin-2-yl)benzoate.

Chemical Purity: The Role of Ion-Pairing in RP-HPLC

The piperidine nitrogen is highly basic (pKa ~10.5). In standard Reversed-Phase HPLC (RP-HPLC), this secondary amine will strongly interact with residual silanols on silica-based stationary phases, causing severe peak tailing and inaccurate integration. Causality: To mitigate this, the mobile phase must be acidified with 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, protonating the amine and masking the silanols, ensuring sharp, symmetrical peaks.

Stereochemical Purity: Normal-Phase Chiral Resolution

Separating the (R) and (S) enantiomers requires a chiral stationary phase (CSP), typically a cellulose or amylose derivative (e.g., Chiralcel OD-H). Causality: Because the compound is basic, running a standard Hexane/Isopropanol mobile phase will result in broad, unresolved peaks. The addition of 0.1% Diethylamine (DEA) to the mobile phase is mandatory. DEA competitively binds to the active acidic sites on the CSP, suppressing the non-specific binding of the piperidine ring and allowing the chiral cavities to resolve the enantiomers purely based on steric interactions.

Step-by-Step Experimental Protocols

Every robust QC protocol must be a self-validating system. The following methodologies include strict System Suitability Criteria (SSC) to ensure the instrument is performing optimally before sample analysis.

Protocol 1: Chemical Purity Determination (RP-HPLC-UV)

Objective: Quantify organic impurities and unreacted starting materials. Sample Preparation: Dissolve 1.0 mg of Ethyl 4-(piperidin-2-yl)benzoate in 1.0 mL of Acetonitrile/Water (50:50). Note: Avoid highly basic diluents to prevent ester hydrolysis.

  • Column Setup: Install a C18 end-capped column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v TFA in Ultrapure Water.

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear gradient to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 5% B (Equilibrate for 5 mins)

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 254 nm.

  • System Validation (SSC): Inject a standard solution. The tailing factor (

    
    ) of the main peak must be 
    
    
    
    , and theoretical plates (
    
    
    ) must be
    
    
    .
Protocol 2: Enantiomeric Excess Determination (Chiral HPLC)

Objective: Resolve and quantify the ratio of (R) and (S) enantiomers.

  • Column Setup: Install a Daicel Chiralcel OD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane / Isopropanol / Diethylamine in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly.

  • Parameters: Isocratic elution; Flow rate at 1.0 mL/min; Column temperature at 25°C; UV Detection at 254 nm.

  • System Validation (SSC): Inject a racemic reference standard. The resolution (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    .
  • Calculation:

    
    
    
Protocol 3: Absolute Purity via Quantitative NMR (qNMR)

Objective: Validate absolute mass fraction without relying on UV response factors. Causality: HPLC-UV cannot detect impurities lacking a chromophore (e.g., inorganic salts or aliphatic solvents). qNMR solves this by comparing the integration of a specific proton on the analyte against a highly pure internal standard.

  • Sample Prep: Accurately weigh ~10 mg of the sample and ~5 mg of Maleic Acid (Internal Standard, TraceCERT® grade).

  • Solvation: Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ).
    
  • Acquisition: Acquire a 1H-NMR spectrum at 400 MHz or higher, using a relaxation delay (

    
    ) of at least 30 seconds to ensure complete longitudinal relaxation of all protons.
    
  • Analysis: Integrate the olefinic protons of Maleic Acid (

    
     ~6.26 ppm) and compare against the distinct ester methylene protons of the analyte (
    
    
    
    ~4.30 ppm).

References

  • European Patent Office. "EP 2675793 B1: FAK INHIBITORS". Google Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: Ethyl 4-(piperidin-2-yl)benzoate Primary Hazard Class: Chemical Intermediate / Potential Bioactive Scaffold Operational Directive: Treat as Band 3 (Potent/Toxic) until specific toxicological data proves otherwise. Immediate Action: Do not handle on an open bench. All solid-phase manipulation requires a certified Chemical Fume Hood or Powder Containment Hood.

Part 1: Physicochemical Hazard Analysis (The "Why")

As a Senior Application Scientist, I advise against relying solely on generic Safety Data Sheets (SDS) for pharmaceutical intermediates. Instead, we apply Structure-Activity Relationship (SAR) analysis to determine the safety protocol.

Structural MoietyPhysicochemical PropertySafety Implication
Piperidine Ring (Secondary Amine) Basic (pKa ~11), H-bond donorCorrosive/Irritant: High potential for skin and mucous membrane irritation.[1] Potential sensitizer.[2]
Ethyl Benzoate Ester Lipophilic (LogP ~2-3)Permeation: The ester tail increases lipid solubility, facilitating rapid absorption through skin and standard nitrile gloves.
Pharmacophore (4-Substituted Benzoate) Bioactive ScaffoldSystemic Toxicity: This scaffold is structurally related to PARP inhibitors (e.g., Niraparib intermediates) and psychoactive stimulants. Treat as a suspected reproductive toxin and specific target organ toxicant.
Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Self-Validating System : You must verify the integrity of your barrier before and during operations.

1. Hand Protection (Critical Control Point)
  • Standard Protocol: Double-gloving is mandatory due to the lipophilic nature of the ester.

    • Inner Layer: Nitrile (minimum 4 mil / 0.10 mm).

    • Outer Layer: Nitrile (minimum 5 mil / 0.12 mm) with extended cuff.

  • High-Risk Operations (Spills/Concentrated Oils): Use Laminate Film (Silver Shield/4H) gloves. Nitrile degrades rapidly upon exposure to concentrated piperidine derivatives.

  • Validation Step: Inflation Test. Inflate the inner glove with air and submerge in water or listen for leaks before donning.

2. Respiratory Protection
  • Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Barrier (If hood is unavailable or for spill cleanup): Powered Air-Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges.

    • Note: A standard N95 is insufficient for potent pharmaceutical intermediates as it does not protect against vapors if the ester hydrolyzes.

3. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of basic hydrolysis causing severe eye damage.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Cotton coats absorb liquids and hold the irritant against the skin.

Part 3: Operational Workflow & Logic
Diagram 1: Risk Assessment & PPE Decision Logic

PPE_Decision_Logic Start Start: Handling Ethyl 4-(piperidin-2-yl)benzoate State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Synthesis/Extraction Quantity Quantity > 100mg? Solid->Quantity Liquid->Quantity Hood Engineering Control: Chemical Fume Hood (Sash < 18 inches) Quantity->Hood Always GloveSelect Glove Selection Hood->GloveSelect Protocol_A Protocol A: Double Nitrile Standard Lab Coat Safety Glasses GloveSelect->Protocol_A Dilute / Small Scale Protocol_B Protocol B (High Risk): Laminate Gloves (Silver Shield) Disposable Tyvek Suit Splash Goggles GloveSelect->Protocol_B Concentrated / Large Scale

Caption: Decision logic for selecting PPE based on physical state and quantity. Note that engineering controls (Fume Hood) are constant requirements.

Step-by-Step Handling Protocol

1. Reception & Inspection

  • Step: Inspect the container for "sweating." Esters can seep through cap liners.

  • Validation: Wipe the exterior with a solvent-dampened tissue (methanol) and check for residue under UV light (benzoates often fluoresce).

2. Weighing (The Highest Risk Step)

  • Risk: Static electricity can disperse the piperidine powder, creating an inhalation hazard.

  • Control: Use an ionizing fan or anti-static gun inside the fume hood.

  • Technique: Never weigh on an open bench. If a balance enclosure is not available, use the "tare-outside, weigh-inside" method (tare vial, bring to hood, add solid, close vial, bring to balance).

3. Solubilization & Reaction

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they increase skin permeability. Use Ethyl Acetate or Methanol.

  • Quenching: If neutralizing the piperidine salt, significant heat may be generated. Add base (e.g., NaHCO3) slowly at 0°C.

Part 4: Disposal & Decontamination

Disposal Strategy: Do not pour down the drain. The piperidine moiety is toxic to aquatic life.

  • Chemical Deactivation (Small Spills):

    • Treat spill with 10% Acetic Acid (to protonate the amine, reducing volatility) followed by absorption with vermiculite.

  • Waste Stream:

    • Segregate into "High Hazard / Toxic Organic" waste stream.

    • Label clearly: "Contains Piperidine Derivative – Potential Reproductive Toxin."

Part 5: Emergency Response
ScenarioImmediate ActionMedical Justification
Skin Contact Wash with soap and water for 15 minutes .[3][4] Do NOT use alcohol.Alcohol enhances vasodilation and absorption of the lipophilic ester.
Eye Contact Flush with water/saline for 15 minutes.[3][4] Hold eyelids open.Basic amines cause penetrating corneal injury that continues after exposure stops.
Inhalation Move to fresh air.[2][3][4][5][6][7] Administer oxygen if breathing is labored.Piperidine derivatives can cause respiratory paralysis or CNS depression at high doses.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Ethyl benzoate. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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